molecular formula F6Re-6 B158499 Rhenium hexafluoride CAS No. 10049-17-9

Rhenium hexafluoride

Cat. No.: B158499
CAS No.: 10049-17-9
M. Wt: 300.197 g/mol
InChI Key: AAPOYMJYHKCERU-UHFFFAOYSA-H
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Description

Rhenium hexafluoride (ReF6) is a volatile, yellow crystalline solid or liquid compound that serves as a key precursor in chemical vapor deposition (CVD) processes. It is commercially used for depositing high-purity rhenium metal films and tungsten-rhenium alloys onto substrates . In these applications, ReF6 is introduced as a vapor into a reaction chamber, where it is reduced by dihydrogen gas (H2) at an energized substrate surface. The reaction, ReF6 + 3H2 → Re + 6HF, results in the deposition of a dense, high-purity rhenium layer . This makes it invaluable in industrial and scientific research for creating advanced materials. A prominent application is in manufacturing X-ray tube components, where a tungsten-rhenium alloy (typically containing 1-10% rhenium) is deposited onto anode targets. This alloy significantly improves the component's ductility, high-temperature resistance, and thermal fatigue performance compared to pure tungsten . As a strong Lewis acid and oxidizer, it forms adducts with potassium fluoride (KF) and oxidizes nitric oxide (NO) to nitrosyl . This compound has a low melting point of 18.5 °C and a boiling point of 33.7 °C, existing as a liquid at room temperature . It is a highly hazardous material, causing severe skin burns and eye damage, and requires appropriate handling and personal protective equipment . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

10049-17-9

Molecular Formula

F6Re-6

Molecular Weight

300.197 g/mol

IUPAC Name

rhenium;hexafluoride

InChI

InChI=1S/6FH.Re/h6*1H;/p-6

InChI Key

AAPOYMJYHKCERU-UHFFFAOYSA-H

SMILES

F[Re](F)(F)(F)(F)F

Canonical SMILES

[F-].[F-].[F-].[F-].[F-].[F-].[Re]

Other CAS No.

10049-17-9

Pictograms

Corrosive

Origin of Product

United States

Foundational & Exploratory

Unveiling the Structure of a Key Electronic Material: A Technical Guide to Rhenium Hexafluoride's Molecular Geometry and Bond Angles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Palo Alto, CA – In the intricate world of materials science and drug development, a precise understanding of molecular architecture is paramount. This technical guide delves into the core structural characteristics of Rhenium hexafluoride (ReF₆), a compound of significant interest in the electronics industry. Addressed to researchers, scientists, and drug development professionals, this document provides a comprehensive overview of ReF₆'s molecular geometry, bond angles, and the experimental protocols used to elucidate these properties.

Core Molecular Structure: An Octahedral Geometry

This compound exhibits a highly symmetric octahedral molecular geometry.[1] This arrangement is predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory for a central atom bonded to six other atoms with no lone pairs of electrons. In this configuration, the rhenium atom resides at the center of the octahedron, with six fluorine atoms positioned at the vertices. This geometry results in specific and well-defined bond angles. The angle between any two adjacent fluorine atoms and the central rhenium atom (F-Re-F) is 90°. The angle between any two fluorine atoms positioned on opposite sides of the central rhenium atom is 180°.

Quantitative Structural Data

The precise dimensions of the this compound molecule have been determined through experimental techniques, primarily gas electron diffraction. These studies have provided accurate measurements of the rhenium-fluorine bond lengths.

ParameterValue (Gas Phase - Electron Diffraction)Value (Solid Phase - X-ray Diffraction)
Molecular GeometryOctahedralOctahedral
Point GroupOₕ
Re-F Bond Length1.832 ± 0.004 Å1.823 Å
F-Re-F Bond Angle (adjacent)90°90°
F-Re-F Bond Angle (opposite)180°180°

Experimental Determination of Molecular Structure

The structural parameters of this compound have been elucidated through sophisticated experimental techniques. The primary methods employed are gas electron diffraction for the molecule in its gaseous state and X-ray crystallography for its solid state.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid state.

Methodology:

A high-energy beam of electrons is directed through a gaseous sample of this compound. The electrons are scattered by the electrostatic potential of the atoms in the ReF₆ molecules. The scattered electrons create a diffraction pattern, which is recorded on a detector. This pattern consists of a series of concentric rings of varying intensity. The analysis of the scattering pattern, including the angles and intensities of the diffracted electrons, allows for the precise determination of the interatomic distances within the molecule, namely the Re-F bond length. From the established bond lengths and the known number of bonded atoms, the octahedral geometry and the corresponding 90° and 180° bond angles can be definitively confirmed.

X-ray Crystallography

For the solid state, the molecular structure of this compound has been determined by single-crystal X-ray diffraction at low temperatures (-140 °C).

Methodology:

A single crystal of this compound is grown and then placed in a diffractometer. A monochromatic beam of X-rays is directed at the crystal. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots of varying intensity. The crystal is rotated to collect a complete set of diffraction data. The positions and intensities of these diffracted spots are then used to calculate an electron density map of the crystal. From this map, the positions of the rhenium and fluorine atoms can be determined with high precision, confirming the octahedral geometry and providing accurate bond lengths and angles within the crystal lattice. The solid-state structure of ReF₆ is orthorhombic, with the space group Pnma.

Visualizing the Molecular Geometry of this compound

To provide a clear visual representation of the molecular structure, the following diagram illustrates the octahedral geometry of this compound.

ReF6_Molecular_Geometry Re Re F1 F Re->F1 F2 F Re->F2 F3 F Re->F3 F4 F Re->F4 F5 F Re->F5 F6 F Re->F6

References

Synthesis of Rhenium Hexafluoride from Rhenium Metal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Rhenium Hexafluoride (ReF₆) from rhenium metal. It includes detailed experimental protocols, key physical and chemical properties, and essential safety information. This document is intended to serve as a practical resource for professionals in chemistry and related fields.

Introduction

This compound is a volatile, yellow crystalline solid or liquid at room temperature.[1][2] It is a key precursor in the chemical vapor deposition of rhenium films, which have applications in the electronics industry.[2][3] The synthesis of high-purity ReF₆ is crucial for these applications and requires careful control of reaction conditions. This guide details the most common and effective methods for its preparation from elemental rhenium.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe handling, purification, and application of the compound.

PropertyValue
Molecular FormulaReF₆
Molar Mass300.20 g/mol [2]
AppearanceYellow liquid or crystalline solid[2]
Melting Point18.5 °C (65.3 °F; 291.6 K)[2]
Boiling Point33.7 °C (92.7 °F; 306.8 K)[2]
Density4.94 g/mL[2]
Vapor Pressure545 mm Hg (25 °C)[4]
SolubilitySoluble in anhydrous HF and HNO₃[4]
Crystal StructureOrthorhombic (at -140 °C)[2]

Table 1: Physical and Chemical Properties of this compound.

Spectroscopic Data

The vibrational spectra of ReF₆ are important for its characterization. The molecule has an octahedral geometry (Oₕ point group).[2] The fundamental vibrational frequencies are summarized in Table 2.

ModeWavenumber (cm⁻¹)Activity
ν₁755Raman
ν₂596Raman
ν₃715Infrared
ν₄257Infrared
ν₅246Raman
ν₆193Inactive

Table 2: Vibrational Frequencies of this compound.[5]

Synthesis Methodologies

The primary method for the synthesis of this compound is the direct fluorination of rhenium metal. Variations of this method exist, utilizing different fluorinating agents and reaction conditions.

Experimental Workflow

The general workflow for the synthesis of this compound from rhenium metal involves the reaction of the metal with a fluorinating agent in a heated reactor, followed by the collection and purification of the product.

Synthesis_Workflow Re_Metal Rhenium Metal Powder Reactor Heated Reactor Re_Metal->Reactor Fluorinating_Agent Fluorinating Agent (F₂, NF₃, or ClF₃) Fluorinating_Agent->Reactor Reaction Fluorination Reaction Reactor->Reaction Condenser Cold Trap Condenser Reaction->Condenser Crude_Product Crude ReF₆ (may contain ReF₇) Condenser->Crude_Product Purification Purification Crude_Product->Purification Pure_ReF6 Pure ReF₆ Purification->Pure_ReF6

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocols

Method 1: Direct Fluorination with Elemental Fluorine

This is the most direct method for the synthesis of ReF₆.

  • Reaction: Re(s) + 3F₂(g) → ReF₆(g)

  • Apparatus: A corrosion-resistant reactor (e.g., made of nickel or Monel) is required. The setup should include a system for metering and introducing fluorine gas, a furnace to heat the reactor, and a cold trap to collect the product.

  • Procedure:

    • Place rhenium metal powder in the reactor.

    • Purge the system with an inert gas (e.g., nitrogen or argon).

    • Heat the reactor to 125 °C.[6]

    • Slowly introduce fluorine gas into the reactor. The reaction is exothermic and the flow rate should be controlled to maintain the desired temperature.

    • The volatile ReF₆ is carried out of the reactor in the gas stream.

    • Collect the ReF₆ by passing the gas stream through a cold trap maintained at a low temperature (e.g., with a dry ice/acetone bath or liquid nitrogen).

  • Purity: This method can also produce Rhenium heptafluoride (ReF₇). Purification steps may be necessary.

Method 2: Fluorination with Nitrogen Trifluoride

This method uses a less hazardous fluorinating agent than elemental fluorine but requires higher temperatures.

  • Reaction:

    • Re(s) + NF₃(g) → ReF₆(g) + ReF₇(g) + N₂(g) (at 400-430 °C)[6]

    • ReF₇(g) + Re(s) → ReF₆(g) (at 100-120 °C for purification)[6]

  • Apparatus: Similar to the direct fluorination setup, but must be capable of reaching higher temperatures. A two-stage reactor system can be used for the synthesis and subsequent purification.

  • Procedure:

    • In the first reactor, pass nitrogen trifluoride gas over rhenium powder heated to 400-430 °C at a pressure of 0.15-0.2 MPa.[6]

    • The product mixture of ReF₆ and ReF₇ is collected in a condenser.[6]

    • The condensed mixture is then vaporized and passed through a second reactor containing rhenium powder heated to 100-120 °C.[6] In this step, the ReF₇ is reduced to ReF₆.

    • The purified ReF₆ is collected in a final condenser.

  • Yield: A purity of 91.2 wt% has been reported for this method.[6]

Method 3: Fluorination with Chlorine Trifluoride

This method avoids the formation of rhenium oxyfluorides, which can be a side product in direct fluorination if oxygen is present.

  • Reaction: Re(s) + 2ClF₃(g) → ReF₆(g) + Cl₂(g)

  • Apparatus: A platinum tube reactor is recommended.

  • Procedure:

    • Carry out the fluorination of rhenium metal with chlorine trifluoride at 300 °C.[7]

    • The product, ReF₆, is collected in a receiver.

    • Purification can be achieved by crystallization from anhydrous HF.[7]

    • Further purification involves distillation in a stream of hydrogen at 50 °C, followed by holding the product under vacuum at -70 °C to remove traces of chlorine and HF.[7]

  • Purity: The final product is reported to be free of chlorine.[7]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards:

    • Causes severe skin burns and eye damage.[1]

    • Reacts violently with water, producing hydrofluoric acid.[1]

    • Highly hygroscopic and produces bluish vapor on exposure to air.[1]

    • Inhalation may cause chemical pneumonitis and pulmonary edema.[1]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, eye protection, and face protection.

    • Use in a well-ventilated area or in a fume hood.

  • Handling:

    • Handle in an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis.

    • All equipment must be scrupulously dried before use.

  • First Aid:

    • In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.

    • If inhaled, move to fresh air and seek immediate medical attention.

Conclusion

The synthesis of this compound from rhenium metal can be achieved through several high-temperature fluorination methods. The choice of fluorinating agent and reaction conditions allows for the production of ReF₆ with varying degrees of purity. Careful attention to experimental setup and safety procedures is paramount due to the hazardous nature of the reactants and product. The detailed protocols and data provided in this guide serve as a valuable resource for the successful synthesis and handling of this important compound.

References

The Genesis of Inert Gases: An In-depth Technical Guide to the Early Studies and Discovery of Binary Hexafluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies and discoveries of binary hexafluorides, focusing on the pioneering work that led to the synthesis and characterization of these remarkably stable and inert compounds. This document provides a comprehensive overview of the initial discoveries, detailed experimental protocols from early literature, and key physical data, presented for comparative analysis.

Introduction: The Quest for Inertness

The late 19th and early 20th centuries were a period of intense investigation into the reactivity of the elements. A significant milestone in this era was the isolation of elemental fluorine by Henri Moissan in 1886, a feat that earned him the Nobel Prize in Chemistry in 1906.[1] This achievement opened the door to the synthesis of a new class of compounds, the fluorides, and among them, the binary hexafluorides would prove to be of exceptional interest due to their unique properties. This guide focuses on the genesis of the first non-metal binary hexafluorides: sulfur hexafluoride (SF₆), selenium hexafluoride (SeF₆), and tellurium hexafluoride (TeF₆).

The Discovery of an Archetype: Sulfur Hexafluoride (SF₆)

The first binary hexafluoride to be synthesized and characterized was sulfur hexafluoride.

Key Discovery:

  • Discoverers: Henri Moissan and Paul Lebeau[2][3]

  • Significance: The synthesis of SF₆ revealed a compound of extraordinary chemical inertness, a property that was unexpected at the time and sparked significant scientific interest.[4] Its stability and non-toxic nature have led to its widespread use as a gaseous dielectric in high-voltage equipment and as a tracer gas.[2]

Early Synthesis and Purification of Sulfur Hexafluoride

The seminal work of Moissan and Lebeau involved the direct fluorination of sulfur. The early laboratory-scale synthesis followed a straightforward yet hazardous procedure.

Experimental Protocol: Direct Fluorination of Sulfur

  • Apparatus Setup: A reaction tube, often made of nickel to withstand the corrosive nature of fluorine, is used. A nickel boat containing elemental sulfur is placed inside this tube. The reaction tube is connected to a cold trap, which is cooled using a cryogenic substance like liquid nitrogen. It is crucial that the entire apparatus is thoroughly dried and free of any grease.[5]

  • Reaction: A stream of elemental fluorine gas is introduced into the reaction tube. The reaction is highly exothermic, with sulfur burning in the fluorine stream with a characteristic blue flame.[5] The overall reaction is: S + 3F₂ → SF₆[5]

  • Collection: The sulfur hexafluoride gas produced is collected by condensation in the cold trap.[5]

  • Purification: The crude product collected in the cold trap contains several impurities, including other sulfur fluorides (like S₂F₂, SF₄, and S₂F₁₀), hydrogen fluoride (HF), and sulfuryl fluoride (SOF₂).[3][6] Early purification methods involved:

    • Alkali Washing: The gaseous mixture is passed through a potassium hydroxide (KOH) solution to remove reactive fluorides such as SF₄ and SOF₂.[6]

    • Pyrolysis: The gas is then heated to around 400°C to decompose the highly toxic disulfur decafluoride (S₂F₁₀) into SF₆ and SF₄.[6]

    • Second Alkali Washing: A subsequent wash with KOH removes the newly formed SF₄.[6]

    • Drying and Adsorption: The purified SF₆ is then dried and passed through activated charcoal to remove any remaining trace impurities.[6][7]

Expanding the Family: Selenium and Tellurium Hexafluorides

Following the discovery of SF₆, research extended to other elements in the same group, leading to the synthesis of selenium hexafluoride (SeF₆) and tellurium hexafluoride (TeF₆). While the exact dates and individual discoverers are less prominently documented than for SF₆, their synthesis followed similar principles of direct fluorination. The element selenium was discovered by Jöns Jacob Berzelius in 1817, and tellurium was discovered in 1782 by Franz-Joseph Müller von Reichenstein and named by Martin Heinrich Klaproth in 1798.[8][9][10]

Early Synthesis and Purification of Selenium Hexafluoride

The synthesis of SeF₆ involves the direct reaction of selenium with fluorine.

Experimental Protocol: Direct Fluorination of Selenium

  • Apparatus Setup: A copper tube is typically used to contain the solid selenium. A stream of fluorine gas is passed over the selenium. The apparatus includes a series of cold traps set at different temperatures to separate the products.[11]

  • Reaction: The reaction of selenium with fluorine gas produces selenium hexafluoride. Se + 3F₂ → SeF₆[11]

  • Purification by Fractional Condensation: The product stream contains SeF₆ along with lower fluorides. A key purification technique is fractional condensation. A moderately cold trap is used to condense and remove the less volatile lower fluorides, while the more volatile SeF₆ passes through and is collected in a second trap cooled with liquid nitrogen.[11] The crude product can also be purified by sublimation.[12]

Early Synthesis and Purification of Tellurium Hexafluoride

The synthesis of TeF₆ also relies on the direct fluorination of the elemental form.

Experimental Protocol: Direct Fluorination of Tellurium

  • Reaction Conditions: Tellurium metal is reacted with fluorine gas at an elevated temperature, typically around 150°C.[13] Controlling the temperature is crucial, as lower temperatures can lead to the formation of lower fluorides like tellurium tetrafluoride (TeF₄) and ditellurium decafluoride (S₂F₁₀).[13] The reaction is: Te + 3F₂ → TeF₆

  • Alternative Synthesis: Tellurium hexafluoride can also be prepared by the fluorination of tellurium trioxide (TeO₃) with a strong fluorinating agent like bromine trifluoride (BrF₃).[13]

  • Purification: The purification of TeF₆ involves removing unreacted starting materials and any lower fluoride byproducts. Techniques such as vacuum distillation were employed to purify the element tellurium to a high degree before synthesis, which is a critical step for obtaining pure hexafluoride.[14]

Quantitative Data of Early Binary Hexafluorides

The following table summarizes the key physical properties of the first-discovered binary hexafluorides.

PropertySulfur Hexafluoride (SF₆)Selenium Hexafluoride (SeF₆)Tellurium Hexafluoride (TeF₆)
Molar Mass 146.06 g/mol [3]192.96 g/mol [4]241.60 g/mol [1]
Appearance Colorless, odorless gas[2]Colorless gas with a repulsive odor[12]Colorless gas with a repulsive odor[13]
Melting Point -50.8 °C (sublimes)[3]-39 °C[12]-38.9 °C[13]
Boiling Point -63.8 °C (sublimes)[3]-34.5 °C (sublimes)[12]-37.6 °C[13]
Density (gas) 6.17 g/L7.887 g/L[12]10.4 g/L
S-F Bond Length 1.561 Å[6]--
Se-F Bond Length -1.688 pm[12]-
Chemical Reactivity Extremely inert[4]Less inert than SF₆, resists hydrolysis[12]More reactive than SF₆ and SeF₆, slowly hydrolyzes[13]

Visualizing the Discovery and Synthesis

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

G cluster_synthesis Direct Fluorination Synthesis cluster_purification Purification Workflow start Elemental Precursor (Sulfur, Selenium, or Tellurium) reaction_chamber Reaction Chamber (e.g., Nickel or Copper Tube) start->reaction_chamber Placed in boat cold_trap Cryogenic Cold Trap (e.g., Liquid Nitrogen) reaction_chamber->cold_trap Gaseous Product Stream fluorine Fluorine Gas (F₂) fluorine->reaction_chamber Introduced as a stream crude_product Crude Hexafluoride (in Cold Trap) cold_trap->crude_product alkali_wash Alkali Wash (KOH) (Removes acidic impurities) crude_product->alkali_wash pyrolysis Pyrolysis (for SF₆) (Decomposes S₂F₁₀) alkali_wash->pyrolysis fractional_condensation Fractional Condensation (Separates by volatility) alkali_wash->fractional_condensation pyrolysis->alkali_wash Second Wash final_product Pure Binary Hexafluoride fractional_condensation->final_product caption General workflow for the synthesis and purification of binary hexafluorides.

General workflow for the synthesis and purification of binary hexafluorides.

G cluster_fractional_condensation Purification by Fractional Condensation product_stream Gaseous Product Stream (Hexafluoride + Lower Fluorides) trap1 Moderate Cold Trap (e.g., -78°C) product_stream->trap1 trap2 Cryogenic Cold Trap (Liquid Nitrogen) trap1->trap2 More volatile hexafluoride passes through lower_fluorides Lower Fluorides (Condensed) trap1->lower_fluorides Collects less volatile impurities pure_hexafluoride Pure Hexafluoride (Condensed) trap2->pure_hexafluoride Collects final product caption Logical flow of purification using fractional condensation.

Logical flow of purification using fractional condensation.

Conclusion

The early studies and discovery of binary hexafluorides, initiated by the groundbreaking work of Henri Moissan and Paul Lebeau on sulfur hexafluoride, marked a significant advancement in inorganic chemistry. The synthesis of these compounds, primarily through direct fluorination, and the subsequent characterization of their remarkable inertness, opened up new avenues of research and application. While the initial experimental protocols were fraught with the hazards of handling elemental fluorine, they laid the groundwork for the safe and large-scale production of these important industrial gases. The principles of synthesis and purification developed over a century ago continue to be relevant in the production of high-purity materials for advanced applications.

References

Rhenium Hexafluoride: An In-depth Technical Guide on Electron Configuration and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhenium hexafluoride (ReF₆), a unique compound among the transition metal hexafluorides, possesses a distinct electronic structure and reactivity profile that makes it a subject of significant interest in inorganic chemistry and materials science. This technical guide provides a comprehensive overview of the electron configuration, molecular geometry, and bonding in ReF₆. It delves into the synthesis, physical and chemical properties, and spectroscopic signatures of this compound. Detailed experimental protocols, quantitative data, and molecular orbital diagrams are presented to offer a thorough understanding for researchers, scientists, and professionals in drug development who may encounter or utilize such halogenated compounds.

Introduction

Rhenium, a rare and dense transition metal, forms a variety of halides, with this compound (ReF₆) being a notable example.[1] It is one of the seventeen known binary hexafluorides and is a liquid at room temperature.[1] Its utility in the electronics industry for depositing thin films of rhenium underscores the importance of understanding its fundamental chemical and physical properties.[1] This guide aims to provide a detailed technical examination of the electronic structure and bonding in ReF₆, crucial for harnessing its properties in various applications.

Physicochemical Properties

This compound is a yellow crystalline solid or liquid, and a colorless gas.[2] It is highly hygroscopic and produces bluish vapor upon exposure to air, which can turn the liquid dark purple.[2] Key physical and chemical properties are summarized in Table 1.

PropertyValueReference
Chemical FormulaReF₆[1]
Molar Mass300.20 g/mol [1]
AppearanceYellow crystalline solid or liquid, colorless gas[1][2]
Melting Point18.5 °C (291.6 K)[1]
Boiling Point33.7 °C (306.8 K)[1]
Density (solid at -140 °C)4.94 g/cm³[1]
Molecular GeometryOctahedral (Oₕ point group)[1]
Re-F Bond Length1.823 Å[1]
Crystal Structure (solid)Orthorhombic (Pnma space group)[1]
Enthalpy of Fusion4.635 kJ/mol
Enthalpy of Vaporization28.75 kJ/mol
Enthalpy of Sublimation32.657 kJ/mol (above transition), 41.407 kJ/mol (below transition)

Electron Configuration and Molecular Orbital Theory

Electron Configuration of Rhenium

The ground-state electron configuration of a neutral rhenium (Re) atom (atomic number 75) is [Xe] 4f¹⁴ 5d⁵ 6s². In this compound, rhenium is in the +6 oxidation state (Re(VI)), having lost six electrons. This results in a d¹ electronic configuration for the rhenium cation ([Xe] 4f¹⁴ 5d¹).

Molecular Orbital Diagram of ReF₆

The bonding in octahedral complexes like ReF₆ can be effectively described using molecular orbital (MO) theory. The atomic orbitals of the central rhenium atom (5d, 6s, and 6p) combine with the symmetry-adapted linear combinations (SALCs) of the fluorine 2p orbitals to form molecular orbitals.

In an octahedral ligand field, the five degenerate d-orbitals of the metal split into two sets: a lower-energy, triply degenerate t₂g set (dxy, dyz, dxz) and a higher-energy, doubly degenerate eg set (dx²-y², dz²). The single d-electron of Re(VI) occupies one of the t₂g orbitals.

G Re_d 5d (eg, t2g) MO_antibonding Antibonding (eg, a1g, t1u*) Re_d->MO_antibonding MO_nonbonding Non-bonding (t2g) (contains the single d-electron) Re_d->MO_nonbonding MO_bonding Bonding (a1g, t1u, eg, t2g) Re_d->MO_bonding Re_s 6s (a1g) Re_s->MO_antibonding Re_s->MO_bonding Re_p 6p (t1u) Re_p->MO_antibonding Re_p->MO_bonding F_salc SALCs (a1g, eg, t1u, t2g) F_salc->MO_antibonding F_salc->MO_bonding

Caption: Generalized Molecular Orbital Diagram for ReF₆.

The bonding molecular orbitals are primarily of ligand character and are filled with electrons from the fluorine atoms. The single d-electron of Re(VI) resides in the non-bonding t₂g orbitals, which are essentially the dxy, dyz, and dxz orbitals of the rhenium atom that do not have the correct symmetry to interact with the ligand σ orbitals. The higher-energy antibonding eg* orbitals remain unoccupied. This MO picture explains the stability of the molecule and provides a basis for understanding its electronic spectra.

Synthesis of this compound

Experimental Protocol: Synthesis from Rhenium Heptafluoride and Rhenium Metal

This method involves the reduction of rhenium heptafluoride (ReF₇) with rhenium metal.[1]

Reaction:

6 ReF₇ + Re → 7 ReF₆

Procedure:

  • A pressure vessel constructed of a material resistant to fluoride corrosion (e.g., Monel or nickel) is charged with rhenium metal powder.

  • Rhenium heptafluoride gas is introduced into the vessel.

  • The vessel is heated to 300 °C.

  • The reaction is allowed to proceed, and the pressure is monitored.

  • After the reaction is complete, the vessel is cooled, and the volatile ReF₆ is collected by cryogenic trapping.

  • Purification can be achieved by fractional distillation.

Safety Precautions: Both ReF₇ and ReF₆ are highly corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood or a glovebox. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn.

Experimental Protocol: Direct Fluorination of Rhenium Metal

This method involves the direct reaction of rhenium metal with fluorine gas.[3]

Reaction:

Re + 3 F₂ → ReF₆

Procedure:

  • Rhenium metal powder is placed in a reaction tube made of a fluoride-resistant material.

  • A stream of fluorine gas, diluted with an inert gas such as nitrogen, is passed over the rhenium metal.

  • The reaction is initiated by heating the tube to 125 °C.

  • The volatile ReF₆ product is carried out of the reaction zone by the gas stream and collected in a cold trap.

  • The product can be purified by fractional distillation.

Safety Precautions: Fluorine gas is extremely toxic and reactive. This synthesis should only be performed by experienced personnel in a specialized laboratory equipped for handling fluorine.

G cluster_synthesis1 Synthesis from ReF₇ and Re cluster_synthesis2 Direct Fluorination ReF7 ReF₇ Reactor1 Pressure Vessel (300 °C) ReF7->Reactor1 Re Re Re->Reactor1 ReF6_1 ReF₆ Reactor1->ReF6_1 F2 F₂ Reactor2 Reaction Tube (125 °C) F2->Reactor2 Re2 Re Re2->Reactor2 ReF6_2 ReF₆ Reactor2->ReF6_2

Caption: Synthesis pathways for this compound.

Chemical Reactivity

This compound is a strong oxidizing agent and a Lewis acid.

  • Lewis Acidity: It reacts with fluoride ion donors, such as potassium fluoride (KF), to form the octahalorhenate(VI) complex.[1] 2 KF + ReF₆ → K₂[ReF₈]

  • Oxidizing Properties: It can oxidize nitric oxide (NO) to the nitrosyl cation (NO⁺).[1] NO + ReF₆ → [NO]⁺[ReF₆]⁻

  • Hydrolysis: ReF₆ reacts violently with water, undergoing hydrolysis to form hydrofluoric acid and likely rhenium oxides or oxyfluorides.[2]

  • Reactivity with Organic Compounds: Due to its strong oxidizing nature, ReF₆ is expected to react with many organic compounds. Detailed studies on its reactivity with a wide range of organic functional groups are limited in publicly available literature, but caution should be exercised when handling it in the presence of organic materials.

Spectroscopic Properties

Vibrational Spectroscopy

The vibrational spectrum of ReF₆ in the gas phase has been studied by both infrared (IR) and Raman spectroscopy. The molecule has an octahedral geometry (Oₕ point group), which gives rise to six fundamental vibrational modes. The observed frequencies are summarized in Table 2.

ModeSymmetryFrequency (cm⁻¹)Activity
ν₁a₁g755Raman
ν₂eg596Raman
ν₃t₁u715IR
ν₄t₁u257IR
ν₅t₂g246Raman
ν₆t₂u193Inactive
Electronic Spectroscopy

The electronic absorption spectrum of ReF₆ arises from transitions involving the single d-electron in the t₂g orbitals. The spectrum is complex due to spin-orbit coupling and Jahn-Teller distortion effects. The interpretation of the electronic spectrum involves considering transitions from the ground state to various excited states arising from the d¹ configuration in an octahedral field. Detailed assignment of the absorption bands requires advanced theoretical calculations and high-resolution spectroscopic measurements.

Applications

The primary commercial application of this compound is in the electronics industry for the chemical vapor deposition (CVD) of rhenium films.[1]

Chemical Vapor Deposition (CVD) of Rhenium Films

In the CVD process, ReF₆ is used as a precursor gas. It is typically mixed with a reducing agent, such as hydrogen (H₂), and passed over a heated substrate. The ReF₆ is reduced on the substrate surface, depositing a thin film of pure rhenium.

Reaction:

ReF₆ + 3 H₂ → Re(s) + 6 HF(g)

This process is used to create high-purity, dense, and conformal rhenium coatings on various substrates. These films are utilized in applications requiring high-temperature stability, wear resistance, and specific electronic properties.

G cluster_cvd Chemical Vapor Deposition (CVD) Process ReF6_gas ReF₆ (gas) CVD_Reactor CVD Reactor (Heated Substrate) ReF6_gas->CVD_Reactor H2_gas H₂ (gas) H2_gas->CVD_Reactor Re_film Rhenium Film (solid) CVD_Reactor->Re_film HF_gas HF (gas) CVD_Reactor->HF_gas

References

CAS number and chemical identifiers for Rhenium hexafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rhenium Hexafluoride (ReF6), a significant compound in various advanced technological applications. This document details its chemical identity, physicochemical properties, synthesis, handling protocols, and key applications, with a focus on its role in the electronics industry.

Chemical Identifiers and Physical Properties

This compound is an inorganic compound of rhenium and fluorine.[1] Accurate identification and understanding of its properties are crucial for its safe and effective use.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in the table below, facilitating its unambiguous identification in literature and databases.

Identifier TypeValue
CAS Number 10049-17-9[1][2]
IUPAC Name hexafluororhenium; rhenium(VI) fluoride[1][2]
Molecular Formula F6Re[2]
Molecular Weight 300.20 g/mol [1]
InChI InChI=1S/6FH.Re/h6*1H;/q;;;;;;+6/p-6[2]
InChIKey YUCDNKHFHNORTO-UHFFFAOYSA-H[2]
SMILES F--INVALID-LINK--(F)(F)(F)F[2]
EC Number 233-172-2[1][2]
PubChem CID 66231[1][2]
UNII U1FW6E300T[1][2]
Synonyms Rhenium(VI) fluoride[3]
Physicochemical Properties

This compound is a yellow crystalline solid or liquid at room temperature.[1][2] It is a volatile compound with a boiling point of 33.7 °C.[1] A summary of its key physical and chemical properties is presented below.

PropertyValue
Appearance Yellow liquid or cubic crystals[4]
Melting Point 18.5 °C (65.3 °F; 291.6 K)[1]
Boiling Point 33.7 °C (92.7 °F; 306.8 K)[1]
Density 4.94 g/mL[1]
Vapor Pressure 545 mm Hg (at 25 °C)[3][4]
Crystal Structure Orthorhombic (at -140 °C)[1]
Molecular Geometry Octahedral (Oh)[1]
Solubility Reacts violently with water[2]; Soluble in anhydrous HF and HNO3[4]

Synthesis of this compound

The primary method for synthesizing this compound involves the direct fluorination of rhenium metal. A more specific method involves the reduction of rhenium heptafluoride.

Synthesis from Rhenium Heptafluoride

This compound can be prepared by reacting rhenium heptafluoride (ReF7) with rhenium metal in a pressure vessel at 300 °C.[1]

Reaction: 6 ReF7 + Re → 7 ReF6[1]

A detailed experimental protocol for a similar preparation method is outlined below.[5]

Materials:

  • Rhenium powder (5g)

  • Nitrogen trifluoride (NF3) gas

  • Reactor I (Fluorination reactor)

  • Reactor II (Reduction reactor) with 10g of rhenium powder

  • Condenser I and II

Protocol:

  • Place 5g of rhenium powder in Reactor I.

  • Introduce nitrogen trifluoride gas at a flow rate of 20h⁻¹ to 30h⁻¹.

  • Conduct the fluorination reaction at a temperature of 400°C to 430°C and a pressure of 0.15MPa to 0.2MPa. This step primarily produces a mixture of this compound and heptafluoride.[5]

  • Collect the product mixture in Condenser I, where it liquefies to a mixed solid.[5]

  • Heat the mixed solid in Condenser I to sublimate it into a mixed gas.

  • Introduce the mixed gas into Reactor II, containing 10g of rhenium powder, at a flow rate of 5h⁻¹ to 10h⁻¹.

  • Perform the reduction reaction at a temperature of 100°C to 120°C and a pressure of 0.1MPa to 0.3MPa to convert the rhenium heptafluoride to hexafluoride.[5]

  • Collect the final product, this compound, in Condenser II. The purity of the collected ReF6 is reported to be 91.2 wt%.[5]

Chemical Vapor Deposition (CVD) of Rhenium

A significant application of this compound is in the electronics industry for depositing thin films of rhenium via Chemical Vapor Deposition (CVD).[1][6] This process is crucial for manufacturing components that require high-temperature stability and durability.[7]

Experimental Workflow for CVD of Rhenium

The following diagram illustrates a typical workflow for the CVD of rhenium using this compound.

G cluster_0 CVD Process for Rhenium Deposition start Start: Prepare Substrate chamber Place Substrate in CVD Reactor start->chamber vacuum Evacuate Reactor to Low Pressure chamber->vacuum heat Heat Substrate to Deposition Temperature (e.g., 250 °C) vacuum->heat gas_intro Introduce Precursor Gases: This compound (ReF6) and Hydrogen (H2) heat->gas_intro deposition Chemical Reaction and Deposition: ReF6 + 3H2 -> Re(s) + 6HF(g) gas_intro->deposition purge Purge Reactor with Inert Gas deposition->purge cool Cool Down Reactor and Substrate purge->cool end End: Remove Coated Substrate cool->end

A simplified workflow for the Chemical Vapor Deposition of Rhenium.
Key Parameters and Considerations in CVD

  • Substrate: Graphite is a common substrate for rhenium deposition.[8]

  • Temperature: The deposition temperature influences the characteristics of the rhenium film. A temperature of around 250 °C with a H2 to ReF6 gas volume ratio of 25 is considered near-optimal for coherent rhenium deposits.[9]

  • Precursors: this compound is the rhenium source, and hydrogen gas is used as a reducing agent.[8][9]

  • Reaction: The overall chemical reaction on the substrate surface is: ReF6(g) + 3H2(g) → Re(s) + 6HF(g).[9]

  • Applications of CVD Rhenium: The resulting rhenium films are used in various high-tech applications, including electrical contacts, filaments in mass spectrometers, and high-temperature thermocouples.[7]

Safety and Handling

This compound is a corrosive and hazardous material that requires careful handling.[2][3]

  • Hazards: It reacts violently with water, producing hydrofluoric acid.[2] It is corrosive and can cause severe skin burns and eye damage.[2][3] Inhalation may lead to chemical pneumonitis and pulmonary edema.[2]

  • Handling: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[10] Appropriate personal protective equipment (PPE), including impervious gloves, protective clothing, and eye/face protection, must be worn.[3][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3][10]

Logical Relationships of Chemical Identifiers

The various chemical identifiers for this compound are interconnected, providing different ways to reference the same chemical entity. The following diagram illustrates these relationships.

G cluster_1 Chemical Identity of this compound cas CAS Number (10049-17-9) iupac IUPAC Name (hexafluororhenium) cas->iupac defines formula Molecular Formula (F6Re) cas->formula corresponds to registry Registry Numbers (EC, UNII, PubChem CID) cas->registry is assigned iupac->formula structure Chemical Structure (SMILES, InChI, InChIKey) formula->structure represents

Interconnectivity of chemical identifiers for this compound.

References

Rhenium Hexafluoride: A Technical Guide to its Phase Transitions and Melting Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium hexafluoride (ReF₆) is a significant compound in various advanced technological applications, including the electronics industry for depositing rhenium films. A thorough understanding of its physicochemical properties, particularly its behavior at different temperatures, is crucial for its synthesis, purification, and application. This technical guide provides an in-depth analysis of the phase transitions and melting point of ReF₆, compiling quantitative data from key studies and detailing the experimental methodologies employed.

Physicochemical Properties of this compound

This compound is a yellow crystalline solid at temperatures below its melting point. It is a volatile compound and is liquid at room temperature, with a boiling point of 33.7 °C.[1] The molecule adopts an octahedral geometry in the gaseous and liquid phases.[1]

Phase Transitions and Melting Point

This compound undergoes at least one solid-solid phase transition at low temperatures before melting. The key thermal events are summarized in the tables below.

Table 1: Transition Temperatures and Melting Point of this compound
TransitionTemperature (°C)Temperature (K)
Solid-Solid (α ↔ β)-3.45269.7
Melting Point18.8291.95

Note: The solid-solid transition has also been reported at -1.9 °C.[2]

Table 2: Thermodynamic Data for Phase Transitions of this compound
TransitionEnthalpy (kJ/mol)Entropy (J/mol·K)
Fusion4.63515.88
Vaporization28.7593.4
Sublimation (above transition)32.657-
Sublimation (below transition)41.407-

Crystal Structure and Phase Changes

Low-temperature X-ray diffraction studies have been crucial in elucidating the crystal structures of the different solid phases of ReF₆. At -140 °C, ReF₆ possesses an orthorhombic crystal structure with the space group Pnma.[1] The lattice parameters at this temperature are a = 9.417 Å, b = 8.570 Å, and c = 4.965 Å, with four molecules per unit cell.[1] The solid-solid phase transition at -3.45 °C involves a change in the crystal structure, the details of which can be further investigated by variable-temperature X-ray diffraction.

The logical relationship between the different phases of this compound as a function of temperature can be visualized as a linear progression.

G Solid_Alpha α-Phase (Solid) Solid_Beta β-Phase (Solid) Solid_Alpha->Solid_Beta -3.45 °C Liquid Liquid Phase Solid_Beta->Liquid 18.8 °C Gas Gaseous Phase Liquid->Gas 33.7 °C

Caption: Phase progression of this compound with increasing temperature.

Experimental Methodologies

The determination of the phase transition temperatures and associated thermodynamic properties of ReF₆ has been accomplished through a combination of experimental techniques. The following sections detail the typical protocols for these key experiments.

Calorimetry for Heat Capacity and Transition Enthalpies

Calorimetric measurements are fundamental to determining the heat capacities of the solid and liquid phases, as well as the enthalpies of the phase transitions.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample High-Purity ReF₆ Loading Loading & Sealing Sample->Loading Container Calorimeter Vessel Container->Loading Calorimeter Adiabatic Calorimeter Loading->Calorimeter Cooling Cooling to Liquid N₂ Temp. Calorimeter->Cooling Heating Controlled Electrical Heating Cooling->Heating TempMeasurement Temperature Measurement Heating->TempMeasurement HeatCapacity Calculate Heat Capacity (Cp) TempMeasurement->HeatCapacity Enthalpy Determine Transition Enthalpies HeatCapacity->Enthalpy Entropy Calculate Transition Entropies Enthalpy->Entropy

Caption: Workflow for calorimetric determination of ReF₆ thermodynamic properties.

A high-purity sample of ReF₆ is synthesized and purified, typically by fractional distillation. A known mass of the sample is then condensed into a specialized calorimeter vessel, often made of a material like copper to ensure good thermal conductivity, and the vessel is hermetically sealed.

The calorimeter is placed within an adiabatic shield in a cryostat and cooled to a low starting temperature, for instance, with liquid nitrogen. The temperature of the sample is then raised in a series of steps by supplying a precisely measured amount of electrical energy. The resulting temperature increase is carefully measured using a calibrated platinum resistance thermometer.

The heat capacity at each temperature is calculated from the energy input and the temperature change. Near a phase transition, the temperature will remain constant while energy is absorbed, allowing for the determination of the enthalpy of the transition. The entropy of the transition is then calculated from the enthalpy and the transition temperature.

Low-Temperature X-Ray Diffraction

To determine the crystal structure of the different solid phases of ReF₆, low-temperature X-ray diffraction is employed.

Protocol:

  • Sample Preparation: A small amount of ReF₆ is sealed in a thin-walled capillary tube suitable for X-ray diffraction.

  • Mounting and Cooling: The capillary is mounted on the goniometer head of a diffractometer equipped with a low-temperature device, such as a nitrogen cryostream. The sample is cooled to the desired temperature, for example, -140 °C, to study the low-temperature phase.

  • Data Collection: A monochromatic X-ray beam is directed at the sample. The diffraction pattern is recorded as the sample is rotated.

  • Structure Determination: The collected diffraction data are used to determine the unit cell parameters and the space group of the crystal. The positions of the atoms within the unit cell are then determined by solving and refining the crystal structure.

  • Variable-Temperature Studies: To study the phase transition, diffraction patterns are collected at various temperatures above and below the transition temperature identified by calorimetry. This allows for the characterization of the structural changes occurring during the phase transition.

Vibrational Spectroscopy (Raman and Infrared)

Vibrational spectroscopy, including Raman and infrared spectroscopy, provides insights into the molecular structure and the symmetry of the crystal lattice. Changes in the vibrational spectra as a function of temperature can indicate the occurrence of a phase transition.

Protocol:

  • Sample Preparation: For Raman spectroscopy, liquid ReF₆ can be sealed in a glass capillary. For low-temperature solid-phase measurements, the capillary is cooled. For infrared spectroscopy, a thin film of solid ReF₆ can be condensed onto a cold window (e.g., CsI or KBr) in a cryostat.

  • Spectral Acquisition:

    • Raman: A laser beam of a specific wavelength is focused on the sample. The scattered light is collected and analyzed by a spectrometer to obtain the Raman spectrum.

    • Infrared: A beam of infrared radiation is passed through the sample, and the transmitted light is analyzed by a spectrometer to obtain the infrared absorption spectrum.

  • Temperature Dependence: Spectra are recorded at various temperatures, particularly around the known phase transition temperature. The appearance of new bands, splitting of existing bands, or sudden changes in band positions or widths can be correlated with the structural changes of the phase transition.

Conclusion

The phase transitions of this compound have been characterized through a combination of calorimetric, crystallographic, and spectroscopic techniques. The data presented in this guide provide a comprehensive overview for researchers working with this compound. The detailed experimental protocols offer a foundation for further studies aimed at refining our understanding of the solid-state behavior of ReF₆ and other related metal hexafluorides.

References

An In-depth Technical Guide on the Lewis Acid Behavior of Rhenium Hexafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium hexafluoride (ReF₆), a volatile, yellow crystalline solid, is a potent Lewis acid and a strong oxidizing agent.[1] Its ability to accept electron pairs allows it to form a variety of adducts with Lewis bases, a characteristic that is central to its chemical reactivity. This technical guide provides a comprehensive overview of the Lewis acid behavior of ReF₆, detailing its reactions with fluoride ion donors and neutral bases. The document summarizes key quantitative data, provides detailed experimental methodologies where available, and visualizes reaction pathways and experimental workflows. This information is critical for researchers working with rhenium compounds and for professionals in fields such as catalysis and materials science, where the manipulation of strong Lewis acids is paramount.

Lewis Acid Behavior of this compound

A Lewis acid is a chemical species that can accept an electron pair from an electron pair donor, the Lewis base.[2] this compound, with its high oxidation state (+6) and electron-deficient rhenium center, readily acts as a Lewis acid. Its primary mode of Lewis acidic reactivity involves the acceptance of one or two fluoride ions to form the corresponding heptafluororhenate(VI) and octafluororhenate(VI) anions.

Reaction with Fluoride Ion Donors

This compound reacts with sources of fluoride ions, such as alkali metal fluorides, to form stable complex anions.

Formation of Octafluororhenate(VI)

A well-documented example of this behavior is the reaction of ReF₆ with potassium fluoride (KF) to produce potassium octafluororhenate(VI) (K₂ReF₈).[1]

Reaction: 2KF + ReF₆ → K₂ReF₈[1]

This reaction underscores the capacity of ReF₆ to expand its coordination sphere by accepting two fluoride ions.

Reaction with Other Lewis Bases

Beyond simple fluoride donors, ReF₆ also exhibits Lewis acidity towards other species capable of donating an electron pair.

Reaction with Nitric Oxide

This compound can oxidize nitric oxide (NO) to form nitrosyl hexafluororhenate(V), [NO][ReF₆].[1] In this reaction, ReF₆ acts as a one-electron oxidant, and the resulting ReF₆⁻ anion is a Lewis base adduct.

Reaction: NO + ReF₆ → [NO]⁺[ReF₆]⁻[1]

Quantitative Data

The Lewis acidity of ReF₆ can be quantified through various thermochemical parameters. The fluoride ion affinity (FIA) is a direct measure of the Lewis acidity of a species towards the fluoride ion. While extensive experimental data for ReF₆ is scarce in readily available literature, computational studies provide valuable insights.

Table 1: Calculated Thermochemical Data for this compound

ParameterValueReference
Electron Affinity4.58 eV[3]
Fluoride Affinity (ReF₆ + F⁻ → [ReF₇]⁻)Not explicitly calculated, but part of a series of studies on third-row transition metal hexafluorides.[3]

Table 2: Fundamental Vibrational Frequencies of Gaseous ReF₆

ModeSymmetryWavenumber (cm⁻¹)Activity
ν₁A₁g755Raman
ν₂E g596Raman
ν₃F₁u715Infrared
ν₄F₁u257Infrared
ν₅F₂g246Raman
ν₆F₂u193Inactive

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of ReF₆ adducts are not widely reported in modern literature. The following represents a generalized procedure based on available information.

General Synthesis of ReF₆

This compound can be synthesized by the direct fluorination of rhenium metal. A more controlled method involves the reaction of rhenium heptafluoride (ReF₇) with rhenium metal at elevated temperatures in a pressure vessel.[1]

Reaction: 6 ReF₇ + Re → 7 ReF₆[1]

Experimental Workflow for ReF₆ Synthesis

G Re_metal Rhenium Metal Pressure_Vessel Pressure Vessel Re_metal->Pressure_Vessel ReF7 Rhenium Heptafluoride ReF7->Pressure_Vessel Heating Heat to 300 °C Pressure_Vessel->Heating Condensation Condensation/Collection Heating->Condensation ReF6_product This compound (ReF₆) Condensation->ReF6_product

Caption: Workflow for the synthesis of this compound.

Synthesis of Potassium Octafluororhenate(VI) (K₂ReF₈)

This protocol is a general representation and requires optimization.

  • Reactants: this compound (ReF₆) and dry potassium fluoride (KF).

  • Solvent: Anhydrous hydrogen fluoride (HF) or a non-reactive solvent like sulfur hexafluoride (SF₆) may be used.

  • Procedure: a. In a passivated reaction vessel, under an inert atmosphere (e.g., dry nitrogen or argon), suspend finely powdered and thoroughly dried KF in the chosen solvent. b. Cool the suspension and slowly introduce a stoichiometric amount of ReF₆ gas or a solution of ReF₆ in the same solvent. c. Allow the reaction mixture to warm to room temperature and stir for several hours. d. The product, K₂ReF₈, is expected to precipitate from the solution. e. Isolate the solid product by filtration under inert atmosphere and wash with a volatile, dry solvent. f. Dry the product under vacuum to remove any residual solvent.

Characterization Techniques

Standard characterization techniques for these compounds include:

  • Vibrational Spectroscopy (IR and Raman): To identify characteristic stretching and bending modes of the Re-F bonds and the counter-ion.

  • NMR Spectroscopy: Due to the paramagnetic nature of Re(VI), NMR studies are challenging but can provide structural information.

  • X-ray Crystallography: To determine the precise molecular structure and crystal packing of the adducts.

Signaling Pathways and Logical Relationships

The Lewis acid behavior of ReF₆ can be depicted as a series of electron pair acceptance events.

Reaction Pathway for Adduct Formation

G ReF6 ReF₆ (Lewis Acid) Adduct Lewis Acid-Base Adduct ([ReF₇]⁻, [ReF₈]²⁻, [NO]⁺[ReF₆]⁻) ReF6->Adduct Adduct Formation Lewis_Base Lewis Base (e.g., F⁻, NO) Lewis_Base->ReF6 Electron Pair Donation

Caption: General pathway of Lewis acid-base adduct formation with ReF₆.

Conclusion

This compound exhibits significant Lewis acid character, primarily through its ability to accept fluoride ions to form stable fluoro-complexes. Its reactivity with other Lewis bases, such as nitric oxide, further illustrates its electron-accepting properties. While quantitative thermochemical data and detailed experimental protocols are not abundantly available in recent literature, the fundamental principles of its Lewis acidity are well-established. Further research into the synthesis, structure, and reactivity of a wider range of ReF₆ adducts would be beneficial for expanding its applications in synthetic chemistry and materials science. The information and visualizations provided in this guide serve as a foundational resource for professionals in relevant scientific fields.

References

Methodological & Application

Application Notes and Protocols for the Use of Rhenium Hexafluoride in Chemical Vapor Deposition (CVD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium (Re) and its alloys are critical materials in a variety of high-technology applications, owing to their exceptional properties such as a high melting point, excellent high-temperature strength, and good wear resistance. Chemical Vapor Deposition (CVD) utilizing rhenium hexafluoride (ReF₆) as a precursor is a key technique for producing high-purity, coherent rhenium coatings and tungsten-rhenium alloys. These materials are integral to the manufacturing of jet engine components, X-ray anodes, and components for fusion reactors.[1] This document provides detailed application notes and experimental protocols for the CVD of rhenium from this compound.

Principle of the CVD Process

The chemical vapor deposition of rhenium from this compound is based on the hydrogen reduction of the volatile ReF₆ precursor at elevated temperatures. The fundamental chemical reaction is as follows:

ReF₆(g) + 3H₂(g) → Re(s) + 6HF(g)

This reaction is thermodynamically favorable and proceeds with a significant release of heat.[2] The process involves the introduction of gaseous ReF₆ and H₂ into a reaction chamber where a heated substrate is placed. The precursor gases react at the hot surface of the substrate, leading to the deposition of a solid rhenium film and the formation of hydrogen fluoride (HF) as a gaseous byproduct, which is then exhausted from the chamber.

Applications

The primary applications for rhenium and tungsten-rhenium alloys produced by CVD from ReF₆ include:

  • Aerospace: Components for jet engines and rocket thrusters that require high-temperature strength and resistance to oxidation.[3]

  • Medical Imaging: X-ray anodes are often coated with a tungsten-rhenium alloy to improve ductility and thermal fatigue resistance. The rhenium content in these alloys typically ranges from 0 to 10%.

  • Nuclear and Fusion Technology: High-purity rhenium coatings are used in fusion reactor components due to their high melting point and resistance to plasma erosion.[1]

  • Electronics: Rhenium films can be used in various electronic components where high-temperature stability is required.[1]

Quantitative Data

The properties of the deposited rhenium films are highly dependent on the CVD process parameters. The following tables summarize key quantitative data from various studies.

Table 1: Rhenium Deposition Parameters and Resulting Film Properties

ParameterValueResulting Film PropertySource
Substrate Temperature250 °CNear-optimum for coherent deposits[2]
Substrate Temperature350 - 400 °CReaction proceeds on the substrate surface[2]
Substrate Temperature> 450 °CIncreased powder formation in the gas phase[2]
H₂ to ReF₆ Gas Volume Ratio25Near-optimum for coherent deposits[2]
Deposition Efficiency70 - 75%For coherent rhenium deposits under near-optimum conditions[2]
Knoop Microhardness907 (100 g load)Average for vapor-deposited rhenium[2]
Microhardness600 - 615 kg/mm ²As-deposited rhenium[2]
Annealing Temperature1200 °CAffects final microhardness[2]
Annealing Temperature1800 °CAffects final microhardness[2]

Experimental Protocols

The following protocols provide a general framework for the chemical vapor deposition of rhenium using this compound. The specific parameters should be optimized for the particular substrate and desired film properties.

Protocol 1: Chemical Vapor Deposition of Pure Rhenium

1. Substrate Preparation:

  • The choice of substrate material is critical. Molybdenum and graphite are commonly used.
  • Thoroughly clean the substrate to remove any surface contaminants. This can be achieved by ultrasonic cleaning in a sequence of solvents (e.g., acetone, isopropanol) followed by deionized water.
  • For metallic substrates, an acid etch may be necessary to remove any oxide layer.
  • Dry the substrate completely, for example, by baking in an oven or using a stream of dry nitrogen.
  • The surface finish of the substrate is a key parameter for uniform and regular growth of the deposited layer.

2. CVD Reactor Setup and Leak Check:

  • A typical CVD apparatus consists of a reaction chamber, a gas delivery system for ReF₆ and H₂, a heating system for the substrate (e.g., induction or resistive heating), a vacuum system, and an exhaust gas treatment system.
  • Place the prepared substrate on the substrate holder within the reaction chamber.
  • Assemble the reactor and perform a thorough leak check of the entire system. This is crucial for safety and to prevent contamination of the film.

3. Precursor Handling and Delivery:

  • This compound is a solid at room temperature and needs to be heated to generate a sufficient vapor pressure for deposition. The ReF₆ container should be gently heated in a controlled manner (e.g., using a heating mantle or water bath).
  • The gas lines for ReF₆ should also be heated to prevent condensation of the precursor.
  • Use mass flow controllers to precisely regulate the flow rates of ReF₆ and H₂ into the reaction chamber.

4. Deposition Process:

  • Evacuate the reaction chamber to a base pressure typically in the range of 10⁻³ to 10⁻⁶ Torr.
  • Heat the substrate to the desired deposition temperature (e.g., 250 - 450 °C).
  • Introduce hydrogen gas into the chamber and allow the flow to stabilize.
  • Introduce the this compound vapor into the chamber to initiate the deposition process. The ratio of H₂ to ReF₆ is a critical parameter, with a ratio of approximately 25 being reported as near-optimal for coherent films.[2]
  • Maintain the desired deposition temperature, pressure, and gas flow rates for the duration of the deposition to achieve the target film thickness.

5. Post-Deposition and System Shutdown:

  • After the desired deposition time, stop the flow of ReF₆.
  • Continue the flow of H₂ for a short period to purge the chamber of any remaining ReF₆.
  • Turn off the substrate heater and allow the system to cool down under a flow of inert gas (e.g., argon or nitrogen).
  • Once the system has cooled to room temperature, vent the chamber with an inert gas and carefully remove the coated substrate.
  • The exhaust gases, primarily containing HF, must be passed through a suitable scrubber system before being released.

Protocol 2: Deposition of Tungsten-Rhenium Alloys

The deposition of tungsten-rhenium alloys is achieved by the simultaneous introduction of both tungsten hexafluoride (WF₆) and this compound (ReF₆) along with hydrogen. The composition of the resulting alloy is controlled by the relative partial pressures of the two hexafluoride precursors.

Visualizations

Logical Workflow for CVD of Rhenium

CVD_Workflow cluster_prep Preparation Phase cluster_deposition Deposition Phase cluster_post Post-Deposition Phase Substrate_Prep Substrate Preparation (Cleaning, Etching) Reactor_Setup Reactor Setup & Leak Check Substrate_Prep->Reactor_Setup Evacuation Evacuate Chamber Reactor_Setup->Evacuation Substrate_Heating Heat Substrate Evacuation->Substrate_Heating H2_Intro Introduce H₂ Gas Substrate_Heating->H2_Intro ReF6_Intro Introduce ReF₆ Vapor H2_Intro->ReF6_Intro Deposition Deposition of Rhenium Film ReF6_Intro->Deposition ReF6_Stop Stop ReF₆ Flow Deposition->ReF6_Stop Exhaust_Treatment Exhaust Gas Treatment (HF Scrubbing) Deposition->Exhaust_Treatment Purge Purge with H₂ ReF6_Stop->Purge Cooldown Cool Down System Purge->Cooldown Venting Vent with Inert Gas Cooldown->Venting Sample_Removal Remove Coated Substrate Venting->Sample_Removal Reaction_Pathway ReF6 ReF₆ (g) Surface_Reaction Surface Reaction (on heated substrate) ReF6->Surface_Reaction H2 3H₂ (g) H2->Surface_Reaction Re Re (s) (deposited film) Surface_Reaction->Re HF 6HF (g) (byproduct) Surface_Reaction->HF

References

Application Notes and Protocols for Rhenium Film Deposition in Electronics using Rhenium Hexafluoride (ReF6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium (Re) is a refractory metal with a unique combination of properties that make it highly attractive for applications in the electronics industry. Its high melting point (3180 °C), excellent thermal stability, and low electrical resistivity make it a candidate for interconnects, diffusion barriers, and gate electrodes in advanced semiconductor devices. Rhenium hexafluoride (ReF6) is a volatile precursor that can be used for the chemical vapor deposition (CVD) of high-purity rhenium films. This document provides detailed application notes and protocols for the deposition of rhenium films using ReF6, primarily focusing on CVD, and discusses alternative precursors for atomic layer deposition (ALD).

Properties of Rhenium for Electronics Applications

Rhenium possesses several key characteristics that are advantageous for electronic applications:

  • High Melting Point: Ensures stability during high-temperature processing steps in semiconductor manufacturing.

  • Low Electrical Resistivity: Bulk rhenium has a resistivity of approximately 18.7 µΩ·cm, which is beneficial for conductive applications.[1]

  • High Work Function: Around 4.72 eV, making it suitable for certain electrode applications.[1]

  • Good Wear Resistance and Hardness: Provides durable films for various applications.[1]

Rhenium Film Deposition using ReF6: Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a widely used technique to produce high-quality, high-performance solid materials, including thin films for the semiconductor industry. In a typical CVD process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.

The deposition of rhenium films from ReF6 is typically achieved through its reduction by hydrogen (H2). The overall chemical reaction is as follows:

ReF6(g) + 3H2(g) → Re(s) + 6HF(g)

Experimental Protocols

1. Substrate Preparation:

Proper substrate preparation is critical to ensure good film adhesion and quality. The substrate cleaning procedure will depend on the substrate material (e.g., silicon, silicon dioxide, titanium nitride). A general procedure for a silicon substrate with a native oxide layer is as follows:

  • Ultrasonic cleaning in acetone for 10-15 minutes to remove organic residues.

  • Ultrasonic cleaning in isopropanol for 10-15 minutes.

  • Rinsing with deionized (DI) water.

  • Drying with a stream of high-purity nitrogen gas.

  • Optional: A pre-deposition bake in the CVD reactor at high vacuum to desorb any remaining volatile contaminants.

2. CVD Process Protocol:

The following protocol is a general guideline based on available literature. Optimal parameters will need to be determined empirically for specific reactor geometries and desired film properties.

  • Load Substrate: Place the cleaned substrate into the CVD reactor.

  • Evacuate Chamber: Pump the reactor down to a base pressure in the range of 10⁻⁶ to 10⁻⁸ Torr.

  • Heat Substrate: Heat the substrate to the desired deposition temperature.

  • Introduce Reactants:

    • Introduce hydrogen (H2) gas into the reactor to stabilize the pressure and temperature.

    • Introduce this compound (ReF6) vapor into the reactor. The ReF6 is typically supplied from a temperature-controlled bubbler with a carrier gas (e.g., argon or hydrogen).

  • Deposition: Allow the deposition to proceed for the desired amount of time to achieve the target film thickness.

  • Purge and Cool Down:

    • Stop the flow of ReF6.

    • Continue the H2 flow for a short period to purge the chamber of any remaining precursor and reaction byproducts.

    • Turn off the substrate heater and allow the substrate to cool down under a flow of inert gas (e.g., argon or nitrogen).

  • Unload Sample: Once the substrate has cooled to near room temperature, vent the chamber and unload the sample.

Data Presentation: CVD Process Parameters and Film Properties
ParameterValue/RangeReference/Note
Precursor This compound (ReF6)
Co-reactant Hydrogen (H2)
Deposition Temperature 250 - 400 °COptimal temperature can vary based on pressure and concentration.
H2/ReF6 Ratio ~25 (volume ratio)Near-optimum for coherent deposits.
ReF6 Molar Fraction ~0.015For surface-controlled reaction at 350-400 °C.
Pressure Atmospheric or Low Pressure (LPCVD)Key parameter influencing film uniformity.
Substrates Silicon, Silicon Dioxide, Titanium NitrideCommon substrates in electronics.
Film Thickness 1 µm to 1 mm (for W-Re alloys)Demonstrates capability for thick films.
Microhardness ~907 Knoop (as-deposited)Measured under a 100 g load.
Deposition Efficiency 70-75%For coherent rhenium deposits under near-optimal conditions.

Visualization of CVD Process

CVD_Process_Workflow cluster_prep Substrate Preparation cluster_deposition CVD Deposition cluster_post Post-Deposition sub_clean Substrate Cleaning (Acetone, IPA, DI Water) sub_dry Drying (N2 Gas) sub_clean->sub_dry sub_load Load into Reactor sub_dry->sub_load evacuate Evacuate to Base Pressure sub_load->evacuate heat Heat Substrate to Deposition Temperature evacuate->heat introduce_h2 Introduce H2 heat->introduce_h2 introduce_ref6 Introduce ReF6 introduce_h2->introduce_ref6 deposit Deposition of Re Film introduce_ref6->deposit purge Purge with H2/Inert Gas deposit->purge cool Cool Down purge->cool unload Unload Sample cool->unload

Caption: Workflow for CVD of Rhenium Films.

CVD_Reaction_Diagram ReF6 ReF6 (gas) Substrate Heated Substrate ReF6->Substrate Adsorption H2 H2 (gas) H2->Substrate Adsorption Re_film Re Film (solid) Substrate->Re_film Surface Reaction & Deposition HF HF (gas) Substrate->HF Desorption of Byproduct

Caption: Rhenium CVD Reaction Pathway.

Rhenium Film Deposition: Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional conformity and precise thickness control at the atomic level. It is based on sequential, self-limiting surface reactions. While ReF6 is a known precursor for CVD, its application in ALD for rhenium film deposition is not well-documented in the current scientific literature. The high reactivity of ReF6 may pose challenges for achieving the self-limiting surface reactions required for a true ALD process.

Researchers interested in ALD of rhenium films should consider alternative, well-established precursors.

Alternative Precursors for Rhenium ALD

Recent studies have demonstrated successful ALD of rhenium and rhenium nitride films using other precursors. A notable example is the use of methyltrioxorhenium (MTO) and 1,1-dimethylhydrazine.[1]

Experimental Protocol for Rhenium Nitride and Rhenium Metal ALD (for comparison)
  • Precursors: Methyltrioxorhenium (MTO) and 1,1-dimethylhydrazine.[1]

  • Deposition Temperature: An ALD window is observed between 340 to 350 °C.[1]

  • Pulse Sequence (at 340 °C):

    • MTO pulse: ≥ 4.0 s

    • Purge: 20 s

    • 1,1-dimethylhydrazine pulse: ≥ 0.1 s

    • Purge: 20 s

  • Growth Rate: Approximately 0.60 Å/cycle within the ALD window.[1]

  • Resulting Film (as-deposited at 340 °C): Rhenium nitride (ReN₀.₁₄) with low oxygen and carbon content.[1]

  • Post-Deposition Annealing: Annealing at ≥ 400 °C can transform the rhenium nitride film into a high-purity rhenium metal film.[1]

Data Presentation: Comparative ALD Process and Film Properties
ParameterValueReference
Precursor 1 Methyltrioxorhenium (MTO)[1]
Precursor 2 1,1-dimethylhydrazine[1]
ALD Window 340 - 350 °C[1]
Growth Per Cycle ~0.60 Å[1]
Film Composition (as-deposited) ReN₀.₁₄ with 1.6 at.% O and 2.6 at.% C[1]
Film Purity (post-annealing) ~96 at.% Rhenium[1]
Resistivity (post-annealing) As low as 51 µΩ·cm[1]
RMS Surface Roughness 2.7 nm (for a 70 nm thick film)[1]
Conformality 98% on high aspect ratio structures (with TiN liner)[1]

Visualization of ALD Process

ALD_Cycle_Diagram A 1. Pulse Precursor A (e.g., MTO) B 2. Purge A->B Repeat n cycles C 3. Pulse Precursor B (e.g., 1,1-dimethylhydrazine) B->C Repeat n cycles D 4. Purge C->D Repeat n cycles D->A Repeat n cycles

Caption: A Typical ALD Cycle.

Characterization of Rhenium Films

To evaluate the quality and properties of the deposited rhenium films, a suite of characterization techniques should be employed:

  • Scanning Electron Microscopy (SEM): To analyze film morphology, thickness, and conformality.

  • X-ray Diffraction (XRD): To determine the crystalline structure and orientation of the film.

  • X-ray Photoelectron Spectroscopy (XPS): To assess the elemental composition and chemical states, and to quantify impurities.

  • Four-Point Probe: To measure the electrical resistivity of the film.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness.

Conclusion

This compound is a viable precursor for the deposition of rhenium films using Chemical Vapor Deposition, particularly through hydrogen reduction. While detailed process parameters for specific electronic applications require empirical optimization, the provided protocols and data offer a solid starting point for researchers. For applications demanding the precision and conformality of Atomic Layer Deposition, alternative precursors to ReF6, such as methyltrioxorhenium, have been successfully demonstrated and should be considered. Careful characterization of the deposited films is essential to ensure they meet the stringent requirements of the electronics industry.

References

Safe handling and storage procedures for Rhenium hexafluoride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Rhenium Hexafluoride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of this compound (ReF₆). The information is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Introduction

This compound is a highly corrosive and toxic compound that requires stringent safety measures for its handling and storage.[1][2] It is a yellow crystalline solid or liquid at room temperature and reacts violently with water.[1] Due to its high reactivity and toxicity, including the potential for fatal inhalation, all work with ReF₆ must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, and with appropriate personal protective equipment (PPE).[2]

Hazard Identification and Classification

This compound is classified as a highly hazardous substance.

  • GHS Classification:

    • Skin Corrosion/Irritation: Category 1A[1][3]

    • Serious Eye Damage/Eye Irritation: Category 1[1][3]

    • Acute Toxicity, Inhalation: May be fatal if inhaled.[2]

    • Harmful if swallowed and in contact with skin.[2]

  • Primary Hazards:

    • Causes severe skin burns and eye damage.[1][2][3][4]

    • Reacts violently with water, producing hydrofluoric acid, which is also highly corrosive and toxic.[1]

    • Inhalation may lead to chemical pneumonitis and pulmonary edema.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula F₆Re
Molecular Weight 300.197 g/mol [1]
Appearance Yellow solid or liquid, or colorless gas[1]
Melting Point 18.5 °C[1]
Boiling Point 47.6 °C[4]
Vapor Pressure 545 mm Hg (at 25 °C)[4]
Reactivity Reacts violently with water.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.[3][4]

  • Skin Protection: Wear fire/flame resistant and impervious clothing.[3][4] Chemical-resistant gloves (e.g., neoprene or nitrile rubber) must be worn and inspected before each use.[4]

  • Respiratory Protection: Work must be conducted in a well-ventilated area or under a fume hood.[2] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used.[3][4]

Safe Handling Procedures

  • Work Area: All manipulations of this compound must be performed in a certified chemical fume hood.[2] The work area should be clean and free of incompatible materials, especially water and other moisture sources.

  • Dispensing: Use only dry, inert gas (e.g., nitrogen or argon) for transfers. Ground all equipment to prevent static discharge.[4] Use non-sparking tools.[3][4]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[3][4] Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][3] Wash hands thoroughly after handling.[2][3][4] Contaminated clothing should be removed immediately and washed before reuse.[3]

Storage Requirements

  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][4]

  • Conditions: The storage area should be secure and locked.[3] Store away from incompatible materials, such as water, combustible materials, and foodstuff containers.[3][4] The recommended storage temperature is between 15 to 30 °C.[2]

  • Moisture Sensitivity: this compound is sensitive to moisture.[2]

Emergency Procedures

  • Spill Response:

    • Evacuate personnel to a safe area and keep people away from and upwind of the spill.[4]

    • Remove all sources of ignition.[4]

    • Wear a self-contained breathing apparatus, rubber boots, and gloves.[2]

    • For small spills, absorb with an inert dry material such as sand, vermiculite, or diatomite.[2] Do not use water.

    • Collect the absorbed material into a suitable, closed container for disposal.[4]

    • Ventilate the area and wash the spill site after material pickup is complete.[2]

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4]

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[2][4]

    • Eye Contact: Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do so.[2][3][4] Continue rinsing and seek immediate medical attention.[2][3][4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Experimental Protocol: Small-Scale Chemical Vapor Deposition (CVD) of Rhenium

This protocol is a hypothetical example and must be adapted and approved by institutional safety committees before implementation.

Objective: To deposit a thin film of Rhenium on a substrate using this compound as a precursor in a cold-wall CVD reactor.

Materials:

  • This compound (ReF₆) cylinder

  • Substrate (e.g., silicon wafer)

  • CVD reactor with a load-lock system

  • High-purity hydrogen (H₂) gas

  • High-purity argon (Ar) gas

  • Mass flow controllers (MFCs)

  • Vacuum pump with appropriate trapping for corrosive gases

  • Abatement system for exhaust gases

Procedure:

  • System Preparation:

    • Ensure the CVD system is leak-tight.

    • Purge the entire gas delivery system and reactor with high-purity argon.

    • Load the substrate into the reactor through the load-lock system.

    • Evacuate the reactor to the base pressure.

  • Substrate Heating:

    • Heat the substrate to the desired deposition temperature (e.g., 600-800 °C) under an argon atmosphere.

  • Precursor Delivery:

    • Gently heat the ReF₆ cylinder to slightly above its melting point (18.5 °C) to ensure a stable vapor pressure. Do not overheat.

    • Flow a carrier gas (argon) through the ReF₆ cylinder to transport the precursor vapor to the reactor. The flow rate should be precisely controlled by an MFC.

  • Deposition:

    • Introduce the ReF₆/Ar mixture into the reactor.

    • Simultaneously introduce hydrogen gas (H₂) as a reducing agent.

    • The chemical reaction on the heated substrate is: ReF₆(g) + 3H₂(g) → Re(s) + 6HF(g)

    • Monitor the deposition process parameters (pressure, temperature, gas flow rates) closely.

  • Shutdown:

    • Stop the flow of ReF₆ and H₂.

    • Purge the reactor with argon.

    • Cool down the substrate under an argon atmosphere.

    • Once at room temperature, unload the substrate through the load-lock.

    • Purge the entire gas delivery system with argon before shutting down the system.

Safety Considerations for this Protocol:

  • The exhaust gas contains highly corrosive hydrogen fluoride (HF). An appropriate abatement system is essential.

  • The ReF₆ cylinder should be stored and handled with extreme care.

  • All gas lines and fittings must be made of materials compatible with ReF₆ and HF (e.g., Monel, stainless steel).

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage start Start: Handling ReF6 ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) start->ppe fume_hood Verify Fume Hood is Operational ppe->fume_hood gather_materials Gather All Necessary Equipment (Dry Glassware, Inert Gas Setup) fume_hood->gather_materials work_area Prepare Work Area in Fume Hood gather_materials->work_area transfer Transfer ReF6 Under Inert Atmosphere work_area->transfer reaction Perform Experiment transfer->reaction decontaminate Decontaminate Equipment reaction->decontaminate dispose Dispose of Waste Properly decontaminate->dispose store Store ReF6 in a Cool, Dry, Ventilated Area dispose->store end End store->end

Caption: Workflow for the safe handling of this compound.

Emergency_Response_Spill spill ReF6 Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill assess->small_spill Manageable large_spill Large Spill assess->large_spill Unmanageable ppe Don Full PPE (including respirator) small_spill->ppe contact_ehs Contact Emergency Services / EH&S large_spill->contact_ehs contain Contain Spill with Inert, Dry Material (e.g., sand) ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate end End Response decontaminate->end contact_ehs->end

Caption: Emergency response procedure for a this compound spill.

References

Application Notes and Protocols for the Synthesis of Tungsten-Rhenium Alloys Using Rhenium Hexafluoride as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tungsten-rhenium (W-Re) alloys are refractory metal alloys that offer a unique combination of properties, making them highly valuable in a range of demanding applications. The addition of rhenium to tungsten significantly enhances the material's ductility, tensile strength, and resistance to high temperatures and corrosion.[1] One of the primary methods for producing high-purity, conformal coatings and free-standing structures of W-Re alloys is through Chemical Vapor Deposition (CVD). This process utilizes volatile precursors, with rhenium hexafluoride (ReF6) and tungsten hexafluoride (WF6) being the most common choices for introducing rhenium and tungsten, respectively.

These application notes provide a comprehensive overview of the synthesis of W-Re alloys via the hydrogen reduction of ReF6 and WF6. Detailed experimental protocols, quantitative data on the influence of process parameters on alloy composition and properties, and visualizations of the experimental workflow are presented to guide researchers in this field.

Principle of Synthesis

The synthesis of tungsten-rhenium alloys by CVD is based on the co-reduction of tungsten hexafluoride (WF6) and this compound (ReF6) by hydrogen (H2) on a heated substrate. The fundamental chemical reactions governing this process are:

  • Tungsten Deposition: WF6(g) + 3H2(g) → W(s) + 6HF(g)[2]

  • Rhenium Deposition: ReF6(g) + 3H2(g) → Re(s) + 6HF(g)

By controlling the partial pressures of the precursor gases and the substrate temperature, the composition of the deposited W-Re alloy can be precisely tailored.

Key Advantages of Using this compound

The use of ReF6 as a precursor in the CVD of W-Re alloys offers several advantages:

  • High Purity Deposits: The CVD process allows for the formation of high-purity alloy layers.

  • Conformal Coatings: It enables the deposition of uniform coatings on complex geometries and large surface areas.

  • Low-Temperature Deposition: Refractory materials like tungsten and rhenium can be deposited at temperatures significantly lower than their melting points.

  • Control over Alloy Composition: The final composition of the W-Re alloy can be accurately controlled by adjusting the flow rates of the precursor gases.

Experimental Protocols

Substrate Preparation
  • Substrate Selection: Choose a substrate material compatible with the high deposition temperatures and the corrosive nature of the hydrogen fluoride (HF) byproduct. Common substrates include molybdenum, graphite, and various ceramics.

  • Cleaning: Thoroughly clean the substrate to remove any surface contaminants. A typical cleaning procedure involves:

    • Degreasing with a suitable organic solvent (e.g., acetone, isopropanol) in an ultrasonic bath.

    • Rinsing with deionized water.

    • Drying with a stream of high-purity nitrogen or argon.

    • An optional pre-heating step in a vacuum or hydrogen atmosphere to desorb any remaining volatile impurities.

Chemical Vapor Deposition (CVD) Procedure

A cold-wall CVD reactor is typically employed for this process. The substrate is heated, while the reactor walls remain at a lower temperature to minimize deposition on the chamber surfaces.

  • System Preparation:

    • Load the cleaned substrate into the CVD reactor.

    • Evacuate the reactor to a base pressure typically in the range of 10⁻⁵ to 10⁻⁷ Torr to remove atmospheric contaminants.

    • Perform a leak check to ensure the integrity of the system.

  • Deposition:

    • Heat the substrate to the desired deposition temperature, typically ranging from 600°C to 1200°C.

    • Introduce the reactant gases into the reactor at the specified flow rates. The gases include:

      • Tungsten Hexafluoride (WF6)

      • This compound (ReF6)

      • Hydrogen (H2) as the reducing agent and carrier gas.

      • Argon (Ar) as an inert carrier and diluent gas.

    • Maintain a constant total pressure within the reactor during deposition, typically in the range of 10 to 100 Torr.

    • Continue the deposition for the desired duration to achieve the target film thickness.

  • Post-Deposition:

    • Terminate the flow of the precursor gases (WF6 and ReF6).

    • Maintain the hydrogen flow for a short period to ensure complete reduction of any residual fluorides on the surface.

    • Turn off the substrate heater and allow the substrate to cool down to room temperature under a flow of inert gas (e.g., Argon).

    • Vent the reactor to atmospheric pressure with an inert gas before safely removing the coated substrate.

Data Presentation

The composition of the resulting tungsten-rhenium alloy is highly dependent on the deposition parameters. The following tables summarize the expected influence of key parameters on the alloy composition and the typical mechanical properties of W-Re alloys.

Table 1: Influence of CVD Process Parameters on W-Re Alloy Composition

ParameterTypical RangeInfluence on Rhenium Content in Alloy
Substrate Temperature 600 - 1200 °CIncreasing temperature generally leads to a higher deposition rate for both metals. The relative incorporation of Re can be influenced by the activation energies of the respective reduction reactions.
Total Pressure 10 - 100 TorrAffects the mass transport of reactants to the substrate surface. Higher pressures can lead to gas-phase reactions and powder formation.
WF6 Flow Rate VariableDirectly controls the amount of tungsten available for deposition.
ReF6 Flow Rate VariableDirectly controls the amount of rhenium available for deposition.
H2 / (WF6 + ReF6) Ratio > 10A high excess of hydrogen is necessary to drive the reduction reactions to completion and prevent the formation of sub-fluorides.

Table 2: Typical Mechanical Properties of Tungsten-Rhenium Alloys

Alloy Composition (wt% Re)Tensile Strength (MPa)Elongation (%)Hardness (Vickers)Ductile-to-Brittle Transition Temperature (°C)
Pure Tungsten~1000< 1~350200 - 400
W - 3% Re~12001 - 5~380100 - 200
W - 5% Re~14005 - 15~4000 - 100
W - 10% Re~160015 - 25~420< 0
W - 25% Re~180020 - 30~450< -100

Note: The mechanical properties can vary significantly depending on the microstructure, grain size, and post-deposition treatment of the alloy.

Mandatory Visualizations

Experimental Workflow for W-Re Alloy CVD

CVD_Workflow cluster_prep Substrate Preparation cluster_cvd CVD Process cluster_post Post-Deposition cluster_analysis Characterization sub_select Substrate Selection (e.g., Mo, Graphite) sub_clean Substrate Cleaning (Ultrasonic Degreasing) sub_select->sub_clean sub_rinse Rinsing (Deionized Water) sub_clean->sub_rinse sub_dry Drying (N2/Ar Stream) sub_rinse->sub_dry reactor_load Load Substrate into CVD Reactor sub_dry->reactor_load pump_down Evacuate Reactor to Base Pressure reactor_load->pump_down leak_check Perform Leak Check pump_down->leak_check heating Heat Substrate to Deposition Temperature leak_check->heating gas_intro Introduce Precursor Gases (WF6, ReF6, H2, Ar) heating->gas_intro deposition Maintain Deposition Conditions (Temp, Pressure, Flow) gas_intro->deposition precursor_stop Terminate Precursor Gas Flow deposition->precursor_stop h2_flush Hydrogen Flush precursor_stop->h2_flush cooling Cool Down Substrate under Inert Gas h2_flush->cooling venting Vent Reactor cooling->venting unload Unload Coated Substrate venting->unload sem_edx SEM/EDX (Morphology & Composition) unload->sem_edx xrd XRD (Phase & Crystal Structure) unload->xrd mech_test Mechanical Testing (Hardness, Tensile) unload->mech_test

Caption: Workflow for W-Re alloy synthesis by CVD.

Logical Relationship of CVD Parameters and Alloy Properties

Parameters_Properties cluster_params CVD Process Parameters cluster_structure Microstructure cluster_props Mechanical Properties Temp Substrate Temperature Composition Alloy Composition (% Re) Temp->Composition Pressure Total Pressure GrainSize Grain Size & Morphology Pressure->GrainSize WF6_Flow WF6 Flow Rate WF6_Flow->Composition ReF6_Flow ReF6 Flow Rate ReF6_Flow->Composition H2_Ratio H2 / (WF6+ReF6) Ratio Phase Crystal Phase H2_Ratio->Phase Ductility Ductility Composition->Ductility Strength Tensile Strength Composition->Strength Hardness Hardness Composition->Hardness DBTT DBTT Composition->DBTT GrainSize->Strength GrainSize->Hardness Phase->Ductility

Caption: Influence of CVD parameters on W-Re alloy properties.

References

Application Notes and Protocols: The Role of Rhenium Hexafluoride in Platinum-Rhenium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and application of platinum-rhenium (Pt-Re) catalysts prepared using Rhenium Hexafluoride (ReF₆). This document details the synthesis, characterization, and application of these catalysts, with a particular focus on their relevance to the pharmaceutical and fine chemical industries.

Introduction: The Synergy of Platinum and Rhenium

Platinum-based catalysts are pivotal in a myriad of chemical transformations, including hydrogenation, dehydrogenation, and hydrogenolysis, which are fundamental in drug synthesis and the production of fine chemicals. The addition of rhenium to platinum catalysts has been shown to significantly enhance their performance. Rhenium acts as a promoter, improving the catalyst's stability, selectivity, and resistance to deactivation. This synergistic effect is attributed to the formation of bimetallic nanoparticles and the modification of the electronic properties of platinum.

While traditional impregnation methods using precursors like perrhenic acid or ammonium perrhenate are common, the use of this compound (ReF₆) via Chemical Vapor Deposition (CVD) offers a solvent-free approach to deposit highly dispersed rhenium species onto a platinum-supported catalyst. This method allows for precise control over the rhenium loading and distribution, leading to catalysts with tailored properties.

Catalyst Preparation: Chemical Vapor Deposition of this compound

The preparation of Pt-Re catalysts using ReF₆ is typically achieved through a Chemical Vapor Deposition (CVD) process. This involves the reduction of gaseous ReF₆ on the surface of a pre-prepared platinum-on-support material (e.g., Pt/Al₂O₃).

Experimental Protocol: CVD of Rhenium on Pt/Al₂O₃

This protocol describes a general procedure for the deposition of rhenium onto a commercial Pt/Al₂O₃ catalyst.

Materials:

  • Commercial Pt/Al₂O₃ catalyst (e.g., 0.5 wt% Pt on γ-alumina pellets)

  • This compound (ReF₆) gas

  • High-purity hydrogen (H₂) gas

  • High-purity nitrogen (N₂) or argon (Ar) gas (for purging)

  • CVD reactor system equipped with mass flow controllers, a furnace, and a vacuum system.

Procedure:

  • Catalyst Pre-treatment:

    • Place a known amount of the Pt/Al₂O₃ catalyst in the CVD reactor.

    • Purge the reactor with an inert gas (N₂ or Ar) at a flow rate of 100-200 mL/min for 30 minutes at room temperature to remove any adsorbed moisture and air.

    • Heat the catalyst to 400-500°C under a flow of H₂ (50-100 mL/min) for 2-4 hours to ensure the platinum is in a reduced state.

    • Cool the catalyst to the desired deposition temperature under an inert gas flow.

  • Rhenium Deposition:

    • Set the deposition temperature, typically in the range of 200-400°C.

    • Introduce a controlled flow of ReF₆ vapor into the reactor. The flow rate will depend on the desired rhenium loading and the duration of the deposition.

    • Simultaneously, introduce a flow of H₂ gas. The H₂/ReF₆ molar ratio is a critical parameter and is typically maintained at a high value (e.g., >10) to ensure the complete reduction of ReF₆ to metallic rhenium. The overall reaction is: ReF₆ + 3H₂ → Re + 6HF.

    • Maintain the deposition process for a predetermined time to achieve the target rhenium loading.

  • Post-deposition Treatment:

    • After the deposition is complete, stop the flow of ReF₆ and continue the H₂ flow for a period (e.g., 1-2 hours) at the deposition temperature to ensure complete reduction and removal of any unreacted precursors.

    • Cool the reactor to room temperature under an inert gas flow.

    • The resulting Pt-Re/Al₂O₃ catalyst is then ready for characterization and use.

Experimental Workflow Diagram

CVD_Workflow cluster_prep Catalyst Preparation cluster_char Characterization cluster_app Application start Start pretreatment Catalyst Pre-treatment (Pt/Al2O3) start->pretreatment deposition Rhenium Deposition (CVD with ReF6 + H2) pretreatment->deposition post_treatment Post-deposition Treatment (Reduction & Cooling) deposition->post_treatment end_prep Pt-Re/Al2O3 Catalyst post_treatment->end_prep characterization Physicochemical Characterization (TEM, XPS, etc.) end_prep->characterization reaction Catalytic Reaction (e.g., Selective Hydrogenation) characterization->reaction analysis Product Analysis (GC, HPLC) reaction->analysis end_app Results analysis->end_app

Experimental workflow for Pt-Re catalyst preparation.

Quantitative Data Presentation

The following tables summarize typical quantitative data for Pt-Re catalysts. While specific data for ReF₆-derived catalysts is scarce in open literature, these tables provide representative values for catalysts prepared by conventional impregnation methods, which serve as a useful benchmark.

Table 1: Catalyst Composition and Physicochemical Properties

Catalyst IDPt (wt%)Re (wt%)SupportSurface Area (m²/g)Metal Dispersion (%)
Pt-Re-A0.30.3γ-Al₂O₃180-22080-95
Pt-Re-B0.60.6γ-Al₂O₃170-21075-90
Pt-Re-C0.30.6γ-Al₂O₃175-21578-92

Table 2: Catalytic Performance in n-Heptane Reforming

Catalyst IDTemperature (°C)Pressure (atm)H₂/HC molar ratioConversion (%)C₅+ Yield (%)
Pt-Re-A4801567585
Pt-Re-B4801568288
Pt-Re-C4801568087

Applications in Pharmaceutical and Fine Chemical Synthesis

Pt-Re catalysts are highly effective in a range of transformations crucial for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and their intermediates.

Selective Hydrogenation

The selective hydrogenation of functional groups is a cornerstone of organic synthesis. Pt-Re catalysts can exhibit high selectivity in these reactions.

  • Hydrogenation of Nitroarenes to Anilines: This is a key step in the synthesis of many pharmaceuticals. Pt-Re catalysts can selectively reduce the nitro group without affecting other reducible functionalities in the molecule.

  • Hydrogenation of α,β-Unsaturated Aldehydes and Ketones: These catalysts can be tuned to selectively hydrogenate the C=C bond while preserving the C=O group, or vice versa, which is critical for producing specific intermediates.

Dehydrogenation

Dehydrogenation reactions are essential for the synthesis of aromatic and unsaturated compounds.

  • Synthesis of Aromatic Heterocycles: Pt-Re catalysts can facilitate the dehydrogenation of saturated or partially saturated heterocyclic compounds to their aromatic counterparts, which are common scaffolds in drug molecules.

Hydrogenolysis

The cleavage of C-O or C-N bonds via hydrogenolysis is another important application.

  • Deprotection of Functional Groups: In multi-step organic synthesis, protecting groups are often employed. Pt-Re catalysts can be used for the hydrogenolytic removal of benzyl-type protecting groups from alcohols, amines, and carboxylic acids under relatively mild conditions.

Logical Relationships in Catalyst Development

The development and application of Pt-Re catalysts follow a logical progression from synthesis to characterization and finally to application, with feedback loops for optimization.

Logical_Relationship cluster_synthesis Catalyst Synthesis cluster_properties Catalyst Properties cluster_performance Catalytic Performance cluster_application Applications synthesis CVD of ReF6 on Pt/Support structure Bimetallic Nanostructure synthesis->structure dispersion High Metal Dispersion synthesis->dispersion electronic Modified Electronic Properties structure->electronic stability Enhanced Stability structure->stability activity High Activity dispersion->activity selectivity High Selectivity electronic->selectivity hydrogenation Selective Hydrogenation activity->hydrogenation dehydrogenation Dehydrogenation activity->dehydrogenation hydrogenolysis Hydrogenolysis activity->hydrogenolysis selectivity->hydrogenation selectivity->dehydrogenation selectivity->hydrogenolysis stability->hydrogenation stability->dehydrogenation stability->hydrogenolysis

Application Notes and Protocols for the Hydrogen Reduction of Rhenium Hexafluoride to Produce Rhenium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the production of high-purity rhenium metal via the hydrogen reduction of rhenium hexafluoride (ReF₆). The process, a form of chemical vapor deposition (CVD), is critical for applications requiring refractory and corrosion-resistant coatings, such as in aerospace components and specialized electronic and catalytic applications.

Introduction

Rhenium is a rare, silvery-white metal with one of the highest melting points of all elements and excellent resistance to chemical attack.[1] The production of high-purity rhenium is often achieved through the chemical vapor deposition (CVD) process, where volatile this compound (ReF₆) is reduced by hydrogen (H₂).[2][3] This method allows for the formation of coherent rhenium deposits or fine powders, depending on the process parameters.[2][4] The overall chemical reaction is as follows:

ReF₆(g) + 3H₂(g) → Re(s) + 6HF(g)

Thermodynamic analysis indicates that this reaction is exothermic, releasing approximately 288 kJ/mol, and is favorable even at room temperature.[2] However, the kinetics of the reaction necessitate elevated temperatures to achieve practical deposition rates.[2]

Physicochemical Properties of Reactants and Products

A summary of the relevant physical and chemical properties of the key substances involved in this process is provided in the table below.

SubstanceFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)AppearanceKey Hazards
This compoundReF₆300.2018.533.7Yellow crystalline solid or liquid[5]Corrosive, reacts violently with water, toxic upon inhalation.[6]
HydrogenH₂2.02-259.14-252.87Colorless gasExtremely flammable.
RheniumRe186.2131865596Silvery-white solid[1]Generally low toxicity in metallic form.
Hydrogen FluorideHF20.01-83.619.5Colorless gas or fuming liquidHighly corrosive and toxic, causes severe burns.[6]

Experimental Data

The efficiency and morphology of the deposited rhenium are highly dependent on the experimental conditions. The following table summarizes key experimental parameters and their effects on the deposition process, based on available research.

ParameterValue/RangeObservationReference
Substrate Temperature 350 - 450 °CDeposition rate increases exponentially with temperature. Above 450 °C, the reaction tends to occur in the gas phase, leading to the formation of fine-dispersed powder.[2][2]
250 °CNear-optimum temperature for the formation of coherent, high-purity rhenium deposits.[2][2]
H₂ to ReF₆ Gas Volume Ratio 25Near-optimum ratio for achieving coherent rhenium deposits.[2][2]
ReF₆ Concentration 0.015 molar fractionAt this concentration, within a temperature range of 350–400 °C, the reaction primarily occurs on the substrate surface. Increasing the concentration generally increases the deposition rate.[2][2]
Deposition Efficiency 70 - 75%Achievable for coherent rhenium deposits under near-optimum conditions.[2][2]
Microhardness (Knoop) ~907Average microhardness of vapor-deposited rhenium under a 100 g load.[2][2]

Experimental Protocols

The following protocols are generalized from typical CVD processes for metal deposition from halide precursors. Specific parameters should be optimized for the desired rhenium morphology and deposition rate.

4.1. Equipment Setup

A cold-wall CVD reactor is typically used for this process. The setup consists of:

  • A vacuum-tight reaction chamber.

  • A substrate holder with an integrated heating system (e.g., resistive or inductive heating).

  • Gas delivery lines for ReF₆, H₂, and an inert purge gas (e.g., Argon).

  • Mass flow controllers to precisely regulate gas flow rates.

  • A pressure gauge and a vacuum pump to control the chamber pressure.

  • A cold trap to condense unreacted ReF₆ and the HF byproduct before the vacuum pump.

4.2. Pre-Deposition Procedure

  • Substrate Preparation: The substrate (e.g., copper, graphite) should be thoroughly cleaned to remove any surface contaminants. This may involve ultrasonic cleaning in solvents, followed by a final rinse with deionized water and drying.

  • System Leak Check: The entire gas delivery and reactor system must be leak-tight. A helium leak detector should be used to confirm the integrity of all seals and connections.

  • Purging the System: The reactor and gas lines are purged with a high-purity inert gas, such as Argon, to remove any residual air and moisture. This is critical as ReF₆ reacts violently with water.[6]

4.3. Deposition Procedure

  • Heating the Substrate: The substrate is heated to the desired deposition temperature under a continuous flow of inert gas.

  • Introduction of Reactants:

    • Once the substrate temperature is stable, the flow of hydrogen gas is initiated.

    • Subsequently, the ReF₆ vapor is introduced into the reaction chamber. The ReF₆ is typically supplied from a temperature-controlled bubbler with a carrier gas or by direct vapor draw.

  • Deposition: The deposition process is allowed to proceed for the desired duration to achieve the target thickness of the rhenium coating.

  • Termination of Deposition:

    • The ReF₆ flow is stopped first.

    • The hydrogen flow is continued for a short period to ensure all ReF₆ is flushed from the chamber.

    • The hydrogen flow is then stopped, and the system is purged with an inert gas.

  • Cool-Down: The substrate is allowed to cool to room temperature under the inert gas atmosphere.

  • Product Removal: Once at room temperature, the reactor can be safely opened, and the coated substrate can be removed.

Safety Protocols

Working with ReF₆ and H₂ requires strict adherence to safety protocols due to the hazardous nature of these chemicals.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. A full-face shield is recommended when handling ReF₆.

  • Ventilation: All work with ReF₆ and H₂ must be conducted in a well-ventilated fume hood.

  • Gas Handling:

    • Use a dedicated gas cabinet for the H₂ cylinder.

    • ReF₆ should be handled in a glovebox or a fume hood with appropriate scrubbing capabilities for acidic gases.

    • All gas lines and fittings must be compatible with corrosive gases. Stainless steel is generally recommended.

  • Emergency Procedures:

    • In case of skin contact with ReF₆ or HF, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. Calcium gluconate gel should be applied to the affected area.

    • In case of inhalation, move the victim to fresh air and seek immediate medical attention.

    • Have an emergency shower and eyewash station readily accessible.

  • Waste Disposal: The HF byproduct and any unreacted ReF₆ must be neutralized and disposed of as hazardous waste according to institutional and local regulations.

Visualizations

Chemical_Reaction_Pathway cluster_reactants Reactants cluster_products Products ReF6 This compound (ReF6) Re Rhenium (Re) ReF6->Re + 3H2 HF Hydrogen Fluoride (HF) ReF6->HF + 3H2 H2 Hydrogen (H2) H2->Re H2->HF

Figure 1: Chemical reaction pathway for rhenium production.

Experimental_Workflow start Start prep Substrate Preparation & System Leak Check start->prep purge1 Purge System with Inert Gas prep->purge1 heat Heat Substrate to Deposition Temperature purge1->heat introduce_h2 Introduce Hydrogen (H2) Flow heat->introduce_h2 introduce_ref6 Introduce this compound (ReF6) Flow introduce_h2->introduce_ref6 deposit Deposition of Rhenium (Re) introduce_ref6->deposit stop_ref6 Stop ReF6 Flow deposit->stop_ref6 stop_h2 Stop H2 Flow & Purge with Inert Gas stop_ref6->stop_h2 cool Cool Substrate to Room Temperature stop_h2->cool remove Remove Coated Substrate cool->remove end End remove->end

Figure 2: Experimental workflow for rhenium deposition.

References

Application Notes and Protocols for Gas-Phase Reactions with Rhenium Hexafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting gas-phase reactions involving Rhenium hexafluoride (ReF₆). The primary focus is on its application in Chemical Vapor Deposition (CVD) for the production of high-purity rhenium and rhenium alloy coatings, which are crucial in industries requiring materials with high-temperature stability and strength, such as aerospace and medical imaging.

Introduction to this compound in Gas-Phase Reactions

This compound (ReF₆) is a volatile, yellow crystalline solid or liquid at room temperature, making it a suitable precursor for gas-phase reactions.[1] Its primary application is in the electronics industry and advanced materials science for depositing thin films of rhenium.[2] The most common gas-phase reaction is the hydrogen reduction of ReF₆ to form metallic rhenium. This process is utilized in Chemical Vapor Deposition (CVD) to create coatings and free-standing components with exceptional high-temperature performance.[3]

The fundamental reaction is:

ReF₆ (g) + 3H₂ (g) → Re (s) + 6HF (g)

This reaction is typically carried out in a CVD reactor where the substrate is heated to provide the necessary activation energy. The resulting rhenium coatings are dense, pure, and can be applied to a variety of substrates, including graphite and molybdenum.[3]

Experimental Setup

A typical experimental setup for the CVD of rhenium from ReF₆ is a cold-wall or hot-wall reactor. A cold-wall design with induction heating is often preferred to selectively heat the substrate, minimizing unwanted deposition on the reactor walls. The system consists of four main components: a gas delivery system, the reaction chamber, a heating system, and an exhaust gas treatment system.

Materials of Construction: Due to the high temperatures and corrosive nature of the reactants and byproducts (especially hydrogen fluoride, HF), careful material selection is critical.

  • Reaction Chamber: High-nickel alloys such as Alloy 600 are recommended for their excellent resistance to chlorides and fluorides at high temperatures.[4]

  • Gas Lines: Stainless steel (Type 316 or higher) is generally suitable for the gas delivery system, although for heated zones carrying ReF₆, nickel-based alloys are preferable.

  • Substrate/Mandrel: Materials like molybdenum and graphite are commonly used as substrates for deposition.[3]

Key Equipment:

  • ReF₆ Vaporizer: A temperature-controlled sublimator or bubbler to generate a stable flow of ReF₆ vapor.

  • Mass Flow Controllers (MFCs): To precisely control the flow rates of ReF₆, H₂, and carrier gases (e.g., Argon).

  • CVD Reactor: A vacuum-tight chamber designed to withstand high temperatures and corrosive environments.

  • Heating System: An RF induction heater or a resistive furnace to heat the substrate to the desired reaction temperature.[5]

  • Vacuum Pumps: A mechanical pump and a turbomolecular pump to evacuate the reactor and maintain the desired operating pressure.

  • Pressure Gauges: To monitor the pressure inside the reactor.

  • Exhaust Scrubber: A system to neutralize the corrosive and toxic exhaust gases, particularly HF.

Experimental Protocols

Protocol 1: Chemical Vapor Deposition of Rhenium on a Molybdenum Substrate

This protocol describes a general procedure for depositing a pure rhenium coating on a molybdenum substrate via the hydrogen reduction of ReF₆.

1. Substrate Preparation: a. Mechanically polish the molybdenum substrate to a mirror finish. b. Ultrasonically clean the substrate in acetone, followed by isopropanol, and finally deionized water (10 minutes each). c. Dry the substrate with a stream of dry nitrogen and immediately load it into the reactor's load-lock.

2. System Preparation: a. Ensure the ReF₆ cylinder is maintained at a constant temperature to ensure a stable vapor pressure. b. Purge the gas lines with an inert gas (e.g., Argon) to remove any residual air and moisture. c. Evacuate the reaction chamber to a base pressure of <1 x 10⁻⁵ Torr.

3. Deposition Process: a. Heat the molybdenum substrate to the desired deposition temperature (e.g., 600-1200 °C) under a flow of Argon. b. Introduce hydrogen (H₂) gas into the reactor and allow the flow to stabilize. c. Introduce this compound (ReF₆) vapor into the reaction chamber using a carrier gas (e.g., Argon). The flow rates should be precisely controlled by MFCs. d. Maintain a constant pressure within the reaction chamber throughout the deposition process. e. Continue the gas flow for the desired deposition time to achieve the target coating thickness.

4. Post-Deposition: a. Stop the flow of ReF₆ and H₂. b. Cool the substrate to room temperature under a flow of Argon. c. Vent the chamber with Argon and safely remove the coated substrate.

5. In-situ Monitoring (Optional): a. A Residual Gas Analyzer (RGA) or an in-situ FTIR spectrometer can be used to monitor the gas composition in the reactor in real-time.[2][6] This allows for the tracking of precursor consumption and byproduct formation, providing insights into the reaction kinetics.

Quantitative Data

The following table summarizes typical process parameters for the CVD of rhenium from ReF₆. These values can be used as a starting point for process optimization.

ParameterValueUnitNotes
Substrate Temperature600 - 1200°CThe deposition rate is strongly dependent on temperature.[7]
Reactor Pressure10 - 760TorrCan be run under low pressure (LPCVD) or atmospheric pressure (APCVD).[7]
H₂/ReF₆ Molar Ratio10:1 to 50:1-A high excess of hydrogen is required to drive the reaction.[7]
ReF₆ Flow Rate1 - 10g/hrDependent on the desired deposition rate and reactor geometry.[7]
Carrier Gas (Ar) Flow Rate100 - 1000sccmUsed to transport the ReF₆ vapor and dilute the reactants.
Deposition Rate10 - 100µm/hrVaries significantly with process parameters.
Coating Thickness1 - 1000µmCan range from thin films to thick, free-standing structures.
Microhardness of Deposit~350 kg/mm ²A typical value for as-deposited rhenium coatings.[8]

Safety Precautions

This compound is a hazardous material and must be handled with extreme care in a well-ventilated area, preferably within a fume hood.[8][9]

  • Toxicity and Corrosivity: ReF₆ is corrosive and will cause severe burns upon contact with skin or eyes. Inhalation can be fatal. It reacts with moisture to form hydrofluoric acid (HF), which is also highly toxic and corrosive.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and full-face protection (safety goggles and face shield). A self-contained breathing apparatus (SCBA) may be necessary for handling larger quantities or in case of a leak.[9]

  • Handling: Always handle ReF₆ in a dry, inert atmosphere (e.g., a glovebox) to prevent hydrolysis.

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.

  • Disposal: Dispose of waste ReF₆ and contaminated materials in accordance with local, state, and federal regulations.

Visualizations

Experimental Workflow for Rhenium CVD

The following diagram illustrates the logical workflow for the Chemical Vapor Deposition of rhenium using this compound.

G cluster_delivery Gas Delivery cluster_reactor CVD Reactor cluster_exhaust Exhaust Treatment ReF6 ReF₆ Source MFCs Mass Flow Controllers ReF6->MFCs H2 H₂ Source H2->MFCs Ar Ar Source Ar->MFCs Chamber Reaction Chamber (Substrate Heating) MFCs->Chamber Precursor Gases Pumps Vacuum Pumps Chamber->Pumps Exhaust Gases Scrubber Scrubber Pumps->Scrubber Vent Vent Scrubber->Vent

Caption: Workflow for Rhenium CVD from ReF₆.

Logical Relationship of CVD Parameters

This diagram shows the relationship between key process parameters and the resulting properties of the deposited rhenium coating.

G cluster_inputs Process Parameters cluster_outputs Coating Properties Temp Temperature DepRate Deposition Rate Temp->DepRate Microstructure Microstructure Temp->Microstructure Pressure Pressure Pressure->DepRate Pressure->Microstructure FlowRates Gas Flow Rates (ReF₆, H₂) FlowRates->DepRate Purity Purity FlowRates->Purity Time Deposition Time Thickness Thickness Time->Thickness DepRate->Thickness

Caption: Interdependencies of CVD process parameters.

References

Application Notes and Protocols for the Safe Management of Rhenium Hexafluoride (ReF6) Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium Hexafluoride (ReF6) is a highly reactive and corrosive inorganic compound utilized in the electronics industry for depositing rhenium films.[1] Its extreme reactivity, particularly with moisture, presents significant hazards in a laboratory setting. These application notes provide detailed safety protocols for handling ReF6 to minimize the risk of exposure and ensure a safe research environment.

Hazard Identification and Summary

ReF6 is a potent chemical hazard with multiple routes of exposure and severe health effects. The primary hazards are associated with its high reactivity, corrosivity, and toxicity.[2][3] It reacts violently with water, hydrolyzing to produce hydrofluoric acid (HF), a highly corrosive and toxic substance that can cause severe burns and systemic toxicity.[2][4]

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[2][5]

  • H318: Causes serious eye damage.[2]

  • H330: Fatal if inhaled.[3]

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of ReF6 is crucial for its safe handling. It is a yellow crystalline solid or liquid at room temperature with a low boiling point, meaning it can readily form a hazardous vapor.[1][6]

PropertyValueReference(s)
Molecular Formula F6Re[2][7]
Molecular Weight 300.20 g/mol [1][7]
Appearance Yellow cubic crystals or liquid; colorless gas.[7] Extremely hygroscopic, forms bluish vapors in air.[2][7][2][7]
Melting Point 18.5 °C (65.3 °F)[1][7]
Boiling Point 33.7 °C (92.7 °F)[1][7]
Vapor Pressure 545 mmHg @ 25 °C[5]
Density 4.94 g/cm³ (solid)[1]
Reactivity Reacts violently with water.[2][4] Soluble in nitric acid and anhydrous HF.[7][2][4][7]

Exposure Limits

Adherence to established exposure limits is mandatory to prevent overexposure to ReF6 and its hazardous byproducts.

ParameterValueIssuing Organization
Permissible Exposure Limit (PEL) (as F) 2.5 mg/m³OSHA
Threshold Limit Value (TLV) (as F) 2.5 mg/m³ACGIH
Biological Exposure Indices (BEI) (Fluorides in urine) 2 mg/L (prior to shift) or 3 mg/L (at end of shift)ACGIH

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against ReF6 exposure. Due to its reaction with moisture to form HF, PPE selection is guided by protocols for handling both corrosive gases and hydrofluoric acid.[8][9]

PPE CategorySpecificationRationale
Hand Protection Double Gloving Required: - Inner Glove: Nitrile (min. 5 mil) - Outer Glove: Heavy-duty (22 mil) Neoprene or NitrileProvides a primary barrier and chemical resistance to both ReF6 and HF.[10][11][12] Double gloving offers additional protection in case the outer glove is compromised.[9][10]
Eye and Face Protection Chemical splash goggles AND a full-face shield.Protects against splashes and vapors of ReF6 and its corrosive byproducts.[9][10][11]
Body Protection A chemical-resistant apron (e.g., made of natural rubber or neoprene) worn over a long-sleeved, flame-resistant lab coat.[5][12]Protects against skin contact from spills and splashes.[5][12]
Footwear Closed-toe leather or chemical-resistant boots.Protects feet from spills.[10]
Respiratory Protection A full-facepiece respirator with an acid gas/inorganic vapor cartridge is required when working outside of a certified fume hood or in case of a spill.[5][13]Protects against inhalation of ReF6 vapor and HF.[5][13]

Engineering Controls

Proper engineering controls are the primary means of minimizing exposure to ReF6.

  • Fume Hood: All manipulations of ReF6 must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[8][14] The fume hood should be constructed of materials resistant to hydrofluoric acid.

  • Glovebox: For procedures requiring an inert atmosphere, a glovebox is recommended.[14]

  • Ventilation: The laboratory must have negative pressure relative to adjacent areas.[15]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[16] An HF-specific spill kit must be available.[17]

Experimental Protocols

Receiving and Unpacking ReF6

Receiving_ReF6 cluster_receiving Receiving Protocol Inspect Outer Package Inspect Outer Package Don PPE Don PPE Inspect Outer Package->Don PPE No damage Quarantine & Contact EHS Quarantine & Contact EHS Inspect Outer Package->Quarantine & Contact EHS Damage found Move to Fume Hood Move to Fume Hood Don PPE->Move to Fume Hood Inspect Inner Container Inspect Inner Container Move to Fume Hood->Inspect Inner Container Place in Secondary Containment Place in Secondary Containment Inspect Inner Container->Place in Secondary Containment No leaks Handle as Spill & Contact EHS Handle as Spill & Contact EHS Inspect Inner Container->Handle as Spill & Contact EHS Leak found Store Securely Store Securely Place in Secondary Containment->Store Securely

Caption: Workflow for safely receiving and unpacking ReF6.

  • Inspect Outer Packaging: Before accepting the package, inspect it for any signs of damage or leaks. If damage is present, do not accept the package, quarantine it, and contact your institution's Environmental Health and Safety (EHS) office.

  • Don Appropriate PPE: Before handling the package, don the full PPE as specified in Section 5.0.

  • Transport to Fume Hood: Immediately transport the package to a certified chemical fume hood.

  • Unpack in Fume Hood: Open the outer packaging within the fume hood.

  • Inspect Inner Container: Carefully inspect the primary container for any signs of leaks or damage. If the container is compromised, treat it as a spill and follow the emergency procedures in Section 8.2.

  • Secondary Containment: Place the intact primary container in a labeled, compatible secondary container (e.g., a polyethylene container).

  • Secure Storage: Store the container in a designated, cool, dry, and well-ventilated area away from incompatible materials, particularly water and bases.[5][15]

Transferring ReF6 (Liquid)

Transferring_ReF6 cluster_transfer Liquid Transfer Protocol Prepare Fume Hood Prepare Fume Hood Don Full PPE Don Full PPE Prepare Fume Hood->Don Full PPE Inert Atmosphere Setup Inert Atmosphere Setup Don Full PPE->Inert Atmosphere Setup Transfer ReF6 Transfer ReF6 Inert Atmosphere Setup->Transfer ReF6 Use cannula or syringe Seal Containers Seal Containers Transfer ReF6->Seal Containers Decontaminate & Clean Decontaminate & Clean Seal Containers->Decontaminate & Clean

Caption: Protocol for transferring liquid this compound.

  • Prepare Work Area: Ensure the fume hood is clean, free of clutter, and all necessary equipment (syringes, cannula, septa, receiving vessel) is dry and present.

  • Inert Atmosphere: If the reaction is moisture-sensitive, ensure the receiving vessel is under an inert atmosphere (e.g., nitrogen or argon).

  • Don PPE: Wear the full PPE specified in Section 5.0.

  • Transfer: Using a dry syringe or cannula, slowly withdraw the desired amount of liquid ReF6.[18] To avoid splashes, always add reactive reagents slowly.[16]

  • Dispense: Slowly dispense the ReF6 into the receiving vessel.

  • Seal Containers: Immediately and securely seal both the source and receiving containers.

  • Decontamination: Decontaminate the syringe or cannula by rinsing with a suitable dry, inert solvent, followed by a quenching procedure (see Section 7.4).

Use in a Reaction

All reactions involving ReF6 must be conducted within a fume hood. The reaction vessel should be equipped with a condenser and a bubbler to vent any off-gases through a neutralizing solution (e.g., dilute sodium bicarbonate). The reaction should be monitored for any signs of uncontrolled exotherm.

Decontamination and Waste Disposal
  • Equipment Decontamination: All equipment that has come into contact with ReF6 must be decontaminated. This can be achieved by rinsing with a dry, inert solvent (e.g., hexane) in the fume hood. The rinsate must be collected as hazardous waste. Subsequently, the equipment should be slowly quenched with a basic solution (e.g., sodium bicarbonate solution) to neutralize any residual ReF6.

  • Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads) must be placed in a clearly labeled, sealed container and disposed of as hazardous waste.

  • Liquid Waste: Unused ReF6 and reaction residues must be treated as hazardous waste. Do not attempt to neutralize bulk quantities of ReF6. Contact your institution's EHS office for specific disposal procedures.

Emergency Procedures

Logical Flow for Emergency Response

Emergency_Response cluster_exposure Personal Exposure cluster_spill Spill Incident Occurs Incident Occurs Personal Exposure? Personal Exposure? Incident Occurs->Personal Exposure? Spill? Spill? Personal Exposure?->Spill? No Remove Victim from Area Remove Victim from Area Personal Exposure?->Remove Victim from Area Yes Fire? Fire? Spill?->Fire? No Evacuate Immediate Area Evacuate Immediate Area Spill?->Evacuate Immediate Area Yes Activate Alarm & Evacuate Activate Alarm & Evacuate Fire?->Activate Alarm & Evacuate Yes Flush Affected Area (15 min) Flush Affected Area (15 min) Remove Victim from Area->Flush Affected Area (15 min) Remove Contaminated Clothing Remove Contaminated Clothing Flush Affected Area (15 min)->Remove Contaminated Clothing Apply Calcium Gluconate Gel Apply Calcium Gluconate Gel Remove Contaminated Clothing->Apply Calcium Gluconate Gel Seek Immediate Medical Attention Seek Immediate Medical Attention Apply Calcium Gluconate Gel->Seek Immediate Medical Attention Alert Others Alert Others Evacuate Immediate Area->Alert Others Is Spill Contained? Is Spill Contained? Alert Others->Is Spill Contained? Cover with HF Neutralizer Cover with HF Neutralizer Is Spill Contained?->Cover with HF Neutralizer Yes, Small Spill Evacuate Lab & Call 911 Evacuate Lab & Call 911 Is Spill Contained?->Evacuate Lab & Call 911 No, Large Spill Contact EHS Contact EHS Cover with HF Neutralizer->Contact EHS

Caption: Decision tree for emergency response to a ReF6 incident.

Spill Response
  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an HF-specific neutralizing agent (e.g., calcium carbonate or a commercial HF spill kit).[17][19] Do not use silica-based absorbents (like sand or vermiculite) as they can react to form toxic gas.[19]

    • Once neutralized, carefully collect the material using spark-proof tools and place it in a labeled, sealed container for hazardous waste disposal.[5]

    • Decontaminate the area with a sodium bicarbonate solution.

    • Report the spill to your supervisor and EHS.

  • Large Spill (or any spill outside a fume hood):

    • Immediately evacuate the laboratory and alert others in the vicinity.[5]

    • Close the laboratory doors to contain the vapors.

    • Call 911 and your institution's EHS office.

    • Do not re-enter the area until cleared by emergency personnel.[20]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[5][8] While flushing, remove all contaminated clothing.[8] After flushing, apply 2.5% calcium gluconate gel to the affected area.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[5][8] Hold the eyelids open to ensure thorough rinsing.[3] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately.[5][21][22] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth resuscitation).[5] Seek immediate medical attention.[21][22][23]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Seek immediate medical attention.

References

Application Notes and Protocols for Deposition of Rhenium Coatings Using ReF₆ for High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium (Re) is a refractory metal with an exceptional combination of physical and chemical properties, making it an excellent candidate for high-temperature applications. Its high melting point (3180°C), superior strength at elevated temperatures, and excellent resistance to wear and corrosion make it suitable for use in aerospace components, such as rocket nozzles and thrusters, as well as in filaments, heating elements, and as a coating on other materials to improve their high-temperature performance.[1]

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-purity, dense coatings of refractory metals.[2] This document outlines the principles and a representative protocol for the deposition of rhenium coatings using rhenium hexafluoride (ReF₆) as the precursor gas, reduced by hydrogen (H₂). The primary chemical reaction governing this process is:

ReF₆ (g) + 3H₂ (g) → Re (s) + 6HF (g) [2]

This process allows for the uniform coating of complex shapes and is utilized in the electronics industry for depositing rhenium films.[3]

Data Presentation

The following tables summarize the key process parameters and material properties for the CVD of rhenium coatings. It is important to note that specific, detailed process parameters for ReF₆-based rhenium CVD are not widely available in open literature, likely due to the proprietary nature of industrial processes. The data presented here is a synthesis of available information and general knowledge of refractory metal CVD.

Table 1: Representative Process Parameters for Rhenium CVD from ReF₆
ParameterValue/RangeNotes
Precursors
Rhenium SourceThis compound (ReF₆)A volatile liquid at room temperature, allowing for vapor-phase transport.[4]
Reducing AgentHydrogen (H₂)In excess to drive the reduction reaction.
Carrier GasArgon (Ar) or Nitrogen (N₂)Used to control precursor partial pressure and total flow rate.
Deposition Conditions
Substrate Temperature600 - 1200 °CTemperature is a critical parameter influencing coating microstructure and adhesion. Higher temperatures generally lead to denser, more crystalline coatings. A preliminary study reported a near-optimum temperature of 250°C for coherent deposits, though this may be more suitable for powder formation or require specific low-pressure conditions.
Reactor Pressure1 - 100 Torr (Low Pressure CVD)Low pressure enhances vapor transport and coating uniformity on complex geometries.
H₂/ReF₆ Molar Ratio10:1 to 50:1A high ratio of hydrogen to this compound is necessary to ensure complete reduction and minimize the incorporation of fluorine impurities in the coating. A preliminary study suggested a volume ratio of 25.
Substrate Materials
Graphite, Molybdenum, Tungsten, Carbon-Carbon CompositesSubstrate choice depends on the application and requires good thermal stability and chemical compatibility with the deposition environment.
Table 2: Properties of Rhenium for High-Temperature Applications
PropertyValueNotes
Melting Point3180 °C (5756 °F)Second highest of all metals, enabling stability at extreme temperatures.[1]
Density21.02 g/cm³One of the densest elements.
Tensile Strength~1170 MPa at 20°CRetains significant strength at high temperatures.
Young's Modulus463 GPaIndicates high stiffness.
Hardness (Knoop)~907 (vapor-deposited)Provides excellent wear resistance.
Thermal Expansion6.2 µm/(m·K) at 20°CAn important consideration for coating adhesion and thermal stress.
Oxidation ResistancePoor in air at high temperaturesRequires protective coatings (e.g., iridium) for operation in oxidizing environments.

Experimental Protocols

The following is a generalized protocol for the deposition of rhenium coatings using ReF₆ in a cold-wall CVD reactor. Safety Precaution: this compound is a corrosive and toxic material that reacts violently with water.[5] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection. The exhaust gases, particularly hydrogen fluoride (HF), are also highly corrosive and toxic and must be scrubbed before release.

Substrate Preparation
  • Cleaning: Thoroughly clean the substrate to remove any surface contaminants. A typical procedure for a graphite substrate involves:

    • Ultrasonic cleaning in acetone for 15-20 minutes.

    • Ultrasonic cleaning in isopropanol for 15-20 minutes.

    • Drying with a stream of dry nitrogen or argon.

    • Optionally, a high-temperature bake-out under vacuum (e.g., at 1000°C for 1 hour) can be performed to remove adsorbed species.

  • Mounting: Securely mount the cleaned substrate onto the susceptor in the CVD reactor. Ensure good thermal contact for uniform heating.

CVD Reactor Setup and Deposition Process
  • System Evacuation: Seal the reactor chamber and evacuate to a base pressure of <1 x 10⁻⁵ Torr using a turbomolecular pump to ensure a clean deposition environment.

  • Leak Check: Perform a leak check to ensure the integrity of the system seals.

  • Heating: Heat the substrate to the desired deposition temperature (e.g., 900°C) under a flow of inert gas (e.g., Argon at 100-500 sccm).

  • Gas Introduction:

    • Once the substrate temperature is stable, introduce hydrogen gas into the reactor at a controlled flow rate.

    • Introduce the ReF₆ vapor into the reactor. The ReF₆ is typically stored in a temperature-controlled bubbler, and its vapor is carried into the chamber by a controlled flow of an inert carrier gas.

  • Deposition: Maintain the desired temperature, pressure, and gas flow rates for the duration of the deposition process. The deposition time will depend on the desired coating thickness and the deposition rate.

  • Termination and Cool-down:

    • Stop the flow of ReF₆, keeping the hydrogen and inert gas flowing to purge the reactor of any unreacted precursor.

    • Turn off the substrate heating and allow the system to cool down to room temperature under a flow of inert gas.

    • Once at room temperature, vent the chamber with inert gas and safely remove the coated substrate.

Post-Deposition Characterization
  • Microstructural Analysis: Characterize the surface morphology and cross-sectional microstructure of the rhenium coating using Scanning Electron Microscopy (SEM).

  • Compositional Analysis: Determine the purity of the coating and identify any potential contaminants (e.g., fluorine, oxygen) using Energy-Dispersive X-ray Spectroscopy (EDS) or X-ray Photoelectron Spectroscopy (XPS).

  • Crystallographic Analysis: Identify the crystal structure and preferred orientation of the deposited rhenium using X-ray Diffraction (XRD).

  • Adhesion Testing: Evaluate the adhesion of the coating to the substrate using techniques such as the tape test or scratch testing.

Visualizations

Diagram 1: Experimental Workflow for Rhenium CVD

CVD_Workflow cluster_prep Substrate Preparation cluster_cvd CVD Process cluster_char Post-Deposition Characterization sub_clean Substrate Cleaning (Ultrasonic Bath) sub_dry Drying (N₂/Ar Stream) sub_clean->sub_dry sub_mount Mounting on Susceptor sub_dry->sub_mount evac System Evacuation (<1e-5 Torr) sub_mount->evac heat Substrate Heating (e.g., 900°C in Ar) evac->heat gas_intro Gas Introduction (H₂, ReF₆/Ar) heat->gas_intro deposit Deposition gas_intro->deposit purge Purge with H₂/Ar deposit->purge cooldown Cool-down to RT purge->cooldown sem SEM (Morphology) cooldown->sem eds EDS/XPS (Composition) sem->eds xrd XRD (Crystallinity) eds->xrd adhesion Adhesion Test xrd->adhesion Parameter_Relationships cluster_inputs Input Parameters cluster_outputs Coating Properties Temp Substrate Temperature Dep_Rate Deposition Rate Temp->Dep_Rate Microstructure Microstructure (Grain Size, Density) Temp->Microstructure Press Reactor Pressure Press->Dep_Rate Press->Microstructure H2_ReF6_Ratio H₂/ReF₆ Ratio H2_ReF6_Ratio->Dep_Rate Purity Purity H2_ReF6_Ratio->Purity Flow_Rate Total Gas Flow Rate Flow_Rate->Dep_Rate Adhesion Adhesion Flow_Rate->Adhesion Microstructure->Adhesion

References

Application of Rhenium Hexafluoride in the Enhancement of Jet Engine Superalloys

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Materials Scientists

Introduction

Rhenium is a critical refractory metal utilized in the manufacturing of high-performance nickel-based superalloys for jet engine turbine blades and other hot-section components.[1][2][3] Its exceptional properties, including an extremely high melting point (3180°C), superior creep resistance, and excellent tensile strength at elevated temperatures, make it an indispensable alloying element.[1][2] While typically introduced as an alloying element during the casting of superalloys, the application of a pure rhenium or rhenium-rich coating onto existing superalloy components offers a promising avenue for further enhancing their performance and lifespan. Chemical Vapor Deposition (CVD) using rhenium hexafluoride (ReF₆) as a precursor is a viable method for producing such coatings.[4]

These application notes provide a comprehensive overview and a generalized protocol for the deposition of rhenium coatings on nickel-based superalloy substrates using ReF₆. The focus is on the utilization of this process to create a functional surface layer that can act as a diffusion barrier and improve the overall high-temperature performance of the component.

Principle Applications of Rhenium Coatings on Superalloys

A primary application of a CVD rhenium layer on a superalloy substrate is to act as a diffusion barrier .[5] At the extreme operating temperatures of jet engines, elemental diffusion between the superalloy substrate and protective overlay coatings (such as aluminides or thermal barrier coatings) can degrade the performance of both. A rhenium layer can mitigate this, prolonging the component's life. Additionally, a rhenium coating can enhance the substrate's resistance to oxidation and high-temperature corrosion.[3][6]

Key Properties of Rhenium

The exceptional properties of rhenium make it highly suitable for applications in extreme environments.

PropertyValueReference
Melting Point3180 °C (5756 °F)[1]
Density21.02 g/cm³[7]
Tensile Strength (CVD Re, room temp.)663 MPa[2]
Tensile Strength (CVD Re, 1644 K)Varies with manufacturing process[2]
Creep ResistanceExcellent at high temperatures[3][8]
Oxidation ResistanceGood, forms a volatile oxide at very high temperatures[3]

The Role of Rhenium in Superalloys

The addition of rhenium to nickel-based superalloys significantly improves their high-temperature mechanical properties.

Effect of Rhenium AdditionObservationReference
Creep Rupture LifeSignificantly extended with Re addition[9][10]
Microstructural StabilityCan improve stability, though high concentrations may promote TCP phase formation[9][10]
γ' Phase CoarseningRhenium retards the coarsening of the strengthening γ' phase[11]
Solid Solution StrengtheningRhenium partitions to the γ phase, providing significant solid solution strengthening[12][13]

Experimental Protocol: Chemical Vapor Deposition of Rhenium from this compound

This protocol describes a generalized process for the deposition of a rhenium coating on a nickel-based superalloy substrate using a cold-wall CVD reactor.

1. Materials and Equipment

  • Substrate: A thoroughly cleaned and degreased nickel-based superalloy component (e.g., a turbine blade test coupon).

  • Precursor: this compound (ReF₆), a volatile and corrosive gas.[14]

  • Reducing Agent: High-purity hydrogen (H₂).

  • Carrier Gas: High-purity argon (Ar) or helium (He).

  • CVD Reactor: A cold-wall reactor with an induction heating system for the substrate. The reactor must be constructed from materials resistant to fluoride corrosion.

  • Gas Handling System: Mass flow controllers for precise metering of all gases.

  • Exhaust System: A scrubbing system to neutralize unreacted ReF₆ and hydrofluoric acid (HF) byproduct.

  • Safety Equipment: Appropriate personal protective equipment for handling corrosive and toxic gases.

2. Substrate Preparation

  • Mechanically polish the superalloy substrate to a mirror finish to ensure good coating adhesion.

  • Ultrasonically clean the substrate in a series of solvents (e.g., acetone, isopropanol) to remove any organic residues.

  • Perform a final in-situ cleaning step within the CVD reactor by heating the substrate in a hydrogen atmosphere to reduce any surface oxides.

3. Deposition Procedure

  • Place the prepared substrate into the CVD reactor.

  • Evacuate the reactor to a base pressure of at least 10⁻⁵ Torr.

  • Initiate a flow of inert carrier gas (e.g., Argon) to establish a stable operating pressure.

  • Heat the substrate to the desired deposition temperature using the induction heating system.

  • Once the temperature is stable, introduce the hydrogen reducing agent into the reactor.

  • Introduce the this compound precursor into the reactor. The ReF₆ is typically stored in a temperature-controlled vessel to maintain a constant vapor pressure.

  • The chemical reduction of ReF₆ by H₂ at the hot substrate surface results in the deposition of a pure rhenium film. The primary reaction is: ReF₆(g) + 3H₂(g) → Re(s) + 6HF(g)

  • Monitor and control the deposition parameters (substrate temperature, gas flow rates, pressure, and deposition time) to achieve the desired coating thickness and microstructure.

  • After the desired deposition time, stop the flow of the ReF₆ precursor.

  • Maintain the hydrogen flow for a short period to ensure complete reaction of any residual precursor.

  • Stop the hydrogen flow and cool the substrate to room temperature under an inert gas atmosphere.

  • Once at a safe temperature, vent the reactor and remove the coated substrate.

4. Post-Deposition Analysis

  • Microscopy: Use Scanning Electron Microscopy (SEM) to examine the surface morphology and cross-section of the coating to determine thickness and microstructure.

  • Compositional Analysis: Employ Energy Dispersive X-ray Spectroscopy (EDS) to confirm the purity of the rhenium coating.

  • Adhesion Testing: Perform scratch tests or other adhesion tests to evaluate the bonding of the rhenium coating to the superalloy substrate.

Process Parameters and Their Effects

The properties of the deposited rhenium coating are highly dependent on the CVD process parameters.

ParameterTypical RangeEffect on Coating
Substrate Temperature900 - 1200 °CAffects deposition rate, grain size, and crystal orientation.
Reactor Pressure1 - 100 TorrInfluences gas phase transport and boundary layer thickness.
H₂:ReF₆ Molar Ratio10:1 to 50:1A higher ratio favors complete reduction and higher deposition rates.
Deposition TimeVaries (minutes to hours)Determines the final coating thickness.

Visualizations

CVD_Workflow Workflow for Rhenium Coating of Superalloys via CVD cluster_prep Substrate Preparation cluster_cvd Chemical Vapor Deposition cluster_analysis Post-Deposition Analysis sub_polish Mechanical Polishing sub_clean Ultrasonic Cleaning sub_polish->sub_clean sub_in_situ_clean In-situ H₂ Cleaning sub_clean->sub_in_situ_clean load_sub Load Substrate into Reactor sub_in_situ_clean->load_sub evacuate Evacuate Reactor load_sub->evacuate heat_sub Heat Substrate evacuate->heat_sub intro_h2 Introduce H₂ heat_sub->intro_h2 intro_ref6 Introduce ReF₆ intro_h2->intro_ref6 deposition Deposition of Rhenium intro_ref6->deposition stop_ref6 Stop ReF₆ Flow deposition->stop_ref6 cool_down Cool Down stop_ref6->cool_down unload Unload Coated Substrate cool_down->unload sem SEM Analysis unload->sem eds EDS Analysis sem->eds adhesion Adhesion Testing sem->adhesion

Workflow for Rhenium Coating via CVD

Rhenium_Benefit_Pathway Mechanism of Performance Enhancement by Rhenium Coating cluster_benefits Enhanced Properties ref6 ReF₆ Precursor cvd_process CVD Process ref6->cvd_process h2 H₂ Reductant h2->cvd_process re_coating Rhenium Coating on Superalloy cvd_process->re_coating diffusion_barrier Diffusion Barrier re_coating->diffusion_barrier oxidation_resistance Increased Oxidation Resistance re_coating->oxidation_resistance creep_strength Improved Creep Strength re_coating->creep_strength jet_engine Improved Jet Engine Component Performance diffusion_barrier->jet_engine oxidation_resistance->jet_engine creep_strength->jet_engine

Performance Enhancement by Rhenium Coating

Safety Considerations

This compound is a highly toxic and corrosive substance that reacts violently with water.[14] All handling and experimental procedures must be conducted in a well-ventilated fume hood or glove box. A thorough understanding of the safety data sheet (SDS) for ReF₆ is mandatory before any work is initiated. The exhaust gases from the CVD process, which contain unreacted ReF₆ and HF, must be passed through a suitable chemical scrubber.

Conclusion

The application of a rhenium coating via Chemical Vapor Deposition using this compound offers a potent method for enhancing the performance of nickel-based superalloys in jet engine applications. While the direct industrial application of this specific process on a large scale for superalloy components is not widely documented in public literature, the principles of CVD and the known benefits of rhenium provide a strong foundation for further research and development in this area. The protocols and data presented here serve as a valuable resource for scientists and engineers working on the advancement of high-temperature materials.

References

Troubleshooting & Optimization

Technical Support Center: Rhenium Hexafluoride (ReF₆) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Rhenium Hexafluoride (ReF₆) from Rhenium Heptafluoride (ReF₇) impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound (ReF₆) contaminated with Rhenium Heptafluoride (ReF₇)?

A1: The two primary methods for removing ReF₇ impurities from ReF₆ are fractional distillation and selective chemical reduction. Fractional distillation takes advantage of the difference in boiling points between the two compounds, while selective reduction chemically converts the ReF₇ to ReF₆.

Q2: What are the key physical property differences between ReF₆ and ReF₇ that allow for their separation by fractional distillation?

A2: The significant difference in their boiling points is the key property exploited in fractional distillation. ReF₆ has a lower boiling point than ReF₇, meaning it will vaporize at a lower temperature, allowing for their separation.

Q3: What is the chemical principle behind the selective reduction method for purifying ReF₆?

A3: The selective reduction method involves reacting the mixture of rhenium fluorides with a reducing agent that will preferentially react with ReF₇ to convert it into ReF₆. A common and effective reducing agent for this purpose is metallic rhenium powder.[1]

Q4: What are the main safety concerns when handling this compound and Rhenium Heptafluoride?

A4: Both ReF₆ and ReF₇ are highly corrosive and reactive compounds.[2][3] They react violently with water to produce hydrofluoric acid (HF), which is extremely toxic and causes severe burns.[3] Inhalation can lead to severe respiratory tract damage.[2] Therefore, all manipulations must be carried out in a well-ventilated fume hood or a glove box with an inert atmosphere. Appropriate personal protective equipment (PPE), including specialized gloves, a full-face shield, and a corrosion-resistant lab coat, is mandatory.[2]

Q5: How can the purity of the final ReF₆ product be assessed?

A5: The purity of the resulting ReF₆ can be determined using various analytical techniques. Fourier-transform infrared spectroscopy (FTIR) is a suitable method for the qualitative and quantitative analysis of gaseous ReF₆, as the compound has a characteristic absorption peak.[4][5][6] Mass spectrometry can also be employed to identify and quantify the presence of ReF₇ and other potential impurities.[7]

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Poor Separation Efficiency Inadequate column length or packing material.Use a longer distillation column or a more efficient packing material to increase the number of theoretical plates.
Incorrect temperature gradient.Optimize the temperature gradient along the column to ensure a clear separation based on the boiling points. The temperature at the top of the column should be close to the boiling point of ReF₆.
Flooding of the distillation column.Reduce the heating rate to prevent excessive vaporization and carryover of liquid up the column. Ensure the condenser has sufficient cooling capacity.[8]
Product Contamination Leaks in the distillation apparatus.Thoroughly check all joints and connections for leaks. Use appropriate sealing materials that are resistant to corrosive fluorides.
Back-diffusion of impurities.Ensure a steady and appropriate boil-up rate to maintain a positive pressure of the desired product vapor moving up the column.
Low Product Yield Condensation loss in the column.Insulate the distillation column to minimize heat loss and prevent premature condensation of the product.
Hold-up in the column packing.Choose a packing material with low liquid hold-up. Operate the distillation at a steady state to minimize losses.
Selective Chemical Reduction
Problem Possible Cause(s) Solution(s)
Incomplete Reduction of ReF₇ Insufficient amount of reducing agent (Rhenium powder).Calculate the stoichiometric amount of rhenium powder needed based on the estimated amount of ReF₇ impurity and use a slight excess.
Low reaction temperature.Ensure the reaction is carried out at the recommended temperature to facilitate the reduction.[1]
Poor mixing of reactants.If feasible and safe within the reaction setup, ensure adequate mixing of the gaseous fluorides with the solid rhenium powder.
Formation of Byproducts Reaction with residual moisture or oxygen.Ensure the entire apparatus is scrupulously dried and purged with an inert gas (e.g., nitrogen or argon) before introducing the reactants.
Over-reduction to lower rhenium fluorides (e.g., ReF₄).Carefully control the reaction temperature and the amount of reducing agent to favor the formation of ReF₆.[9]
Difficulty in Separating Product from Excess Reducing Agent N/A (The product is gaseous while the excess reactant is a solid)The ReF₆ product can be easily separated from the solid rhenium powder by vacuum distillation or sublimation.

Experimental Protocols

Fractional Distillation

Objective: To separate ReF₆ from ReF₇ based on their boiling point difference.

Materials:

  • Crude ReF₆ containing ReF₇ impurity

  • Fractional distillation apparatus constructed from materials resistant to fluoride corrosion (e.g., Monel, nickel, or passivated stainless steel)

  • Heating mantle and temperature controller

  • Vacuum pump and pressure gauge

  • Cold trap (liquid nitrogen)

  • Inert gas supply (e.g., dry nitrogen or argon)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation column, ensuring all connections are secure and leak-tight. The column should be packed with a suitable material (e.g., Monel or stainless steel packing) to enhance separation efficiency.

  • System Preparation: Evacuate the entire system and then purge with a dry inert gas to remove any traces of moisture and air.

  • Charging the Still: Introduce the crude ReF₆/ReF₇ mixture into the reboiler of the distillation apparatus under an inert atmosphere.

  • Distillation:

    • Begin heating the reboiler gently.

    • Establish a temperature gradient along the column, with the temperature at the top of the column maintained just below the boiling point of ReF₆ (33.7 °C).

    • The more volatile ReF₆ will ascend the column, while the less volatile ReF₇ will tend to remain in the reboiler.

    • Collect the purified ReF₆ vapor by condensing it in a collection vessel cooled with a suitable coolant.

  • Product Collection: The purified ReF₆ is collected in the cooled receiver. The process is monitored by observing the temperature at the top of the column. A stable temperature reading close to the boiling point of ReF₆ indicates that pure product is being distilled.

  • Shutdown: Once the separation is complete, discontinue heating and allow the system to cool down under an inert atmosphere before dismantling.

Selective Chemical Reduction

Objective: To selectively reduce ReF₇ to ReF₆ using metallic rhenium.

Materials:

  • Crude ReF₆ containing ReF₇ impurity

  • Rhenium powder

  • Reaction vessel made of a fluoride-resistant material

  • Furnace with temperature control

  • Vacuum line and inert gas supply

  • Collection vessel cooled with liquid nitrogen

Procedure:

  • Reactor Preparation: Place a stoichiometric excess of rhenium powder into the reaction vessel.

  • System Assembly and Purging: Assemble the reaction apparatus, evacuate it to remove air and moisture, and then backfill with a dry inert gas.

  • Introduction of Reactants: Introduce the crude ReF₆/ReF₇ mixture into the reaction vessel. This can be done by vacuum transfer.

  • Reaction:

    • Heat the reaction vessel to the recommended temperature (e.g., 100-120°C) to initiate the reduction of ReF₇ by rhenium metal.[1]

    • The reaction is: 6 ReF₇ + Re → 7 ReF₆

    • Maintain the temperature for a sufficient duration to ensure complete conversion of the ReF₇.

  • Product Isolation: After the reaction is complete, the purified ReF₆, which is volatile, can be separated from the non-volatile rhenium powder and any solid byproducts by vacuum distillation into a cold trap cooled with liquid nitrogen.

  • Final Purification (Optional): The collected ReF₆ can be further purified by a simple fractional distillation to remove any remaining volatile impurities.

Data Presentation

Physical Properties of this compound and Rhenium Heptafluoride

PropertyThis compound (ReF₆)Rhenium Heptafluoride (ReF₇)
Molar Mass 300.20 g/mol 319.20 g/mol
Melting Point 18.5 °C48.3 °C
Boiling Point 33.7 °C73.7 °C
Appearance Yellow crystalline solid or liquidYellow crystalline solid

Quantitative Data on Purification Methods

Method Parameter Typical Value/Range Notes
Fractional Distillation Separation EfficiencyHighly dependent on column design and operating parameters.Can achieve high purity (>99.9%) with an optimized setup.
Selective Chemical Reduction Purity AchievedA purity of 91.2 wt% has been reported in a specific process.[1]Further purification by distillation may be necessary to achieve higher purity levels.

Visualizations

Purification_Workflow cluster_input Crude Product cluster_methods Purification Methods cluster_output Purified Product & Analysis Crude ReF₆/ReF₇ Mixture Crude ReF₆/ReF₇ Mixture Fractional Distillation Fractional Distillation Crude ReF₆/ReF₇ Mixture->Fractional Distillation Selective Chemical Reduction Selective Chemical Reduction Crude ReF₆/ReF₇ Mixture->Selective Chemical Reduction Purified ReF₆ Purified ReF₆ Fractional Distillation->Purified ReF₆ Selective Chemical Reduction->Purified ReF₆ Purity Analysis (FTIR, MS) Purity Analysis (FTIR, MS) Purified ReF₆->Purity Analysis (FTIR, MS)

Caption: Purification workflow for this compound.

Fractional_Distillation_Logic Mixture (ReF₆ + ReF₇) Mixture (ReF₆ + ReF₇) Heat Heat Mixture (ReF₆ + ReF₇)->Heat Vaporization Vaporization Heat->Vaporization Fractional Column Fractional Column Vaporization->Fractional Column Purified ReF₆ (Vapor) Purified ReF₆ (Vapor) Fractional Column->Purified ReF₆ (Vapor) Lower BP ReF₇ enriched residue ReF₇ enriched residue Fractional Column->ReF₇ enriched residue Higher BP Condensation Condensation Purified ReF₆ (Liquid) Purified ReF₆ (Liquid) Condensation->Purified ReF₆ (Liquid) Purified ReF₆ (Vapor)->Condensation

Caption: Logic diagram of the fractional distillation process.

Selective_Reduction_Logic Mixture (ReF₆ + ReF₇) Mixture (ReF₆ + ReF₇) Reaction Vessel Reaction Vessel Mixture (ReF₆ + ReF₇)->Reaction Vessel Rhenium Powder (Re) Rhenium Powder (Re) Rhenium Powder (Re)->Reaction Vessel Heat Heat Reaction Vessel->Heat Reaction Reaction Heat->Reaction Purified ReF₆ (gas) Purified ReF₆ (gas) Reaction->Purified ReF₆ (gas) Solid Residue (excess Re) Solid Residue (excess Re) Reaction->Solid Residue (excess Re)

Caption: Logic diagram of the selective chemical reduction process.

References

Rhenium Hexafluoride (ReF6) Thermal Stability and Decomposition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for professionals working with Rhenium Hexafluoride (ReF6), focusing on its thermal stability and decomposition. Due to the highly reactive and hazardous nature of ReF6, a thorough understanding of its properties and safe handling protocols is critical for successful and safe experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ReF6) and what are its primary applications?

A1: this compound (ReF6) is an inorganic compound of rhenium and fluorine. It is a yellow crystalline solid or liquid at room temperature and is one of the seventeen known binary hexafluorides.[1][2] Its primary commercial use is in the electronics industry for depositing thin films of rhenium.[1][2][3]

Q2: What are the main hazards associated with this compound?

A2: ReF6 is a highly corrosive and reactive substance.[4][5] It reacts violently with water, producing hydrofluoric acid (HF), which is also highly corrosive and toxic.[4][5] Inhalation of ReF6 can cause severe respiratory tract irritation, potentially leading to chemical pneumonitis and pulmonary edema.[4][5] Direct contact with skin or eyes can cause severe burns and damage.[4][5]

Q3: What are the known physical properties of this compound?

A3: Key physical properties of ReF6 are summarized in the table below.

PropertyValue
Molecular FormulaReF6
Molar Mass300.20 g/mol
AppearanceYellow liquid or crystalline solid
Melting Point18.5 °C (65.3 °F; 291.6 K)
Boiling Point33.7 °C (92.7 °F; 306.8 K)
Density4.94 g/cm³
(Source:[1][2])

Q4: At what temperature does this compound decompose?

Q5: What are the expected decomposition products of this compound?

A5: The primary decomposition of a metal hexafluoride typically involves the breaking of the metal-fluorine bonds. In an inert atmosphere, the decomposition of ReF6 would likely yield lower rhenium fluorides (e.g., ReF5, ReF4) and fluorine gas (F2). One study has shown that this compound can be reduced by metallic rhenium at elevated temperatures to form Rhenium Tetrafluoride (ReF4) dimer (Re2F8).[8] In the presence of moisture, decomposition will readily produce highly corrosive hydrofluoric acid (HF).[4][5]

Troubleshooting Guide for Experiments Involving Thermal Treatment of ReF6

This guide addresses potential issues that may arise during experiments involving the heating of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Unexpected pressure increase in the reaction vessel. - Thermal decomposition of ReF6 leading to the formation of gaseous products (e.g., F2).- Reaction with trace moisture leading to the formation of HF gas.- Reaction with vessel materials.- Immediately reduce the temperature of the reaction vessel.- Ensure the experimental setup is equipped with a pressure relief system.- Verify the inertness of all materials in contact with ReF6 at the operating temperature.- Ensure rigorous drying of the apparatus and inert gas stream.
Corrosion or etching of the experimental apparatus. - Reaction of ReF6 or its decomposition products (F2, HF) with the vessel materials (e.g., glass, certain metals).- Use compatible materials for the reaction vessel and all wetted parts. Nickel, Monel, and Polytetrafluoroethylene (PTFE) are generally more resistant to fluoride compounds.- Conduct a thorough materials compatibility review before experimentation.- Visually inspect all components for signs of corrosion after each experiment.
Inconsistent or non-reproducible experimental results. - Partial decomposition of the ReF6 precursor.- Contamination of the ReF6 with moisture or other impurities.- Fluctuations in temperature control.- Verify the purity of the ReF6 source before use.- Implement stringent protocols for handling and transferring ReF6 to prevent contamination.- Calibrate and monitor temperature controllers to ensure stable and accurate heating.
Formation of unexpected solid byproducts. - Reaction of ReF6 with impurities in the gas stream or on the vessel walls.- Incomplete decomposition leading to the formation of lower rhenium fluorides.- Use high-purity inert gases and ensure thorough cleaning and passivation of the reaction system.- Analyze the solid byproducts using appropriate techniques (e.g., XRD, XPS) to identify their composition.- Adjust reaction parameters (temperature, time, flow rates) to promote complete reaction or decomposition.

Experimental Protocols: General Guidelines for Studying Thermal Decomposition

While specific, detailed experimental protocols for the thermal decomposition of ReF6 are not widely published, the following provides a general framework based on methodologies used for other reactive gases.

Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (MS)

This technique can provide information on the decomposition temperature and identify gaseous decomposition products.

Methodology:

  • Instrument Preparation:

    • Use a TGA instrument with a gas-tight furnace and a heated transfer line to a mass spectrometer.

    • The system must be constructed from materials resistant to ReF6 and its decomposition products (e.g., nickel, platinum, alumina).

    • Thoroughly purge the entire system with a high-purity inert gas (e.g., Argon, Nitrogen) to remove any traces of air and moisture.

  • Sample Handling:

    • Due to its high reactivity and volatility, loading of the ReF6 sample into the TGA pan must be performed in a controlled inert atmosphere (e.g., a glovebox).

    • Use a sample pan made of a compatible material (e.g., platinum).

  • Experimental Parameters:

    • Temperature Program: Heat the sample at a controlled rate (e.g., 5-20 °C/min) under a continuous flow of inert gas.

    • Mass Spectrometry: Continuously monitor the evolved gases from the TGA furnace with the mass spectrometer, scanning for expected masses of decomposition products (e.g., F2, HF, and lower rhenium fluoride fragments).

  • Data Analysis:

    • The TGA curve will show mass loss as a function of temperature, indicating the onset and stages of decomposition.

    • The MS data will identify the gaseous species evolved at different temperatures.

Flow Reactor System with In-situ Analysis

This setup allows for studying the decomposition kinetics under controlled flow and temperature conditions.

Methodology:

  • Reactor Setup:

    • Construct a flow reactor from a compatible material (e.g., a nickel or Monel tube).

    • Place the reactor inside a tube furnace capable of reaching the desired decomposition temperatures.

    • Use mass flow controllers to precisely control the flow rates of the ReF6/inert gas mixture.

  • Gas Delivery:

    • Deliver a dilute mixture of ReF6 in a high-purity inert gas to the heated reactor.

    • All gas lines and fittings must be made of compatible materials and be leak-tight.

  • Product Analysis:

    • Connect the outlet of the reactor to an analytical instrument such as a Mass Spectrometer or a Fourier Transform Infrared (FTIR) spectrometer via a heated transfer line.

    • This allows for real-time monitoring of the decomposition products as a function of reactor temperature and residence time.

  • Kinetic Analysis:

    • By varying the reactor temperature and the residence time of the gas mixture, kinetic parameters such as the rate constant and activation energy can be determined.

Visualizations

Logical Workflow for Handling a Suspected ReF6 Leak

G Workflow for Suspected ReF6 Leak A Alarm or Suspicion of Leak B Evacuate Immediate Area A->B C Alert Emergency Response / Safety Officer B->C D Isolate the Area C->D E Don appropriate PPE (SCBA, chemical resistant suit) C->E F Enter the area with caution E->F G Identify the source of the leak F->G H Stop the leak if safe to do so G->H I Ventilate the area H->I J Monitor air for contaminants I->J K Decontaminate affected surfaces J->K L Post-incident review and report K->L

Caption: Workflow for a suspected ReF6 leak.

Decision Pathway for Material Compatibility in ReF6 Experiments

G Material Compatibility Decision Pathway for ReF6 A Start: Select Material for ReF6 Contact B Is the material a known fluoride-resistant metal? (e.g., Nickel, Monel) A->B C Is the material a compatible polymer? (e.g., PTFE, PFA) B->C No D Proceed with caution. Perform small-scale compatibility tests. B->D Yes F Is the operating temperature within the polymer's rating? C->F Yes G Is the material glass or stainless steel? C->G No E Do not use. Select an alternative material. F->D Yes F->E No G->E Yes G->E No - Re-evaluate material choice

Caption: Decision pathway for material compatibility.

References

Technical Support Center: Rhenium Hexafluoride Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with Rhenium hexafluoride (ReF₆). It addresses common questions and troubleshooting scenarios related to the byproducts of its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of this compound (ReF₆) hydrolysis?

A1: The hydrolysis of this compound is a vigorous reaction that yields different byproducts depending on the pH of the aqueous solution. The consistent byproduct in all cases is Hydrofluoric acid (HF) , a corrosive and toxic substance. The rhenium-containing products vary:

  • In neutral water: The primary rhenium-containing product is Rhenium trioxide (ReO₃) , a red, crystalline solid that is insoluble in water.

  • In alkaline solutions (e.g., Sodium Hydroxide, NaOH): The reaction produces a soluble perrhenate salt, such as Sodium perrhenate (NaReO₄) , and a fluoride salt, like Sodium fluoride (NaF) .[1]

Q2: Can you provide the balanced chemical equations for the hydrolysis of ReF₆?

A2: Certainly. The stoichiometry of the reaction differs in neutral and alkaline environments.

  • Hydrolysis in Neutral Water: ReF₆(l) + 3H₂O(l) → ReO₃(s) + 6HF(aq)

  • Hydrolysis in an Alkaline Solution (using NaOH as an example): ReF₆(l) + 8NaOH(aq) → NaReO₄(aq) + 6NaF(aq) + 4H₂O(l)

Q3: Are there any intermediate byproducts formed during the hydrolysis of ReF₆?

A3: While specific intermediates for ReF₆ hydrolysis are not extensively documented in the literature, it is highly probable that the reaction proceeds through a series of rhenium oxyfluoride intermediates. This is analogous to the hydrolysis of other metal hexafluorides like MoF₆ and UF₆.[2] Potential intermediates could include species such as ReOF₄ and ReO₂F₂ as fluorine atoms are sequentially replaced by oxygen atoms.

Q4: How do reaction conditions affect the byproducts of ReF₆ hydrolysis?

A4: The reaction conditions can influence the nature and composition of the hydrolysis byproducts. The table below summarizes these effects.

ConditionExpected Rhenium-Containing Product(s)Other ByproductsExperimental Observations
pH
Neutral (Water)Rhenium trioxide (ReO₃) (solid precipitate)Hydrofluoric acid (HF)A red, insoluble solid is formed. The resulting solution is highly acidic and corrosive.
Alkaline (e.g., NaOH)Sodium Perrhenate (NaReO₄) (soluble)Sodium Fluoride (NaF), WaterThe reaction is highly exothermic. No precipitate is formed if sufficient base is used.
Amount of Water
Limited Water/High HumidityMixture of Rhenium oxyfluorides (e.g., ReOF₄, ReO₂F₂) and ReO₃Hydrofluoric acid (HF)Incomplete hydrolysis may occur, leading to a mixture of solid products.
Excess WaterRhenium trioxide (ReO₃) or Perrhenate (depending on pH)Hydrofluoric acid (HF)The reaction proceeds to completion, yielding the final, fully hydrolyzed products.

Troubleshooting Guide

Issue 1: The hydrolysis reaction is too vigorous and difficult to control.

  • Cause: this compound is extremely reactive with water. The reaction is highly exothermic and can lead to a rapid increase in temperature and pressure.

  • Solution:

    • Always work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a full-face shield.

    • Perform the reaction at a low temperature by cooling the reaction vessel in an ice bath.

    • Introduce the water or aqueous solution to the ReF₆ very slowly and in a controlled manner, using a dropping funnel or a syringe pump.

    • Dilute the ReF₆ in an inert, anhydrous solvent before hydrolysis, if the experimental procedure allows.

Issue 2: An unexpected solid has precipitated from the reaction mixture.

  • Cause: In neutral or slightly acidic conditions, the formation of insoluble Rhenium trioxide (ReO₃) is expected. If the hydrolysis is incomplete due to insufficient water, a mixture of rhenium oxyfluorides may also precipitate.

  • Solution:

    • Verify the pH of your reaction medium. If a soluble rhenium product is desired, ensure the solution is sufficiently alkaline.

    • If the precipitate is undesired, the reaction can be carried out in a strong alkaline solution to form soluble perrhenates.

    • Characterize the precipitate using analytical techniques such as X-ray diffraction (XRD) or infrared (IR) spectroscopy to confirm its identity.

Issue 3: The final product is a mixture of different rhenium compounds.

  • Cause: This is likely due to incomplete hydrolysis or side reactions. The amount of water and the reaction temperature can significantly impact the product distribution.

  • Solution:

    • Ensure a stoichiometric excess of water is used to drive the reaction to completion.

    • Control the reaction temperature to prevent side reactions.

    • Allow for sufficient reaction time to ensure complete hydrolysis.

Experimental Protocol: Controlled Hydrolysis of this compound in Alkaline Media

Objective: To safely hydrolyze this compound to Sodium perrhenate and Sodium fluoride.

Materials:

  • This compound (ReF₆)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M), cooled to 0-5 °C

  • Anhydrous, inert solvent (optional, for dilution)

  • Reaction vessel (e.g., a three-necked flask) made of a material resistant to HF (e.g., PFA or PTFE)

  • Dropping funnel or syringe pump

  • Magnetic stirrer and stir bar

  • Ice bath

  • Fume hood

Procedure:

  • Safety Precautions: This procedure must be performed in a certified fume hood. Full PPE, including a face shield, acid-resistant gloves, and a lab coat, is mandatory. An HF exposure kit (containing calcium gluconate gel) should be readily available.

  • Setup: Place the reaction vessel in an ice bath on a magnetic stirrer. Equip the vessel with the dropping funnel/syringe pump and a gas outlet connected to a scrubbing system for acidic gases.

  • Reagents: Carefully transfer a known amount of ReF₆ into the reaction vessel. If desired, it can be diluted in an anhydrous, inert solvent.

  • Reaction: Begin stirring the ReF₆. Slowly add the chilled NaOH solution dropwise from the dropping funnel or via the syringe pump. The rate of addition should be slow enough to keep the temperature of the reaction mixture below 25 °C.

  • Observation: The reaction is highly exothermic. Monitor the temperature closely. No precipitate should form.

  • Completion: After the addition of the NaOH solution is complete, allow the mixture to stir at room temperature for at least one hour to ensure the reaction has gone to completion.

  • Workup: The resulting solution contains soluble Sodium perrhenate and Sodium fluoride. This solution can then be used for further experimental steps.

Visualizations

HydrolysisPathway cluster_reactants Reactants cluster_intermediates Intermediates (Postulated) cluster_products_neutral Products (Neutral pH) cluster_products_alkaline Products (Alkaline pH) ReF6 This compound (ReF₆) Intermediates Rhenium Oxyfluorides (e.g., ReOF₄, ReO₂F₂) ReF6->Intermediates + H₂O H2O Water (H₂O) H2O->Intermediates ReO3 Rhenium Trioxide (ReO₃) Intermediates->ReO3 + H₂O (Neutral) HF_neutral Hydrofluoric Acid (HF) Intermediates->HF_neutral + H₂O (Neutral) NaReO4 Sodium Perrhenate (NaReO₄) Intermediates->NaReO4 + NaOH (Alkaline) NaF Sodium Fluoride (NaF) Intermediates->NaF + NaOH (Alkaline)

Caption: Hydrolysis pathway of this compound.

TroubleshootingWorkflow Start Start: ReF₆ Hydrolysis Experiment Problem Identify Issue Start->Problem Vigorous Reaction Too Vigorous? Problem->Vigorous Control Precipitate Unexpected Precipitate? Problem->Precipitate Product Mixture Product is a Mixture? Problem->Mixture Purity Sol_Vigorous Control Temperature (Ice Bath) Slow Reagent Addition Consider Dilution Vigorous->Sol_Vigorous Sol_Precipitate Check pH Use Alkaline Solution for Soluble Product Characterize Precipitate (XRD, IR) Precipitate->Sol_Precipitate Sol_Mixture Ensure Excess Water Control Temperature Increase Reaction Time Mixture->Sol_Mixture End End: Successful Hydrolysis Sol_Vigorous->End Sol_Precipitate->End Sol_Mixture->End

Caption: Troubleshooting workflow for ReF₆ hydrolysis.

References

Technical Support Center: Rhenium Hexafluoride (ReF6) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Rhenium Hexafluoride (ReF6).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of ReF6 that can lead to low yields or product impurities.

Question: My ReF6 synthesis yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in ReF6 synthesis can stem from several factors, from reactant quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the recommended duration at the optimal temperature. For the direct fluorination of rhenium, temperatures are typically around 125°C, while the reaction of ReF7 with Re metal is conducted at approximately 300°C in a pressure vessel.[1][2]

    • Poor Mixing: In the case of the ReF7 reaction with rhenium powder, inadequate mixing can lead to an incomplete reaction. Ensure proper agitation or mixing within the pressure vessel.

  • Side Reactions:

    • Formation of Rhenium Heptafluoride (ReF7): In the direct fluorination of rhenium, higher temperatures and fluorine pressures can favor the formation of ReF7.[1] To minimize this, maintain the reaction temperature within the optimal range for ReF6 formation. If ReF7 is formed, it can be converted back to ReF6 by reacting it with additional rhenium metal.[1]

    • Formation of Rhenium Oxyfluorides (e.g., ReOF4, ReO3F): The presence of oxygen or moisture in the reaction system can lead to the formation of oxyfluorides, reducing the yield of ReF6.[1] Ensure all reactants and the reaction apparatus are scrupulously dry and free of oxygen.

  • Reactant and System Purity:

    • Moisture Contamination: this compound is highly hygroscopic and reacts with water.[1] Any moisture present in the reactants or on the internal surfaces of the reactor will consume the product and introduce impurities. All components of the reaction setup should be thoroughly dried and handled under an inert atmosphere.

    • Impure Reactants: The purity of the rhenium metal and the fluorinating agent is critical. Impurities can lead to side reactions and lower yields. Use high-purity reactants for the best results.

  • Product Loss During Collection:

    • Inefficient Condensation: ReF6 is a volatile compound. Ensure that the cold trap or condenser used to collect the product is maintained at a sufficiently low temperature (e.g., using liquid nitrogen) to efficiently trap the ReF6 vapor.

    • Leaks in the System: The reaction and collection system must be leak-tight to prevent the loss of volatile ReF6 and the ingress of atmospheric moisture and oxygen.

Question: I am observing the formation of a white solid in my reaction vessel instead of the expected yellow ReF6. What is this substance and how can I prevent its formation?

Answer:

The formation of a white solid is likely due to the presence of moisture, leading to the formation of rhenium oxides or oxyfluorides.

Troubleshooting Steps:

  • Verify System Dryness: Before starting the synthesis, ensure all glassware and metal components of the reactor are thoroughly dried, for example, by heating under vacuum.

  • Use Dry Reactants: Ensure that the rhenium metal is dry and the fluorine or other fluorinating agents are of high purity and free from moisture.

  • Inert Atmosphere: Conduct all manipulations, including loading the reactor, under a dry, inert atmosphere (e.g., nitrogen or argon).

Question: How can I effectively remove impurities from my synthesized ReF6?

Answer:

Common impurities in crude ReF6 include unreacted starting materials (Re, ReF7), side products (oxyfluorides), and dissolved gases. Purification can be achieved through fractional distillation.[3][4][5][6]

Purification Protocol:

  • Fractional Distillation: Due to the different volatilities of ReF6, ReF7, and potential oxyfluorides, fractional distillation is an effective purification method.[3][4][5][6] The distillation should be carried out in a well-passivated, leak-tight apparatus under a dry, inert atmosphere. The different fractions can be collected in separate cold traps.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound (ReF6)?

A1: There are two main methods for the synthesis of ReF6:

  • Direct Fluorination of Rhenium Metal: This involves reacting elemental rhenium with fluorine gas at elevated temperatures (around 125°C).[1]

    • Re(s) + 3F2(g) -> ReF6(g)

  • Reaction of Rhenium Heptafluoride with Rhenium Metal: This method involves the comproportionation of ReF7 with rhenium metal in a pressure vessel at approximately 300°C.[2]

    • 6ReF7(g) + Re(s) -> 7ReF6(g)

Q2: What are the optimal reaction conditions for the direct fluorination of rhenium to produce ReF6?

A2: A study describes a two-step process that can be adapted for optimizing ReF6 production. Initially, fluorination of rhenium powder with nitrogen trifluoride (NF3) gas is carried out at 400-430°C and a pressure of 0.15-0.2 MPa to produce a mixture of ReF6 and ReF7. This mixture is then reacted with additional rhenium powder at 100-120°C and 0.1-0.3 MPa to convert the ReF7 to ReF6, resulting in a product with a purity of 91.2 wt%.[1]

Q3: What are the key safety precautions to consider when working with ReF6 and its precursors?

A3: Both the reactants (especially fluorine) and the product (ReF6) are highly hazardous.[7][8][9][10][11]

  • Toxicity and Corrosivity: Fluorine and ReF6 are highly toxic and corrosive.[7][8][9][10][11] All manipulations should be performed in a well-ventilated fume hood or a glove box.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (Neoprene is recommended for fluorine), safety goggles, a face shield, and a lab coat.[8]

  • Material Compatibility: Use materials that are resistant to fluorine and ReF6, such as nickel, Monel, or passivated stainless steel. Avoid using glass where possible, as it can be etched by HF, a potential byproduct.

  • Handling Leaks: Have an emergency plan in place for handling leaks. This should include evacuation procedures and access to appropriate medical treatment for exposure.

  • Waste Disposal: Dispose of all waste, including residual reactants and byproducts, according to institutional and local regulations for hazardous chemical waste.[1]

Q4: How does moisture affect the synthesis and stability of ReF6?

A4: this compound is extremely sensitive to moisture.[1] It readily hydrolyzes in the presence of water to form rhenium oxyfluorides and hydrofluoric acid (HF). This not only reduces the yield of the desired product but also introduces significant impurities and poses additional safety hazards due to the corrosive nature of HF.

Data Presentation

Table 1: Reaction Parameters for ReF6 Synthesis

Synthesis MethodReactantsTemperature (°C)Pressure (MPa)Reported Purity (%)Reference
Two-Step FluorinationRe, NF3400-4300.15-0.2-[1]
Reduction of ReF7ReF6/ReF7 mixture, Re100-1200.1-0.391.2[1]
ComproportionationReF7, Re300High Pressure-[2]

Note: Quantitative yield data is often not explicitly stated in the literature in a comparative format. The purity reported in the two-step method gives an indication of the effectiveness of that process.

Experimental Protocols

Method 1: Two-Step Synthesis of ReF6 via Direct Fluorination and Reduction

This method is adapted from a described process for producing high-purity ReF6.[1]

Step 1: Fluorination of Rhenium Powder

  • Apparatus Setup: Assemble a reaction system consisting of a nickel or passivated stainless steel tube reactor, a gas inlet for the fluorinating agent (NF3), a pressure gauge, and a condenser cooled with liquid nitrogen. Ensure the entire system is leak-tight and has been thoroughly dried.

  • Reactant Loading: Place 5g of high-purity rhenium powder into the reactor.

  • Reaction: Heat the reactor to 400-430°C. Introduce nitrogen trifluoride gas at a controlled flow rate to maintain a pressure of 0.15-0.2 MPa.

  • Product Collection: The volatile products (a mixture of ReF6 and ReF7) will pass into the condenser and solidify.

  • Purging: After the reaction is complete, stop the heating and the flow of NF3. Purge the system with a dry, inert gas (e.g., nitrogen) to remove any unreacted NF3 and other non-condensable gases.

Step 2: Reduction of ReF7 to ReF6

  • Apparatus Modification: Connect the outlet of the first condenser to a second reactor containing 10g of rhenium powder. This second reactor should also be connected to a second liquid nitrogen-cooled condenser.

  • Sublimation and Transfer: Gently heat the first condenser to sublime the mixed ReF6/ReF7 solid into a gaseous mixture.

  • Reduction Reaction: Pass the gaseous mixture over the heated rhenium powder in the second reactor, maintained at a temperature of 100-120°C and a pressure of 0.1-0.3 MPa.

  • Final Product Collection: The purified ReF6 will pass through the second reactor and be collected in the second condenser.

  • Isolation: Once the reaction is complete, the second condenser contains the purified ReF6. This should be handled under a dry, inert atmosphere.

Method 2: Synthesis of ReF6 from ReF7 and Rhenium Metal

This method is based on the comproportionation reaction.[2]

  • Apparatus: A high-pressure reaction vessel made of a material resistant to fluorine compounds (e.g., Monel or nickel) is required.

  • Reactant Loading: In a dry, inert atmosphere glovebox, load the pressure vessel with a stoichiometric mixture of rhenium heptafluoride and high-purity rhenium powder.

  • Reaction: Seal the vessel and heat it to 300°C. The reaction will proceed to form ReF6.

  • Product Isolation: After cooling the vessel, the volatile ReF6 can be isolated by vacuum transfer to a cold trap.

Mandatory Visualization

ReF6_Synthesis_Workflow cluster_prep System Preparation cluster_synthesis Synthesis cluster_method1 Method 1: Direct Fluorination cluster_method2 Method 2: Comproportionation cluster_purification Purification prep1 Dry all components prep2 Passivate reactor surfaces prep1->prep2 prep3 Leak-check the system prep2->prep3 m1_s1 React Re with F2/NF3 prep3->m1_s1 m2_s1 React ReF7 with Re prep3->m2_s1 m1_s2 Form ReF6/ReF7 mixture m1_s1->m1_s2 m1_s3 Reduce ReF7 with Re m1_s2->m1_s3 purify1 Collect crude ReF6 m1_s3->purify1 m2_s2 Form ReF6 m2_s1->m2_s2 m2_s2->purify1 purify2 Fractional Distillation purify1->purify2 purify3 Isolate pure ReF6 purify2->purify3

Caption: Experimental workflow for the synthesis and purification of ReF6.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low ReF6 Yield cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Impure Reactants start->cause3 cause4 Product Loss start->cause4 sol1a Increase reaction time/temp cause1->sol1a sol1b Improve mixing cause1->sol1b sol2a Optimize temp/pressure cause2->sol2a sol2b Ensure O2/moisture-free system cause2->sol2b sol3a Use high-purity reactants cause3->sol3a sol3b Dry all components cause3->sol3b sol4a Improve condensation efficiency cause4->sol4a sol4b Check for system leaks cause4->sol4b

Caption: Troubleshooting logic for addressing low yields in ReF6 synthesis.

References

Technical Support Center: Handling Hygroscopic Rhenium Hexafluoride (ReF6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the safe and effective handling of Rhenium Hexafluoride (ReF6), a highly reactive and hygroscopic compound. Adherence to these protocols is critical to ensure experimental success and personnel safety.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of ReF6.

Problem Possible Cause(s) Recommended Solution(s)
White smoke or fumes observed near ReF6 container or transfer lines. Leak in the system allowing atmospheric moisture to react with ReF6.Immediate Action: Evacuate the immediate area and ensure proper ventilation. Wear appropriate personal protective equipment (PPE), including a full-face respirator with an acid gas cartridge. Troubleshooting: Use a leak detector or a soapy water solution (for non-critical connections) to identify the source of the leak.[1][2][3] Tighten fittings or replace faulty components as necessary.
Discoloration (darkening) of ReF6 liquid or solid. Contamination with moisture, leading to the formation of rhenium oxyfluorides or other hydrolysis products.[4]The ReF6 is likely compromised. For applications requiring high purity, the material should be repurified by fractional distillation or disposed of according to safety protocols. To prevent recurrence, ensure all glassware and transfer lines are rigorously dried and the inert atmosphere is maintained below 1 ppm of moisture.
Unexpected pressure increase in ReF6 cylinder or sealed apparatus. 1. Increase in ambient temperature. 2. Reaction with contaminants (e.g., moisture) generating gaseous byproducts like HF.[5]1. Store cylinders in a temperature-controlled environment. Allow the cylinder to equilibrate to the laboratory temperature before use. 2. If contamination is suspected, handle the cylinder with extreme caution. Vent the pressure slowly and safely in a fume hood. The material may be compromised and require disposal.
Clogging or blockage in transfer lines or valves. Formation of solid hydrolysis products (rhenium oxyfluorides) due to moisture contamination.Discontinue the transfer. Carefully disassemble the affected section within a glovebox or under a dry inert gas flow. Mechanically remove the solid deposits. Thoroughly clean and dry all components before reassembly.
Inconsistent or poor results in Chemical Vapor Deposition (CVD) process. 1. Fluctuation in ReF6 precursor flow rate due to pressure changes. 2. Contamination of the ReF6 source with moisture or hydrolysis products.1. Use a mass flow controller rated for corrosive gases to ensure a stable precursor delivery. Monitor the pressure in the ReF6 cylinder and regulate it appropriately. 2. Use high-purity ReF6. Consider an in-line purification trap if contamination is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the immediate signs of a this compound leak?

A1: A key indicator of a ReF6 leak is the appearance of white fumes or smoke.[6] This is due to the immediate and violent reaction of ReF6 with moisture in the air, which produces solid rhenium oxyfluorides and gaseous hydrogen fluoride (HF).[4][7] You may also detect the sharp, pungent odor of HF.

Q2: How should I properly store a lecture bottle of this compound?

A2: ReF6 lecture bottles should be stored upright in a designated gas cabinet or a well-ventilated, cool, and dry area.[5][8] The storage area should be free of flammable materials and protected from direct sunlight and heat sources to prevent pressure buildup.[8] Always ensure the valve cap is securely in place when the cylinder is not in use.

Q3: What materials are compatible with this compound?

A3: Dry stainless steel (particularly 316L), nickel, and Monel are generally resistant to ReF6 at room temperature due to the formation of a passivating fluoride layer. For flexible connections, perfluorinated polymers like PTFE (Teflon) can be used, but their compatibility should be verified for the specific operating conditions. Glassware (borosilicate or quartz) must be scrupulously dried before use, as any residual moisture will lead to etching and contamination.

Q4: Can I handle this compound on a standard laboratory bench?

A4: No. Due to its extreme reactivity with atmospheric moisture, all handling of ReF6 must be performed in a controlled inert atmosphere, such as a glovebox or using Schlenk line techniques. The moisture and oxygen levels in the glovebox should be maintained below 1 ppm.

Q5: What are the primary hydrolysis products of this compound?

A5: When ReF6 reacts with water, it undergoes hydrolysis to form a mixture of rhenium oxyfluorides, such as ReOF4 and ReO2F2, and ultimately, hydrated rhenium oxides.[6] A significant and hazardous byproduct of this reaction is hydrogen fluoride (HF), a highly corrosive and toxic gas.[4][7]

Experimental Protocols

Detailed Methodology for Transferring this compound

This protocol outlines the steps for safely transferring ReF6 from a lecture bottle to a reaction vessel within a glovebox.

Materials:

  • Glovebox with an inert atmosphere (N2 or Ar, <1 ppm H2O and O2)

  • Lecture bottle of this compound with a compatible regulator

  • Stainless steel or PTFE transfer tubing

  • Reaction vessel (e.g., Schlenk flask) made of compatible material, thoroughly dried

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation: Ensure the glovebox is operating correctly with acceptable moisture and oxygen levels. Place all necessary equipment, including the ReF6 lecture bottle, reaction vessel, and transfer lines, into the glovebox antechamber and purge according to standard procedures.

  • Assembly: Inside the glovebox, securely clamp the reaction vessel. Connect one end of the transfer tubing to the outlet of the lecture bottle regulator and the other end to the reaction vessel.

  • Leak Check: Before opening the ReF6 cylinder, pressurize the transfer line with the inert glovebox atmosphere and check for leaks.

  • Transfer: Slowly open the main valve on the lecture bottle. Then, carefully open the regulator valve to the desired pressure to initiate the flow of ReF6. The transfer can be monitored by mass or by observing the condensation of ReF6 in a cooled reaction vessel.

  • Completion: Once the desired amount of ReF6 is transferred, close the main valve on the lecture bottle first, followed by the regulator valve.

  • Purge Lines: Allow the residual ReF6 in the transfer line to be drawn into the reaction vessel or vent it to a suitable trapping system within the glovebox.

  • Disassembly: Disconnect the transfer line and securely seal the reaction vessel and the lecture bottle outlet.

Detailed Methodology for Chemical Vapor Deposition (CVD) of Rhenium Metal

This protocol describes the general procedure for depositing a rhenium film on a substrate using ReF6 as a precursor.

Materials:

  • CVD reactor with a high-temperature substrate heater and gas handling system

  • This compound (ReF6) precursor

  • Hydrogen (H2) as a reducing agent and carrier gas

  • Inert gas (e.g., Argon) for purging

  • Substrate for deposition (e.g., molybdenum, graphite)

  • Vacuum pump and pressure gauges

Procedure:

  • Substrate Preparation: Clean the substrate to remove any surface contaminants and place it on the heater in the CVD reactor.

  • System Purge: Evacuate the reactor to a base pressure and then purge with an inert gas to remove any residual air and moisture. Repeat this cycle several times.

  • Heating: Heat the substrate to the desired deposition temperature (typically in the range of 300-600°C) under a flow of inert gas.

  • Precursor Introduction: Introduce a controlled flow of H2 gas into the reactor. Once the H2 flow is stable, introduce the ReF6 precursor at a specific flow rate. The ratio of H2 to ReF6 is a critical parameter that affects the deposition rate and film quality.

  • Deposition: The ReF6 reacts with H2 on the hot substrate surface, resulting in the deposition of a rhenium film and the formation of HF gas as a byproduct. Monitor the process parameters (temperature, pressure, gas flow rates) throughout the deposition.

  • Termination: After the desired film thickness is achieved, stop the flow of ReF6. Continue the H2 flow for a short period to ensure all ReF6 is reacted or purged from the system.

  • Cooling: Turn off the substrate heater and allow the reactor to cool down to room temperature under a flow of inert gas.

  • Sample Retrieval: Once cooled, purge the reactor with inert gas before opening to retrieve the coated substrate.

Visualizations

Hydrolysis_Pathway ReF6 This compound (ReF6) (Hygroscopic) Reaction Hydrolysis Reaction ReF6->Reaction Enters through leak H2O Atmospheric Moisture (H2O) H2O->Reaction Leak System Leak Leak->ReF6 Oxyfluorides Rhenium Oxyfluorides (e.g., ReOF4, ReO2F2) (Solid Precipitate) Reaction->Oxyfluorides Forms HF Hydrogen Fluoride (HF) (Corrosive Gas) Reaction->HF Forms

Caption: Hydrolysis pathway of this compound upon exposure to moisture.

CVD_Workflow cluster_prep System Preparation cluster_dep Deposition cluster_cool System Cooldown Load_Substrate 1. Load Substrate Purge_System 2. Purge with Inert Gas Load_Substrate->Purge_System Heat_Substrate 3. Heat Substrate Purge_System->Heat_Substrate Introduce_H2 4. Introduce H2 Heat_Substrate->Introduce_H2 Introduce_ReF6 5. Introduce ReF6 Introduce_H2->Introduce_ReF6 Deposition 6. Rhenium Film Growth Introduce_ReF6->Deposition Stop_ReF6 7. Stop ReF6 Flow Deposition->Stop_ReF6 Cool_Down 8. Cool Under Inert Gas Stop_ReF6->Cool_Down Retrieve_Sample 9. Retrieve Sample Cool_Down->Retrieve_Sample

Caption: Experimental workflow for Chemical Vapor Deposition of Rhenium.

References

Optimizing substrate temperature for rhenium deposition from ReF6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical vapor deposition (CVD) of rhenium (Re) from rhenium hexafluoride (ReF6).

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reaction for rhenium deposition from ReF6?

The deposition of rhenium from this compound typically occurs via a hydrogen reduction reaction. The overall reaction is:

ReF6(g) + 3H2(g) → Re(s) + 6HF(g)

This reaction is thermally activated, and the substrate temperature is a critical parameter in controlling the deposition process.

Q2: What is the optimal substrate temperature range for rhenium deposition from ReF6?

The optimal substrate temperature is a balance between achieving a reasonable deposition rate and maintaining good film quality. Based on available data, the recommended temperature window is between 350 °C and 450 °C.

  • Below 350 °C: The deposition rate is significantly low as the thermal energy is insufficient to efficiently drive the hydrogen reduction of ReF6.

  • 350 °C to 450 °C: The deposition rate increases exponentially with temperature in this range, allowing for the growth of coherent rhenium films.

  • Above 450 °C: Gas-phase nucleation becomes dominant, leading to the formation of fine rhenium powder instead of a dense film on the substrate. This is often referred to as "powder formation" or "gas-phase precipitation."

One study suggests a near-optimum temperature of 250 °C with a specific hydrogen to ReF6 ratio, which may indicate that under certain conditions, lower temperature deposition is possible. However, for achieving dense films at a practical rate, the 350-450 °C range is more commonly cited.

Q3: How does substrate temperature affect the properties of the deposited rhenium film?

Substrate temperature has a profound impact on the microstructure and mechanical properties of the deposited rhenium film.

  • Lower Temperatures (within the optimal range): Tend to produce films with finer grain structures.

  • Higher Temperatures (within the optimal range): Promote the growth of larger, more columnar grains. This can also lead to increased surface roughness.

  • Microhardness: The microhardness of the deposited rhenium can also be influenced by the deposition temperature and subsequent annealing. As-deposited rhenium can have a Knoop microhardness of around 907.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Very Low Deposition Rate Substrate temperature is too low.- Increase the substrate temperature to at least 350 °C. - Verify the accuracy of your temperature measurement system (e.g., thermocouple placement and calibration).
Insufficient precursor (ReF6 or H2) flow.- Check and adjust the mass flow controllers for both ReF6 and H2 to ensure they are within the desired process window. - Verify that there are no leaks in the gas delivery lines.
Powder Formation Instead of Film Substrate temperature is too high (above 450 °C).- Reduce the substrate temperature to within the 350-450 °C range. - Consider reducing the total reactor pressure to decrease the likelihood of gas-phase reactions.
High precursor concentration.- Lower the partial pressure of ReF6 in the reactor. This can be achieved by reducing the ReF6 flow rate or increasing the flow rate of the carrier gas (if used).
Poor Film Adhesion Substrate surface is not clean.- Implement a thorough substrate cleaning procedure before deposition. This may include solvent cleaning, acid etching, and/or in-situ plasma cleaning to remove any organic residues or native oxides.
Mismatch in thermal expansion coefficients between the rhenium film and the substrate.- Select a substrate with a thermal expansion coefficient that is closely matched to that of rhenium. - Consider depositing a thin adhesion layer (e.g., a refractory metal like molybdenum or tungsten) prior to rhenium deposition.
High internal stress in the film.- Optimize the deposition temperature and pressure. Lowering the temperature can sometimes reduce stress. - A post-deposition annealing step may help to relieve stress.
Non-Uniform Film Thickness Non-uniform temperature distribution across the substrate.- Ensure the heating system provides uniform temperature across the entire substrate surface. - Use a substrate holder with high thermal conductivity to minimize temperature gradients.
Non-uniform gas flow dynamics in the reactor.- Optimize the reactor geometry and gas inlet/outlet design to achieve a more uniform flow pattern over the substrate. - Computational Fluid Dynamics (CFD) modeling can be a useful tool for optimizing flow uniformity.
Depletion of reactants in the gas flow.- Increase the total gas flow rate to ensure a sufficient supply of reactants to all parts of the substrate. - Consider rotating the substrate during deposition.

Data Presentation

Table 1: Effect of Substrate Temperature on Rhenium Deposition from ReF6

Substrate Temperature (°C)Deposition RateFilm MorphologyKey Characteristics
< 350Very Low-Kinetically limited regime.
350 - 400Exponentially IncreasingCoherent, dense filmHeterogeneous reaction dominates at the substrate surface.
> 450High (powder formation)Fine powderHomogeneous reaction in the gas phase becomes significant.

Note: The exact deposition rate is highly dependent on other process parameters such as precursor concentration and total pressure.

Table 2: Mechanical Properties of CVD Rhenium

PropertyValue
Knoop Microhardness (as-deposited)~907 (100 g load)
Microhardness (after 1-hour anneal at 1200 °C)600 - 615 kg/mm ²
Microhardness (after 1-hour anneal at 1800 °C)600 - 615 kg/mm ²

Experimental Protocols

Experimental Protocol: Chemical Vapor Deposition of Rhenium from ReF6

1. Substrate Preparation:

  • Select a suitable substrate material (e.g., molybdenum, tungsten, or a ceramic compatible with high temperatures).
  • Clean the substrate ultrasonically in a sequence of solvents (e.g., acetone, isopropanol) to remove organic contaminants.
  • Perform an acid etch if necessary to remove native oxides (the choice of acid depends on the substrate material).
  • Rinse thoroughly with deionized water and dry with a high-purity nitrogen or argon stream.
  • Mount the substrate onto the substrate holder.

2. CVD System Preparation:

  • Load the substrate into the CVD reactor.
  • Evacuate the reactor to a base pressure of at least 10^-6 Torr to remove residual atmospheric gases.
  • Perform a leak check to ensure the integrity of the system.
  • Heat the reactor walls and gas lines to prevent precursor condensation.

3. Deposition Process:

  • Heat the substrate to the desired deposition temperature (e.g., 350-450 °C) under a flow of inert gas (e.g., argon).
  • Stabilize the substrate temperature.
  • Introduce hydrogen (H2) gas into the reactor and stabilize the flow.
  • Introduce this compound (ReF6) gas into the reactor at the desired flow rate. The ReF6 is typically supplied from a temperature-controlled bubbler.
  • Maintain the desired process pressure using a throttle valve.
  • Continue the deposition for the required time to achieve the target film thickness.

4. Post-Deposition:

  • Stop the flow of ReF6.
  • Continue the flow of H2 for a short period to ensure all ReF6 is reacted or purged from the reactor.
  • Stop the flow of H2.
  • Cool down the substrate to room temperature under a flow of inert gas.
  • Vent the reactor to atmospheric pressure with inert gas and unload the coated substrate.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning System_Evacuation System Evacuation & Leak Check Substrate_Cleaning->System_Evacuation Substrate_Heating Substrate Heating to Deposition Temperature System_Evacuation->Substrate_Heating H2_Introduction Introduce H2 Substrate_Heating->H2_Introduction ReF6_Introduction Introduce ReF6 H2_Introduction->ReF6_Introduction Deposition_Process Maintain Deposition Conditions ReF6_Introduction->Deposition_Process Precursor_Stop Stop ReF6 Flow Deposition_Process->Precursor_Stop H2_Purge H2 Purge Precursor_Stop->H2_Purge Cooldown Cooldown H2_Purge->Cooldown Unload Unload Sample Cooldown->Unload

Caption: Experimental workflow for rhenium deposition from ReF6.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Deposition Issue Observed Issue_Type What is the issue? Start->Issue_Type No_Film No/Low Deposition Issue_Type->No_Film No Film Powder Powder Formation Issue_Type->Powder Powder Poor_Adhesion Poor Adhesion Issue_Type->Poor_Adhesion Adhesion Non_Uniform Non-Uniform Film Issue_Type->Non_Uniform Uniformity Increase_Temp Increase Temperature No_Film->Increase_Temp Check_Flows Check Gas Flows No_Film->Check_Flows Decrease_Temp Decrease Temperature Powder->Decrease_Temp Clean_Substrate Improve Substrate Cleaning Poor_Adhesion->Clean_Substrate Optimize_Flow Optimize Gas Flow Dynamics Non_Uniform->Optimize_Flow

Caption: Troubleshooting logic for rhenium CVD from ReF6.

Mitigating the corrosive effects of Rhenium hexafluoride on lab equipment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the corrosive effects of Rhenium hexafluoride (ReF6) on laboratory equipment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so corrosive?

A1: this compound (ReF6) is a highly reactive and corrosive compound used in the electronics industry for depositing rhenium films and in chemical synthesis.[1][2] Its corrosivity stems from two primary mechanisms:

  • Direct Reaction: As a powerful fluorinating agent, ReF6 can directly react with and corrode certain materials.

  • Hydrolysis: ReF6 reacts violently with water, including atmospheric moisture, to produce hydrofluoric acid (HF).[3][4] HF is extremely corrosive to a wide range of materials, including glass, ceramics, and many metals.[3][4]

Q2: What are the immediate signs of ReF6 corrosion on my lab equipment?

A2: Visual indicators of ReF6 corrosion can include:

  • Etching or fogging of glassware: This is a classic sign of HF attack on the silica in the glass.

  • Discoloration of metal surfaces: You may observe a powdery residue, which could be metal fluorides.

  • Pitting or roughening of surfaces: This indicates localized corrosive attack.

  • Sudden leaks in tubing or vessels: This is a critical failure and indicates severe corrosion.

Q3: Can I use standard borosilicate glassware for experiments with ReF6?

A3: It is strongly discouraged to use standard borosilicate glassware (e.g., Pyrex®) with this compound. ReF6 readily hydrolyzes to form hydrofluoric acid (HF), which attacks silicon dioxide (SiO2), the primary component of glass.[5] This reaction will etch and weaken the glassware, potentially leading to catastrophic failure. For high-temperature applications, this degradation will be accelerated.

Q4: What are the most compatible materials for handling ReF6?

A4: The most resistant materials are those that form a stable, non-reactive fluoride layer (a passivation layer). Recommended materials include:

  • Metals: Nickel and its alloys (e.g., Monel®) are highly recommended. Certain stainless steels (e.g., 316L) can be used, but require proper passivation.

  • Polymers: Fluoropolymers such as Polytetrafluoroethylene (PTFE, Teflon®) and Perfluoroalkoxy alkanes (PFA) are generally compatible. Perfluoroelastomers (FFKM) are suitable for sealing applications.[6]

  • Ceramics: While many ceramics are susceptible to HF attack, high-purity alumina may offer some resistance, though it should be tested for specific applications.

Q5: What personal protective equipment (PPE) is required when working with ReF6?

A5: Due to its high toxicity and corrosivity, a stringent PPE protocol is mandatory:

  • Eye Protection: Tightly fitting safety goggles and a face shield are essential.

  • Gloves: Use heavy-duty, chemical-resistant gloves such as neoprene or butyl rubber. Always inspect gloves for any signs of degradation or contamination before use.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For handling larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or a full-body suit may be necessary.

  • Respiratory Protection: All work with ReF6 must be conducted in a certified chemical fume hood. In case of a leak or spill, a self-contained breathing apparatus (SCBA) may be required.

Troubleshooting Guides

Issue 1: Visible etching on glassware after an experiment.
  • Question: I've noticed a frosted or etched appearance on my borosilicate glass reaction vessel after working with ReF6. Is this dangerous?

  • Answer: Yes, this is a critical safety concern. The etching indicates that hydrofluoric acid (HF) was generated, which has compromised the integrity of the glass. The vessel is now significantly weakened and should be taken out of service immediately to prevent cracking or shattering in future experiments.

Issue 2: Discoloration and powdery residue on stainless steel components.
  • Question: My stainless steel fittings have developed a whitish or greenish powder on the surface after exposure to ReF6. What is this, and what should I do?

  • Answer: The powder is likely a mixture of metal fluorides, which are the corrosion products of the reaction between the stainless steel and ReF6 or its hydrolysis product, HF. This indicates that the passivation layer of the stainless steel was insufficient. The affected components should be removed, decontaminated, and either replaced or properly re-passivated before further use.

Issue 3: A sudden leak from a PTFE-lined tube.
  • Question: I have a suspected leak from a PTFE tube used to transfer ReF6 gas, but there is no visible damage to the tubing. What could be the cause?

  • Answer: While PTFE is highly resistant to ReF6, mechanical stress or repeated bending can cause microscopic cracks or "flaking" of the protective fluoride film that can form on surfaces.[7] Additionally, impurities in either the ReF6 or the tubing could lead to localized corrosion. The system should be safely shut down, purged with an inert gas, and the tubing should be replaced.

Data Presentation

Table 1: Corrosion Rates of Selected Metals in Fluorinating Environments

Note: Data for Uranium Hexafluoride (UF6) is presented as a close analogue to this compound due to a lack of publicly available, specific corrosion data for ReF6. The corrosive behavior is expected to be similar.

MaterialCorrosive GasTemperature (°C)Corrosion Rate (mpy)Reference
Stainless Steel 304LUF61000.12[8]
Stainless Steel 316LUF61000.08[8]
Monel® 400UF61000.02[8]
Nickel 200UF61000.01[8]
Stainless Steel 304LFluorine (7% in N2)1000.25[8]
Monel® 400Fluorine (7% in N2)1000.05[8]
Stainless Steel 304LHydrogen Fluoride1000.30[8]
Monel® 400Hydrogen Fluoride1000.10[8]

mpy = mils per year

Table 2: Chemical Compatibility of Common Elastomers
ElastomerReagentTemperature (°C)Compatibility RatingReference
Nitrile (NBR)This compound25Not Recommended[9]
EPDMThis compound25Not Recommended[9]
Silicone (SI)This compound25Not Recommended[9]
Fluorosilicone (FSI)This compound25C - Fair[9]
Fluoroelastomer (FKM/Viton®)This compound25B - Good[9]
Perfluoroelastomer (FFKM/Kalrez®)This compound25A - Excellent[9]

Rating System: A = Excellent, B = Good, C = Fair, D = Severe Effect

Experimental Protocols

Protocol 1: Passivation of Stainless Steel Lab Equipment

This protocol describes a method for creating a protective fluoride layer on stainless steel surfaces to enhance their resistance to ReF6.[4][10][11]

Objective: To form a stable metal fluoride layer that passivates the stainless steel surface.

Materials:

  • Stainless steel component to be passivated.

  • Cleaning solvent (e.g., acetone, isopropanol).

  • Nitrogen gas (high purity).

  • Dilute fluorine gas mixture (e.g., 5-10% F2 in N2).

  • Vacuum oven or tube furnace.

Procedure:

  • Cleaning: Thoroughly degrease the stainless steel component with a suitable solvent and dry it completely.

  • Drying and De-gassing: Place the component in a vacuum oven or tube furnace. Heat to 100-120°C under vacuum for at least one hour to remove any adsorbed water.

  • Inert Purge: Cool the component to room temperature and purge the system with high-purity nitrogen gas.

  • Initial Passivation: Introduce the dilute fluorine gas mixture into the system at a low pressure (e.g., 0.1-0.2 bar) and hold for 1-2 hours at room temperature.

  • Thermal Treatment: While maintaining a slow flow of the fluorine mixture, gradually heat the component to 250-300°C and hold for 2-4 hours.

  • Cooling and Final Purge: Turn off the furnace and allow the component to cool to room temperature under the fluorine gas mixture. Once cool, evacuate the fluorine mixture and purge the system thoroughly with nitrogen gas.

Protocol 2: Decontamination of a Small ReF6 Spill

This protocol outlines the steps for cleaning a small spill of ReF6 in a chemical fume hood.

Objective: To safely neutralize and clean up a small ReF6 spill.

Materials:

  • Appropriate PPE (see above).

  • Absorbent material (e.g., vermiculite, sand).

  • Sodium bicarbonate (NaHCO3) or a commercial spill neutralizer for acids.

  • Plastic scoop and container for hazardous waste.

  • Deionized water.

  • pH indicator strips.

Procedure:

  • Evacuate and Alert: Alert personnel in the immediate area and ensure the fume hood sash is lowered.

  • Containment: Cover the spill with an inert absorbent material like vermiculite or sand.

  • Neutralization: Carefully add sodium bicarbonate or a commercial acid neutralizer over the absorbent material. The hydrolysis of ReF6 will produce HF, which will then be neutralized. Be prepared for some effervescence.

  • Collection: Once the reaction has ceased, use a plastic scoop to collect the neutralized material and place it in a labeled hazardous waste container.

  • Surface Cleaning: Wipe the spill area with a damp cloth or sponge with a dilute sodium bicarbonate solution.

  • Final Rinse: Rinse the area with deionized water.

  • Verification: Use pH indicator strips to ensure the surface is neutral.

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to your institution's guidelines.

Visualizations

ReF6_Corrosion_Pathway ReF6 This compound (ReF6) HF Hydrofluoric Acid (HF) ReF6->HF Hydrolysis Moisture Moisture (H2O) (Atmospheric or residual) Moisture->HF Corrosion_Products_Glass Etching & SiF4 + H2SiF6 HF->Corrosion_Products_Glass Attacks Corrosion_Products_Metal Metal Fluorides (e.g., FeF2, NiF2) HF->Corrosion_Products_Metal Corrodes SiO2 Silicon Dioxide (SiO2) (e.g., Glass, Quartz) SiO2->Corrosion_Products_Glass Metal Metals (e.g., Stainless Steel) Metal->Corrosion_Products_Metal

Caption: Corrosion pathway of this compound.

Decontamination_Workflow cluster_spill Spill Response cluster_cleanup Cleanup & Disposal Spill ReF6 Spill Occurs Contain Contain with Absorbent Material Spill->Contain Neutralize Neutralize with Sodium Bicarbonate Contain->Neutralize Collect Collect Waste Neutralize->Collect Clean Clean Surface Collect->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Caption: Workflow for small ReF6 spill decontamination.

References

Analytical techniques for detecting impurities in Rhenium hexafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical techniques for detecting impurities in Rhenium Hexafluoride (ReF₆).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Handling and Safety

  • Q1: What are the primary safety precautions when handling this compound?

    • A1: this compound is a toxic and corrosive gas that reacts violently with water.[1] It is crucial to handle it in a well-ventilated area, preferably within a fume hood.[2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[2] Ensure that all equipment is dry and free of moisture to prevent hazardous reactions.[3] In case of exposure, seek immediate medical attention.[1]

  • Q2: How should I properly store and transport ReF₆ cylinders?

    • A2: Store ReF₆ cylinders in a cool, dry, and well-ventilated area away from incompatible materials.[4] Cylinders should be secured to prevent falling. When transporting, ensure the valve cap is securely in place.

Sample Preparation & Introduction

  • Q3: I suspect my sample is reacting with the analytical equipment. What can I do?

    • A3: This is a common issue due to the high reactivity of ReF₆. Ensure all components of your analytical system that come into contact with the sample are made of corrosion-resistant materials, such as stainless steel, nickel, or Monel alloys.[4][5] It is also critical to thoroughly dry the entire system before introducing the sample to prevent the formation of hydrofluoric acid (HF) and metal oxyfluorides.[3]

  • Q4: My results are inconsistent between samples. What could be the cause?

    • A4: Inconsistent results can arise from several factors:

      • Contamination during sampling: Ensure your sampling equipment is clean, dry, and inert.[2]

      • Leaks in the system: Even small leaks can introduce atmospheric moisture and nitrogen, leading to sample degradation and inaccurate readings.[6] Perform a leak check of your system before each analysis.

      • Sample matrix effects: If the concentration of ReF₆ is very high, it can interfere with the detection of trace impurities. Consider using a dilution system with an inert gas if necessary.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Q5: What are the common impurities I should be looking for in semiconductor-grade ReF₆?

    • A5: Based on analogous compounds used in the semiconductor industry like Tungsten Hexafluoride (WF₆) and Molybdenum Hexafluoride (MoF₆), common impurities are likely to include:

      • Other volatile metal fluorides (e.g., WF₆, MoF₆).[1][8]

      • Metal oxyfluorides (e.g., ReOF₄, ReO₂F₂).[8]

      • Residual starting materials or byproducts from synthesis (e.g., Rhenium heptafluoride - ReF₇).[9]

      • Permanent gases from atmospheric leaks or handling (e.g., Nitrogen - N₂, Oxygen - O₂).[10]

      • Hydrofluoric acid (HF) due to reaction with moisture.[3]

  • Q6: I am not seeing any peaks for my analytes of interest in the GC-MS. What should I check?

    • A6:

      • Verify sample introduction: Ensure the sample is being properly vaporized and introduced into the GC. Check for blockages in the syringe or sample loop.[11]

      • Check for leaks: A leak in the GC inlet can prevent the sample from reaching the column.[6]

      • Column compatibility: The highly reactive nature of ReF₆ can degrade standard GC columns. Use a chemically inert column, such as one with a thick film of a perfluorinated polymer.

      • Detector settings: Confirm that the mass spectrometer is set to scan for the appropriate mass-to-charge ratios (m/z) of your target impurities.[11]

  • Q7: My peaks are tailing or showing poor shape. How can I improve this?

    • A7:

      • Active sites: Tailing is often caused by active sites in the injector liner or the front of the column that interact with the analytes. Use a deactivated liner and consider trimming the first few centimeters of the column.[12]

      • Improper flow rate: Optimize the carrier gas flow rate for your column and analytes.[13]

      • Column overload: If the peaks are fronting, you may be overloading the column. Try injecting a smaller sample volume or using a higher split ratio.[14]

      • Condensation: Ensure the injector and transfer line temperatures are high enough to prevent condensation of the analytes.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

  • Q8: Can I use FTIR to detect impurities in ReF₆?

    • A8: Yes, FTIR is a valuable technique for identifying impurities with characteristic vibrational frequencies, particularly metal oxyfluorides which have distinct M=O stretching bands.[15] It is also effective for detecting HF.

  • Q9: What special considerations are there for FTIR analysis of corrosive gases?

    • A9: A specialized gas cell is required. The cell body and windows must be constructed from materials resistant to attack by ReF₆ and HF. Materials like stainless steel for the cell body and calcium fluoride (CaF₂) or diamond for the windows are often used. The system must be leak-tight to protect both the sample and the spectrometer's optics.

  • Q10: I am seeing a lot of noise in my FTIR spectrum. How can I improve the signal-to-noise ratio?

    • A10:

      • Increase scan time: Averaging more scans will improve the signal-to-noise ratio.

      • Check for leaks: Air leaks can introduce water vapor and CO₂, which have strong IR absorbances and can interfere with your analysis.

      • Purge the spectrometer: Ensure the spectrometer's optical bench is well-purged with a dry, inert gas like nitrogen to minimize atmospheric interference.

      • Detector choice: For low concentration impurities, a more sensitive detector like a Mercury Cadmium Telluride (MCT) detector may be necessary, but ensure it is compatible with your experimental setup.

Quantitative Data Summary

ImpurityAnalytical TechniqueTypical Detection Limit (parts per trillion - ppt)
Metallic Impurities (e.g., W, Mo)Inductively Coupled Plasma Mass Spectrometry (ICP-MS)10 - 50
Permanent Gases (N₂, O₂, CO₂)Atmospheric Pressure Ionization Mass Spectrometry (API-MS)10 - 100
Moisture (H₂O)Cavity Ring-Down Spectroscopy (CRDS)< 100
Volatile FluoridesGas Chromatography-Mass Spectrometry (GC-MS)100 - 500

Experimental Protocols

Protocol 1: GC-MS Analysis of Volatile Impurities in ReF₆

  • System Preparation:

    • Ensure the entire gas handling and GC-MS system is constructed from inert materials (e.g., stainless steel, nickel alloys).

    • Thoroughly leak-check the system.

    • Heat and purge the system with a high-purity inert gas (e.g., Helium or Argon) to remove any residual moisture and air.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless inlet and an electron ionization (EI) source.

    • Column: A chemically inert capillary column suitable for reactive gases (e.g., a thick-film porous layer open tubular (PLOT) column or a perfluorinated polymer-coated column).

    • Carrier Gas: High-purity Helium at a constant flow rate (e.g., 1-2 mL/min).

    • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Method Parameters:

    • Inlet Temperature: Set to a temperature that ensures complete vaporization without causing thermal decomposition of ReF₆ (typically 150-200 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) to trap volatile impurities, then ramp up to a higher temperature (e.g., 200 °C) to elute less volatile components.

    • Mass Spectrometer Scan Range: Set a wide scan range (e.g., m/z 10-500) to detect a broad range of potential impurities.

  • Analysis:

    • Introduce a known volume of the ReF₆ sample into the GC inlet using a gas-tight syringe or a gas sampling valve.

    • Acquire the chromatogram and mass spectra of the separated components.

    • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known standards.

Protocol 2: FTIR Analysis of Gaseous Impurities in ReF₆

  • System Preparation:

    • Use a dedicated, corrosion-resistant gas cell with windows transparent in the mid-infrared region (e.g., CaF₂).

    • Ensure all connections are leak-tight.

    • Purge the gas cell and the spectrometer's optical path with dry, CO₂-free air or nitrogen to minimize background interference.

  • Instrumentation:

    • FTIR Spectrometer: A standard benchtop FTIR spectrometer.

    • Detector: A Deuterated Triglycine Sulfate (DTGS) detector is generally sufficient, though a more sensitive MCT detector can be used for trace analysis.

    • Gas Cell: A multi-pass gas cell can be used to increase the optical path length for enhanced sensitivity.

  • Method Parameters:

    • Resolution: 4 cm⁻¹ is typically adequate for gaseous samples.

    • Scans: Co-add at least 32 scans to achieve a good signal-to-noise ratio.

    • Spectral Range: 4000 - 650 cm⁻¹.

  • Analysis:

    • Collect a background spectrum of the evacuated or inert gas-filled cell.

    • Introduce the ReF₆ sample into the gas cell at a known pressure.

    • Collect the sample spectrum.

    • The resulting absorbance spectrum will show peaks corresponding to the vibrational modes of the impurities. Identify impurities by comparing the peak positions to reference spectra of known compounds (e.g., HF, ReOF₄).

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation & System Check cluster_analysis GC-MS Analysis cluster_data Data Processing Sample ReF₆ Cylinder InertSystem Inert & Dry System Check Sample->InertSystem LeakCheck Leak Check InertSystem->LeakCheck Injection Gas Injection LeakCheck->Injection Separation GC Separation (Inert Column) Injection->Separation Detection MS Detection Separation->Detection Identification Impurity Identification (Mass Spectra Library) Detection->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the analysis of impurities in this compound using GC-MS.

Troubleshooting_Logic cluster_system System Checks cluster_method Method Review cluster_consumables Consumables Inspection Start Problem Encountered (e.g., No Peaks, Tailing) CheckSystem Check System Integrity Start->CheckSystem CheckMethod Review Method Parameters Start->CheckMethod CheckConsumables Inspect Consumables Start->CheckConsumables Leaks Leaks? CheckSystem->Leaks InjectionVol Appropriate Injection Volume? CheckMethod->InjectionVol Liner Liner Active/Dirty? CheckConsumables->Liner Flow Correct Flow Rate? Leaks->Flow Temp Correct Temperatures? Flow->Temp Solution Implement Corrective Action Temp->Solution TempProg Optimal Temperature Program? InjectionVol->TempProg TempProg->Solution Column Column Degraded? Liner->Column Septum Septum Leaking? Column->Septum Septum->Solution

Caption: A logical troubleshooting workflow for common issues in GC-MS analysis.

References

Preventing unwanted side reactions of Rhenium hexafluoride with oxygen

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing unwanted side reactions of Rhenium hexafluoride (ReF6) with oxygen. Adherence to these protocols is critical for ensuring experimental integrity and safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound (ReF6) when exposed to oxygen?

When heated, this compound reacts with oxygen to form various rhenium oxyfluorides. The most commonly cited products are Rhenium oxytetrafluoride (ReOF4) and Rhenium trioxyfluoride (ReO3F)[1]. The formation of these oxyfluorides is more likely under vigorous reaction conditions[2][3].

Q2: Why is it crucial to exclude moisture when working with ReF6?

ReF6 is highly hygroscopic and reacts violently with water[1][4]. This reaction produces corrosive hydrofluoric acid (HF) and can lead to the formation of other undesirable byproducts, compromising the experiment and posing a significant safety hazard[4][5]. The compound is observed to smoke in humid air[1].

Q3: What are the recommended storage conditions for ReF6?

To maintain its purity and prevent hazardous reactions, ReF6 should be stored in a tightly closed container in a dry, cool, and well-ventilated area[6][7][8]. It is imperative to store it away from incompatible materials, including sources of oxygen and moisture.

Q4: What personal protective equipment (PPE) is necessary when handling ReF6?

Due to its corrosive and toxic nature, appropriate PPE is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a full-face shield[6][8].

  • Skin Protection: Impervious gloves and protective clothing[6][7].

  • Respiratory Protection: A NIOSH-approved respirator should be used, especially if exposure limits are exceeded or if working outside of a fume hood[6][8]. All handling of ReF6 should be performed within a certified chemical fume hood[6].

Troubleshooting Guide

Issue Possible Cause Recommended Action
White smoke or fumes observed when opening the ReF6 container. Exposure to atmospheric moisture.Immediately close the container. Ensure all subsequent handling is performed under a rigorously dry inert atmosphere (e.g., in a glovebox or using a Schlenk line).
Formation of unexpected solid byproducts in the reaction vessel. Contamination with oxygen or water, leading to the formation of rhenium oxyfluorides or oxides.Review the inert atmosphere technique to ensure all components were properly dried and purged. Purify the inert gas stream to remove trace oxygen and moisture.
Inconsistent experimental results. Partial degradation of ReF6 due to improper storage or handling.Verify the integrity of the storage container seal. If degradation is suspected, consider purifying the ReF6 before use. Implement stringent inert atmosphere protocols for all experiments.
Bluish vapor observed. Exposure of ReF6 to air. This can also cause the liquid to turn dark purple[4][5].This indicates a significant breach in inert atmosphere containment. Evacuate the area and follow appropriate emergency procedures for hazardous material spills.

Experimental Protocols

Protocol: Handling this compound Under an Inert Atmosphere

This protocol outlines the general procedure for safely handling ReF6 to prevent reactions with oxygen and water using a Schlenk line.

1. Preparation of Glassware and Equipment:

  • All glassware must be thoroughly cleaned and oven-dried at a high temperature (e.g., 120°C) for several hours to remove any adsorbed water.
  • Assemble the reaction apparatus while hot and immediately place it under a vacuum to cool. This process, known as flame-drying for more rigorous applications, helps to drive off residual moisture.
  • The Schlenk line should be equipped with a bubbler to monitor inert gas flow and prevent over-pressurization.

2. Inert Gas Purging:

  • Connect the assembled, cooled glassware to the Schlenk line.
  • Perform at least three vacuum-backfill cycles to replace the air inside the apparatus with a high-purity inert gas (e.g., Argon or Nitrogen)[9].
  • Evacuate the glassware using the vacuum pump connected to the Schlenk line.
  • Switch the stopcock to refill the glassware with the inert gas.
  • Repeat this cycle to ensure a completely inert atmosphere.

3. Transfer of ReF6:

  • Under a positive pressure of inert gas, carefully open the ReF6 container.
  • If ReF6 is a solid, transfer it quickly to the reaction vessel against a counter-flow of inert gas.
  • If ReF6 is a liquid, use a gas-tight syringe that has been flushed with inert gas multiple times to perform the transfer[10].
  • Once the transfer is complete, ensure the reaction vessel is sealed and re-establish a positive pressure of inert gas.

4. Reaction and Work-up:

  • Maintain a gentle, positive flow of inert gas throughout the experiment to prevent air from entering the system[11].
  • Any subsequent additions of reagents or sampling should be conducted using appropriate air-sensitive techniques, such as cannulation or the use of a glovebox[9].

5. Waste Disposal:

  • All waste materials contaminated with ReF6 must be quenched and disposed of according to federal, state, and local environmental regulations[6]. Contact a licensed professional waste disposal service.

Visualizations

ReactionPathway Unwanted Side Reactions of ReF6 ReF6 This compound (ReF6) Products Rhenium Oxyfluorides (e.g., ReOF4, ReO3F) ReF6->Products Oxidation HF Hydrofluoric Acid (HF) ReF6->HF Hydrolysis O2 Oxygen (O2) (from air) O2->Products H2O Water (H2O) (from moist air) H2O->HF Heat Heat Heat->Products

Caption: Reaction pathways of ReF6 with oxygen and water.

ExperimentalWorkflow Inert Atmosphere Handling Workflow for ReF6 cluster_prep Preparation Phase cluster_inert Inerting Phase cluster_handling Handling Phase A 1. Oven-Dry Glassware B 2. Assemble Hot & Cool Under Vacuum A->B C 3. Connect to Schlenk Line B->C D 4. Perform Vacuum-Backfill Cycles (x3) C->D E 5. Transfer ReF6 Under Positive Inert Gas Flow D->E F 6. Conduct Experiment E->F

Caption: Workflow for handling ReF6 under an inert atmosphere.

References

Technical Support Center: Rhenium Hexafluoride (ReF6) CVD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rhenium Hexafluoride (ReF6) in Chemical Vapor Deposition (CVD) systems.

Frequently Asked Questions (FAQs)

Q1: What are the typical process parameters for CVD of rhenium films using ReF6?

A1: The successful deposition of high-purity, coherent rhenium films is sensitive to a number of interdependent parameters. Near-optimum conditions have been identified in research, though ideal parameters may vary based on the specific CVD reactor configuration. Key parameters include substrate temperature and the ratio of hydrogen (H₂) carrier/reducing gas to the ReF6 precursor. A substrate temperature of approximately 250 °C and an H₂ to ReF6 gas volume ratio of 25:1 have been shown to yield good results for coherent rhenium deposition.[1]

Q2: What is the primary safety concern when working with ReF6?

A2: this compound (ReF6) is a toxic and corrosive gas. It reacts with moisture to form hydrofluoric acid (HF), which is highly corrosive and can cause severe burns upon contact with skin or eyes, and lung damage if inhaled. Therefore, it is imperative to handle ReF6 in a well-ventilated area, preferably within a fume hood, and to use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. A safety data sheet (SDS) for ReF6 should always be consulted before handling the material.

Q3: What are common impurities found in rhenium films deposited via ReF6 CVD?

A3: Common impurities can include oxygen and carbon. Oxygen contamination can arise from leaks in the vacuum system or from the precursor itself if it has been exposed to moisture. Carbon impurities can be introduced from the substrate, particularly when using graphite, or from residual hydrocarbons in the reactor. The purity of the resulting rhenium film is significantly influenced by the purity of the precursor and the cleanliness of the CVD system.

Q4: Can ReF6 be used to coat graphite substrates?

A4: Yes, ReF6 can be used to deposit rhenium coatings on graphite substrates. However, the high deposition temperatures can lead to the diffusion of carbon from the graphite into the rhenium film, which can increase the microhardness of the coating. This carbon diffusion can also play a role in improving the bonding strength between the film and the substrate.

Troubleshooting Guides

Issue 1: Poor or Non-Adherent Rhenium Film
Possible Cause Troubleshooting Steps
Improper Substrate Preparation - Ensure the substrate is thoroughly cleaned to remove any surface contaminants. This may involve solvent cleaning, followed by a plasma etch or a chemical etch appropriate for the substrate material.- For oxide-forming substrates, an in-situ pre-deposition bake or a brief etch may be necessary to remove the native oxide layer.
Substrate Material Incompatibility - Certain substrate materials can react with the ReF6 precursor or the byproducts of the deposition reaction, leading to the formation of a weak interface layer. For example, molybdenum substrates have been reported to have inferior adhesion due to reactions between the precursor and the metal.- Consider using a suitable adhesion-promoting interlayer if direct deposition is problematic.
Incorrect Deposition Temperature - If the substrate temperature is too low, the precursor may not decompose effectively on the surface, leading to poor film formation and adhesion.- Conversely, excessively high temperatures can lead to high film stress, causing delamination. Optimize the temperature around the recommended 250 °C, adjusting for your specific system.[1]
High Internal Film Stress - High stress, either tensile or compressive, can cause the film to peel or crack. Stress can be influenced by the deposition rate, temperature, and the H₂/ReF6 ratio.- Try adjusting the ReF6 flow rate to modify the deposition rate. A slower deposition rate often leads to lower stress.
Issue 2: Non-Uniform Film Thickness
Possible Cause Troubleshooting Steps
Non-Uniform Gas Flow - The design of the gas delivery system, including the showerhead or gas injector, is critical for uniform deposition. Ensure the gas flow is not being obstructed and is evenly distributed across the substrate.- Variations in gas flow can lead to different deposition rates across the wafer.[2]
Temperature Gradients Across the Substrate - Ensure the substrate heater is providing a uniform temperature across the entire surface of the substrate. Any cold or hot spots will result in variations in film thickness.- Use a calibrated thermocouple to map the temperature profile of your substrate holder.
Incorrect H₂/ReF6 Ratio - The ratio of the carrier/reducing gas to the precursor is crucial. An improper ratio can lead to gas phase nucleation or depletion of the precursor at different rates across the substrate.[1]- Optimize the H₂/ReF6 ratio around the recommended 25:1, and ensure your mass flow controllers are accurately calibrated.
Reactor Pressure Fluctuations - Unstable reactor pressure will affect the mean free path of the gas molecules and can lead to non-uniform deposition. Ensure the vacuum pump and pressure control system are functioning correctly.
Issue 3: High Film Contamination (e.g., Oxygen, Carbon)
Possible Cause Troubleshooting Steps
Leaks in the CVD System - Perform a leak check of the entire CVD system, including all gas lines and the reaction chamber. Even small leaks can introduce significant amounts of oxygen and moisture.- Use a residual gas analyzer (RGA) to identify the source of the leak.
Contaminated Precursor or Carrier Gases - Ensure high-purity ReF6 and H₂ are used. Use of lower-grade gases can introduce a variety of contaminants.- Install and regularly regenerate purifiers on the gas lines.
Outgassing from Chamber Walls or Fixtures - Before deposition, perform a bake-out of the chamber under high vacuum to desorb any adsorbed water or other volatile contaminants from the chamber walls and fixtures.
Carbon Diffusion from Substrate - When depositing on carbon-containing substrates like graphite, some carbon diffusion into the rhenium film is expected, especially at higher temperatures. If this is undesirable, consider using a lower deposition temperature or a diffusion barrier layer.
Issue 4: Powder Formation Instead of a Coherent Film
Possible Cause Troubleshooting Steps
Gas Phase Nucleation - If the concentration of ReF6 in the gas phase is too high or the temperature is not optimized, the precursor can react in the gas phase to form particles (powder) that then fall onto the substrate, rather than reacting on the substrate surface to form a film.[1]- Decrease the ReF6 flow rate or increase the H₂ flow rate to reduce the partial pressure of the precursor.- Optimize the deposition temperature. Temperatures significantly above the optimal 250 °C can promote gas-phase reactions.[1]
Incorrect H₂/ReF6 Ratio - A low H₂ to ReF6 ratio can lead to incomplete reduction of the precursor on the surface and favor gas-phase reactions. Ensure the ratio is maintained at an optimal level, such as 25:1.[1]

Quantitative Data Summary

Parameter Value Effect on Deposition Reference
Substrate Temperature ~ 250 °CNear-optimum for coherent rhenium deposition. Higher temperatures can lead to powder formation.[1]
H₂ to ReF6 Gas Volume Ratio 25:1Significantly influences the formation of a coherent film versus powder.[1]
Deposition Efficiency 70-75%For coherent rhenium deposits under near-optimum conditions.[1]

Experimental Protocols

Protocol 1: CVD of Rhenium Film from ReF6 and H₂

1. Substrate Preparation: a. Clean the selected substrate (e.g., silicon, graphite, or molybdenum) using a standard solvent cleaning procedure (e.g., sonication in acetone, then isopropanol, followed by a deionized water rinse). b. Dry the substrate with a nitrogen gun. c. For substrates with a native oxide layer (like silicon), a brief dip in a dilute hydrofluoric acid (HF) solution may be performed immediately before loading into the reactor to remove the oxide. (Caution: Handle HF with extreme care and appropriate PPE).

2. CVD System Preparation: a. Load the prepared substrate into the CVD reaction chamber. b. Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr. c. Perform a system leak check to ensure vacuum integrity. d. Bake out the chamber at a temperature higher than the deposition temperature (e.g., 400 °C) for several hours to remove adsorbed water and other contaminants. e. Cool the chamber down to the desired deposition temperature (e.g., 250 °C) and allow the temperature to stabilize.

3. Deposition Process: a. Introduce hydrogen (H₂) gas into the chamber at a controlled flow rate to stabilize the chamber pressure at the desired process pressure. b. Once the H₂ flow and pressure are stable, introduce the this compound (ReF6) precursor into the chamber at a flow rate calculated to achieve the desired H₂:ReF6 ratio (e.g., 25:1). The ReF6 is typically delivered from a temperature-controlled bubbler with a carrier gas. c. Maintain the deposition parameters (temperature, pressure, gas flow rates) for the desired duration to achieve the target film thickness. d. After the deposition time is complete, stop the flow of the ReF6 precursor. e. Continue the H₂ flow for a short period to purge the chamber of any residual precursor. f. Turn off the substrate heater and allow the substrate to cool down to near room temperature under vacuum or in an inert gas ambient.

4. Post-Deposition: a. Vent the chamber with an inert gas (e.g., nitrogen or argon). b. Carefully remove the coated substrate from the chamber. c. Characterize the deposited rhenium film using appropriate techniques (e.g., scanning electron microscopy for morphology, X-ray diffraction for crystallinity, and four-point probe for resistivity).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition Substrate_Prep Substrate Preparation (Cleaning, Etching) System_Prep CVD System Preparation (Loading, Pumping, Baking) Substrate_Prep->System_Prep Temp_Stabilization Temperature Stabilization (~250 °C) System_Prep->Temp_Stabilization H2_Flow Introduce H₂ Flow Temp_Stabilization->H2_Flow ReF6_Flow Introduce ReF6 Flow (H₂:ReF6 = 25:1) H2_Flow->ReF6_Flow Deposition Maintain Deposition (Constant T, P, Flow) ReF6_Flow->Deposition Purge Purge with H₂ Deposition->Purge Cooldown Cooldown Purge->Cooldown Unload Unload Substrate Cooldown->Unload Characterization Film Characterization Unload->Characterization Troubleshooting_Logic cluster_adhesion Adhesion Problem cluster_uniformity Non-Uniformity cluster_purity Contamination Start Deposition Issue Identified Adhesion_Issue Adhesion_Issue Start->Adhesion_Issue Poor Adhesion Uniformity_Issue Uniformity_Issue Start->Uniformity_Issue Non-Uniform Film Purity_Issue Purity_Issue Start->Purity_Issue High Impurity Check_Substrate_Prep Review Substrate Cleaning Protocol Check_Temp Verify Deposition Temperature Check_Stress Adjust Deposition Rate Check_Gas_Flow Inspect Gas Delivery System Check_Temp_Gradient Map Substrate Temperature Profile Check_Ratio Calibrate Mass Flow Controllers Leak_Check Perform System Leak Check Check_Gases Verify Gas Purity Bakeout Perform Chamber Bakeout Adhesion_Issue->Check_Substrate_Prep Adhesion_Issue->Check_Temp Adhesion_Issue->Check_Stress Uniformity_Issue->Check_Gas_Flow Uniformity_Issue->Check_Temp_Gradient Uniformity_Issue->Check_Ratio Purity_Issue->Leak_Check Purity_Issue->Check_Gases Purity_Issue->Bakeout

References

Validation & Comparative

Spectroscopic analysis and characterization of Rhenium hexafluoride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of Rhenium Hexafluoride

For researchers, scientists, and drug development professionals working with volatile and reactive metal compounds, a thorough understanding of their spectroscopic properties is paramount for identification, characterization, and quality control. This compound (ReF6), a highly reactive and corrosive compound, presents unique challenges for spectroscopic analysis. This guide provides a comparative overview of the spectroscopic characterization of ReF6, with a focus on infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. Its performance is compared with other common metal hexafluorides, namely Tungsten hexafluoride (WF6), Molybdenum hexafluoride (MoF6), and Uranium hexafluoride (UF6), supported by experimental data.

Introduction to Metal Hexafluorides

This compound is a yellow solid at room temperature and is highly reactive.[1] Like other metal hexafluorides, it adopts an octahedral geometry in the gas phase, belonging to the Oh point group. This high symmetry dictates the selection rules for its vibrational and electronic transitions, making spectroscopic analysis a powerful tool for its characterization.

Vibrational Spectroscopy: A Comparative Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. For an octahedral molecule like ReF6, there are six fundamental vibrational modes, of which ν1 (A1g), ν2 (Eg), and ν5 (F2g) are Raman active, while ν3 (F1u) and ν4 (F1u) are IR active. The ν6 (F2u) mode is inactive in both IR and Raman spectroscopy.

The table below summarizes the experimentally observed fundamental vibrational frequencies for ReF6 and compares them with those of WF6, MoF6, and UF6.

Table 1: Comparison of Fundamental Vibrational Frequencies (cm⁻¹) of Selected Metal Hexafluorides in the Gas Phase

Vibrational ModeReF6WF6MoF6UF6
Raman Active
ν1 (A1g)755[2]771741667
ν2 (Eg)672[2]673652535[3]
ν5 (F2g)247[2]214264200
IR Active
ν3 (F1u)715[4]712741626
ν4 (F1u)258[4]258264186
Inactive
ν6 (F2u)(140)(134)(117)(144)

Values in parentheses are calculated or estimated from combination bands.

The data reveals several trends. The stretching frequencies (ν1, ν2, and ν3) are sensitive to the metal-fluorine bond strength and the mass of the central metal atom. For instance, the ν1 frequency decreases from WF6 to ReF6 and further to UF6, which can be partly attributed to the increasing mass of the central atom.

Electronic Spectroscopy: UV-Visible Absorption

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The electronic spectrum of ReF6 is complex due to its open-shell d¹ electronic configuration. The observed absorption bands are primarily due to d-d transitions and charge-transfer transitions from the fluorine ligands to the rhenium metal center.

Table 2: Comparison of UV-Visible Absorption Maxima (nm) of Selected Metal Hexafluorides in the Gas Phase

CompoundAbsorption Maxima (nm)
ReF6 ~200, 265, 455, 950
WF6 Below 200
MoF6 Below 200, ~230
UF6 214, 255, 375

The UV-Vis spectrum of ReF6 shows several bands in the near-UV and visible regions, which are absent in the closed-shell d⁰ systems of WF6 and MoF6. These bands in ReF6 are assigned to ligand-to-metal charge transfer and intra-configurational d-d transitions. The spectrum of UF6, with its f-electrons, also displays characteristic absorption bands.

Experimental Protocols

The highly reactive and corrosive nature of metal hexafluorides necessitates specialized handling and experimental setups for spectroscopic analysis.

General Handling and Sample Preparation
  • Materials: All handling should be performed in a vacuum-tight apparatus constructed from materials resistant to fluoride corrosion, such as Monel, nickel, or stainless steel that has been passivated with fluorine gas.

  • Synthesis: this compound can be synthesized by the direct fluorination of rhenium metal at elevated temperatures.[4]

  • Purification: Purification is typically achieved by fractional distillation or sublimation under vacuum.

  • Sample Cells: Spectroscopic cells must be constructed from corrosion-resistant materials with windows transparent to the specific region of the electromagnetic spectrum being probed (e.g., AgCl or KBr for IR, quartz for UV-Vis).

Infrared (IR) Spectroscopy Protocol
  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is used. The optical path of the spectrometer should be purged with a dry, inert gas (e.g., nitrogen or argon) to minimize atmospheric water and carbon dioxide interference.

  • Gas Cell: A long-path-length gas cell (e.g., 10 cm or longer) is typically required to obtain sufficient absorption for less intense bands. The cell body should be made of a corrosion-resistant metal, and the windows of a suitable IR-transparent material (e.g., KBr, AgCl).

  • Sample Introduction: The purified ReF6 gas is introduced into the evacuated gas cell to a desired pressure, which is monitored with a corrosion-resistant pressure gauge.

  • Data Acquisition: The IR spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the evacuated cell is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are determined. The rotational-vibrational fine structure of the bands can be analyzed to obtain molecular constants.

Raman Spectroscopy Protocol
  • Instrument Setup: A Raman spectrometer equipped with a laser excitation source (e.g., an argon-ion laser operating at 514.5 nm) and a high-resolution spectrograph is used.

  • Sample Cell: The ReF6 gas is contained in a sealed quartz or Pyrex capillary tube.

  • Sample Introduction: The ReF6 is condensed into the sample tube under vacuum and then allowed to vaporize to the desired pressure.

  • Data Acquisition: The laser beam is focused into the sample cell. The scattered light is collected at a 90° angle and directed into the spectrograph. The spectrum is recorded over the desired Raman shift range.

  • Data Analysis: The positions and polarization of the Raman bands are measured to aid in the assignment of the vibrational modes.

UV-Visible Spectroscopy Protocol
  • Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. The sample compartment should be purged with an inert gas.

  • Sample Cell: A gas cell with quartz windows is required. The path length of the cell is chosen based on the expected absorbance of the sample.

  • Sample Introduction: The ReF6 gas is introduced into the evacuated cell to a known pressure.

  • Data Acquisition: The absorption spectrum is recorded over the desired wavelength range (e.g., 200-1100 nm). A spectrum of the evacuated cell is used as a reference.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values are determined.

Visualizing the Workflow

The general workflow for the spectroscopic analysis of a volatile and corrosive compound like this compound can be visualized as a series of interconnected steps, from synthesis and purification to data acquisition and analysis.

Spectroscopic_Analysis_Workflow cluster_preparation Sample Preparation cluster_data Data Processing & Interpretation synthesis Synthesis of ReF6 purification Purification (Distillation/Sublimation) synthesis->purification handling Inert Atmosphere Handling purification->handling ir_spec IR Spectroscopy handling->ir_spec raman_spec Raman Spectroscopy handling->raman_spec uvvis_spec UV-Vis Spectroscopy handling->uvvis_spec data_acq Data Acquisition ir_spec->data_acq raman_spec->data_acq uvvis_spec->data_acq data_an Data Analysis data_acq->data_an char Structural Characterization data_an->char

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound provides valuable insights into its molecular structure and electronic properties. While its high reactivity presents experimental challenges, the use of appropriate materials and techniques allows for the acquisition of high-quality IR, Raman, and UV-Vis spectra. Comparison with other metal hexafluorides highlights the systematic trends in their spectroscopic properties, which are governed by factors such as the mass of the central atom and the electronic configuration. This guide provides a foundational understanding for researchers embarking on the spectroscopic characterization of ReF6 and similar reactive compounds.

References

Determining the Re-F Bond Length in Rhenium Hexafluoride: A Comparative Guide to Electron Diffraction and Other Methods

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of experimental techniques for the determination of the internuclear distance in Rhenium Hexafluoride (ReF₆), with a focus on gas-phase electron diffraction studies.

The precise determination of molecular geometry is a cornerstone of chemical research, providing fundamental insights into bonding, reactivity, and physical properties. For volatile and highly symmetric molecules like this compound (ReF₆), gas-phase electron diffraction (GED) has proven to be a powerful technique for elucidating its structural parameters, most notably the Rhenium-Fluorine (Re-F) bond length. This guide provides a comparative overview of the experimental data obtained from electron diffraction and other methods, details the experimental protocols, and presents a visual workflow of the electron diffraction process.

Quantitative Data Summary

The following table summarizes the experimentally determined Re-F bond lengths for this compound using different analytical techniques.

Experimental MethodPhaseRe-F Bond Length (Å)Uncertainty (Å)Reference
Gas-Phase Electron DiffractionGas1.832± 0.004[1]
Gas-Phase Electron DiffractionGas1.829± 0.002[2]
X-ray DiffractionSolid1.823-[3]

It is important to note that gas-phase techniques like electron diffraction measure the structure of free, isolated molecules, whereas X-ray diffraction probes the molecular arrangement in a crystal lattice, which can be influenced by intermolecular forces.[4]

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a technique that utilizes the scattering of a high-energy electron beam by a gaseous sample to determine the geometric arrangement of atoms within a molecule.[4]

Methodology:

  • Sample Introduction: A gaseous sample of ReF₆ is introduced into a high-vacuum chamber.

  • Electron Beam Generation: A beam of electrons is generated, accelerated to a high voltage (typically a few thousand volts), and monochromatized to ensure a uniform wavelength.[5]

  • Interaction and Scattering: The electron beam is directed through the gas jet of ReF₆ molecules. The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattering pattern is a result of the interference between the waves scattered by all pairs of atoms in the molecule.

  • Detection: The scattered electrons are detected on a photographic plate or a modern imaging detector, which records the intensity of the scattered electrons as a function of the scattering angle.[4] This results in a series of concentric diffraction rings due to the random orientation of the molecules in the gas phase.[6]

  • Data Analysis:

    • The recorded diffraction pattern is converted into a one-dimensional intensity curve as a function of the scattering vector 's'.

    • The molecular scattering intensity is extracted from the total intensity by subtracting the atomic scattering background.

    • A theoretical molecular scattering curve is calculated for a given molecular model (e.g., an octahedral geometry for ReF₆).

    • The structural parameters of the model (bond lengths, bond angles, and vibrational amplitudes) are refined by a least-squares fitting procedure to achieve the best possible agreement between the experimental and theoretical scattering curves.[1][7]

X-ray Diffraction

X-ray crystallography is an experimental science for determining the atomic and molecular structure of a crystal.[8]

Methodology:

  • Crystal Growth: A single crystal of ReF₆ of sufficient size and quality is grown. For ReF₆, this requires low temperatures as it is a liquid at room temperature and freezes at 18.5 °C.[3] The solid structure was measured at -140 °C.[3]

  • X-ray Generation: A focused beam of monochromatic X-rays is generated.

  • Diffraction: The crystal is mounted on a goniometer and irradiated with the X-ray beam. The crystal lattice diffracts the X-rays in specific directions.

  • Data Collection: The intensities and angles of the diffracted beams are measured by a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined, and the structure is refined to yield precise bond lengths and angles.[8][9]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of a gas-phase electron diffraction experiment for determining molecular structure.

experimental_workflow cluster_preparation Sample Preparation & Introduction cluster_diffraction Electron Diffraction Apparatus cluster_analysis Data Analysis re_f6_sample ReF₆ Sample (Gas) gas_inlet Gas Inlet System re_f6_sample->gas_inlet scattering_chamber Scattering Chamber gas_inlet->scattering_chamber Introduction electron_gun Electron Gun electron_beam Monochromatic Electron Beam electron_gun->electron_beam Generation accelerating_voltage High Voltage Supply accelerating_voltage->electron_gun Acceleration electron_beam->scattering_chamber Interaction detector Detector (Photographic Plate/CCD) scattering_chamber->detector Scattering diffraction_pattern Diffraction Pattern detector->diffraction_pattern intensity_curve Radial Distribution Curve diffraction_pattern->intensity_curve Data Reduction molecular_modeling Molecular Modeling & Refinement intensity_curve->molecular_modeling Fitting bond_length Re-F Bond Length molecular_modeling->bond_length Determination

Caption: Workflow of a gas-phase electron diffraction experiment.

Comparison of Methods

Gas-Phase Electron Diffraction (GED) is ideally suited for determining the structures of simple, volatile molecules in their "free" state, devoid of intermolecular interactions that are present in the solid state.[4] This provides a direct measure of the geometry of an individual molecule. However, the analysis relies on a theoretical model of the molecular geometry, and for more complex molecules, the one-dimensional nature of the data can lead to ambiguities.[4]

X-ray Diffraction , on the other hand, provides highly precise structural information, but for the molecule within a crystal lattice.[8] The measured bond lengths can be influenced by crystal packing forces, which may lead to slight differences from the gas-phase values. For ReF₆, the bond length determined in the solid state is slightly shorter than in the gas phase, which could be attributed to these packing effects.

For determining the intrinsic bond length of the ReF₆ molecule, gas-phase electron diffraction is the more direct method. The consistency of the results from two independent GED studies highlights the reliability of this technique for such molecules.

References

A Comparative Guide to Rhenium Hexafluoride and Tungsten Hexafluoride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between critical chemical precursors is paramount. This guide provides a comprehensive comparison of Rhenium Hexafluoride (ReF₆) and Tungsten Hexafluoride (WF₆), two important compounds in the fields of materials science and semiconductor manufacturing. This document outlines their physical and chemical properties, details experimental protocols for their synthesis and application, and presents visual workflows for key processes.

Executive Summary

This compound and tungsten hexafluoride are dense, volatile, and highly reactive inorganic compounds. While both are utilized as precursors in chemical vapor deposition (CVD) processes for creating high-purity metal films, their distinct physical and chemical characteristics make them suitable for different applications. Tungsten hexafluoride is a cornerstone of the semiconductor industry for depositing tungsten interconnects, prized for its low resistivity and thermal stability.[1] this compound, while also used in electronics for depositing rhenium films, finds additional applications in the creation of high-temperature superalloys and catalysts. This guide provides a detailed comparative analysis to aid in the selection and application of these materials in a research and development setting.

Physical and Chemical Properties: A Comparative Analysis

A summary of the key physical and chemical properties of this compound and Tungsten hexafluoride is presented below. These properties are crucial for understanding the behavior of these compounds under various experimental conditions.

PropertyThis compound (ReF₆)Tungsten Hexafluoride (WF₆)
Molecular Weight 300.20 g/mol [2]297.83 g/mol [3]
Appearance Yellow liquid or crystalline solid[2]Colorless gas[3]
Melting Point 18.5 °C[2]2.3 °C[3]
Boiling Point 33.7 °C[2]17.1 °C[3]
Density (liquid) 4.94 g/mL[2]3.44 g/cm³ at 15 °C
Density (gas) Not specified~13 g/L (one of the heaviest known gases)[3]
Reactivity with Water Reacts violently to produce hydrofluoric acid.[1]Hydrolyzes to form hydrogen fluoride and tungsten oxyfluorides, eventually leading to tungsten trioxide.[3]
Electron Affinity 4.58 eV[4]3.15 eV[4]

Experimental Protocols

Detailed methodologies for the synthesis and application of these hexafluorides are essential for reproducible experimental outcomes.

Synthesis of this compound (ReF₆)

This compound can be synthesized by the direct fluorination of rhenium metal or by the reduction of rhenium heptafluoride. A common laboratory-scale method involves the reaction of rhenium heptafluoride with rhenium metal in a pressure vessel.

Experimental Protocol:

  • Place a stoichiometric amount of pure rhenium metal powder into a nickel or Monel pressure reactor.

  • Evacuate the reactor and then introduce a measured quantity of rhenium heptafluoride (ReF₇) gas.

  • Heat the sealed reactor to 300 °C and maintain this temperature for several hours to allow the reaction to proceed to completion. The reaction is as follows: 6 ReF₇ + Re → 7 ReF₆.[2]

  • After cooling the reactor to room temperature, the resulting ReF₆ can be purified by fractional distillation to remove any unreacted starting materials or byproducts.

Synthesis of Tungsten Hexafluoride (WF₆)

Tungsten hexafluoride is typically produced by the direct reaction of high-purity fluorine gas with tungsten powder at elevated temperatures.

Experimental Protocol:

  • Place high-purity tungsten powder in a heated reactor.

  • Introduce a constant flow of fluorine gas (F₂) into the reactor.

  • Maintain the reaction temperature between 350 and 400 °C. The exothermic reaction is: W + 3 F₂ → WF₆.[3]

  • The gaseous WF₆ product is then passed through a condenser to separate it from common impurities like tungsten oxyfluoride (WOF₄) by distillation.[3]

Applications in Chemical Vapor Deposition (CVD)

Both ReF₆ and WF₆ are extensively used as precursors in CVD to deposit thin films of their respective metals. The hydrogen reduction of these hexafluorides is a common method.

CVD of Tungsten Films using WF₆

Experimental Protocol:

  • Place the substrate (e.g., silicon wafer) into a cold-wall CVD reactor.

  • Heat the substrate to the desired deposition temperature, typically between 300 and 800 °C.[3]

  • Introduce a mixture of tungsten hexafluoride (WF₆) and hydrogen (H₂) gas into the reactor.

  • The reduction reaction on the hot substrate surface deposits a thin film of tungsten: WF₆ + 3 H₂ → W + 6 HF.[3]

  • The thickness and crystallinity of the tungsten film can be controlled by adjusting the substrate temperature, the ratio of WF₆ to H₂, and the deposition time.[3]

CVD of Rhenium-Tungsten Alloys

For applications requiring enhanced properties such as improved ductility and high-temperature strength, rhenium-tungsten alloys are deposited.[5]

Experimental Protocol:

  • The substrate is heated in a CVD reactor as described above.

  • A mixture of this compound (ReF₆), Tungsten Hexafluoride (WF₆), and a carrier gas like dihydrogen (H₂) is introduced into the reactor.

  • The following reactions occur simultaneously on the substrate surface:

    • ReF₆ + 3H₂ → Re + 6HF

    • WF₆ + 3H₂ → W + 6HF

  • The composition of the resulting alloy is controlled by the relative partial pressures of the ReF₆ and WF₆ precursors in the gas stream.

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows and relationships discussed.

CVD_Process_Workflow cluster_Precursors Precursor Delivery cluster_Reactor CVD Reactor cluster_Products Products ReF6 ReF₆ Gas Mixing Gas Mixing ReF6->Mixing WF6 WF₆ Gas WF6->Mixing H2 H₂ Gas H2->Mixing Deposition Deposition on Heated Substrate Mixing->Deposition Film Re/W Alloy Film Deposition->Film Byproduct HF Gas (Byproduct) Deposition->Byproduct

Fig. 1: Chemical Vapor Deposition (CVD) workflow for Tungsten-Rhenium alloys.

Hydrolysis_Comparison cluster_ReF6 This compound Hydrolysis cluster_WF6 Tungsten Hexafluoride Hydrolysis ReF6 ReF₆ Re_Intermediate Violent Reaction ReF6->Re_Intermediate + H₂O Re_Products Hydrofluoric Acid (HF) Re_Intermediate->Re_Products WF6 WF₆ W_Intermediate Tungsten Oxyfluorides (WOFx) WF6->W_Intermediate + H₂O W_Products Tungsten Trioxide (WO₃) + HF W_Intermediate->W_Products

Fig. 2: Comparative hydrolysis pathways of ReF₆ and WF₆.

Reactivity and Handling Considerations

Both this compound and Tungsten hexafluoride are highly corrosive and toxic. They react vigorously with water, releasing hydrofluoric acid, which is extremely corrosive to most materials and poses a severe health hazard.[1][3] Therefore, handling of these compounds requires specialized equipment, such as glove boxes or fume hoods, and the use of appropriate personal protective equipment (PPE), including chemical-resistant gloves and respiratory protection. All reactions and handling should be conducted in a dry, inert atmosphere to prevent hydrolysis.

Conclusion

This compound and Tungsten hexafluoride, while sharing the hexafluoride structure, exhibit distinct properties that dictate their primary applications. WF₆ is the industry standard for tungsten deposition in microelectronics due to its favorable deposition kinetics and the desirable properties of the resulting tungsten films. ReF₆, with its higher electron affinity and the unique properties of rhenium metal, is crucial for specialized applications in high-performance alloys and electronics. A thorough understanding of their comparative properties, synthesis, and handling requirements, as outlined in this guide, is essential for their effective and safe utilization in a research and development environment.

References

Verifying the Purity of Synthesized Rhenium Hexafluoride: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and manufacturing pipeline. This guide provides a comparative analysis of established analytical techniques for verifying the purity of Rhenium hexafluoride (ReF6), a volatile and highly reactive compound. Common impurities in synthesized ReF6 include Rhenium heptafluoride (ReF7) and rhenium oxyfluorides, such as ReOF4 and ReO3F.

This document outlines the experimental protocols for three primary analytical methods: Gas Chromatography (GC), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman). A comparative summary of these techniques is presented to aid in the selection of the most appropriate method based on the specific requirements of the analysis.

Comparative Analysis of Purity Verification Methods

The selection of an appropriate analytical technique for purity assessment depends on factors such as the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of Gas Chromatography, Mass Spectrometry, and Vibrational Spectroscopy for the analysis of this compound.

FeatureGas Chromatography (GC)Mass Spectrometry (MS)Vibrational Spectroscopy (IR/Raman)
Principle Separation of volatile compounds based on their differential partitioning between a stationary and a mobile phase.Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.Measurement of the interaction of molecules with infrared or monochromatic light, causing vibrations of molecular bonds.
Primary Use Quantitative analysis of volatile impurities.Identification and quantification of impurities based on their mass.Functional group identification and monitoring of known impurities.
Detectable Impurities Volatile compounds such as ReF7 and other volatile metal fluorides.A wide range of impurities, including those with different masses from ReF6.Molecules with characteristic vibrational modes, such as ReF7, ReOF4, and ReO3F.
Sample State Gas or volatile liquid.Gas, liquid, or solid (with appropriate sample introduction).Gas, liquid, or solid.
Sensitivity High, especially with an Electron Capture Detector (ECD).Very high, capable of detecting trace-level impurities.Moderate to high, depending on the concentration and vibrational activity of the impurity.
Quantitative Capability Excellent with proper calibration.Good with appropriate internal standards.Can be quantitative with calibration, but often used for qualitative monitoring.
Limitations Requires volatile and thermally stable analytes. Co-elution of impurities can be a challenge.Complex mixtures can lead to overlapping fragmentation patterns.Similar molecular structures may have overlapping spectral features.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. Due to the highly reactive and corrosive nature of this compound, strict adherence to safety protocols is paramount. All handling and experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, must be worn.[1][2][3][4][5]

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile impurities in this compound. The choice of column and detector is critical for achieving good separation and sensitivity.

Instrumentation:

  • Gas Chromatograph: Agilent 490 Micro GC or similar, equipped with a suitable detector.[6]

  • Column: A 10 m PoraPLOT Q column is suitable for the separation of various gaseous compounds and can be effective for separating ReF6 from lighter impurities. For the analysis of permanent gases, a 10 m MolSieve 5A column can be used in a separate channel.[6]

  • Detector: An Electron Capture Detector (ECD) is highly sensitive to electronegative compounds like ReF6 and its halogenated impurities. A Thermal Conductivity Detector (TCD) can also be used and offers a more universal response but with lower sensitivity.[7]

  • Carrier Gas: Helium or Nitrogen, high purity grade.

Procedure:

  • Sample Introduction: A gaseous sample of the synthesized ReF6 is introduced into the GC inlet using a gas-tight syringe or a gas sampling valve. The sample must be handled under inert atmosphere to prevent hydrolysis.

  • Separation: The sample is carried through the column by the carrier gas. The separation of ReF6 from impurities like ReF7 occurs based on their different interactions with the stationary phase.

  • Temperature Program: An isothermal analysis at a column temperature of 70°C can be employed for a rapid quality control check.[6] For more complex mixtures, a temperature program may be necessary to achieve optimal separation.

  • Detection: As the separated components elute from the column, they are detected by the ECD or TCD. The detector response is recorded as a chromatogram, where each peak corresponds to a different compound.

  • Quantification: The concentration of impurities can be determined by comparing the peak areas of the impurities to the peak area of a known standard.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Synthesized ReF6 InertAtmosphere Handle in Inert Atmosphere Sample->InertAtmosphere GC_System Gas Chromatograph InertAtmosphere->GC_System Injection Separation Chromatographic Separation GC_System->Separation Detection Detection (ECD/TCD) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification of Impurities Chromatogram->Quantification Purity_Report Purity_Report Quantification->Purity_Report Purity Report

Figure 1. Experimental workflow for Gas Chromatography analysis of ReF6.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structure of the components in a sample, making it an excellent tool for identifying unknown impurities.

Instrumentation:

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer with an appropriate ionization source.

  • Ionization Source: Electron Ionization (EI) is commonly used for volatile inorganic compounds.

  • Sample Inlet: A gas inlet system that allows for the controlled introduction of the gaseous ReF6 sample into the ion source.

Procedure:

  • Sample Introduction: The gaseous ReF6 sample is introduced into the high vacuum of the mass spectrometer through a leak valve.

  • Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (ReF6+) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

  • Impurity Identification: The mass spectrum is analyzed to identify the molecular ions and characteristic fragmentation patterns of ReF6 and its potential impurities. For example, the presence of ReF7 would be indicated by a molecular ion at a higher m/z value than that of ReF6. Oxyfluoride impurities would exhibit mass spectra corresponding to their respective molecular weights and fragmentation patterns.

MS_Workflow cluster_prep Sample Introduction cluster_analysis MS Analysis cluster_data Data Interpretation Sample Gaseous ReF6 Sample Inlet Gas Inlet System Sample->Inlet Ionization Electron Ionization (EI) Inlet->Ionization MassAnalyzer Mass Analyzer (Quadrupole/TOF) Ionization->MassAnalyzer Detection Ion Detection MassAnalyzer->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum ImpurityID Impurity Identification MassSpectrum->ImpurityID Purity_Assessment Purity_Assessment ImpurityID->Purity_Assessment Purity Assessment

Figure 2. Logical workflow for Mass Spectrometry analysis of ReF6.
Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are non-destructive techniques that provide information about the molecular vibrations of a compound. These techniques are particularly useful for identifying functional groups and for monitoring the presence of known impurities with distinct vibrational signatures.

Instrumentation:

  • FTIR Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell with windows transparent to IR radiation (e.g., KBr or AgCl).

  • Raman Spectrometer: A Raman spectrometer with a suitable laser excitation source (e.g., an argon ion laser).

Procedure:

  • Sample Preparation: The gaseous ReF6 sample is introduced into a sealed gas cell. For Raman spectroscopy, the sample can also be analyzed as a liquid or solid in a sealed capillary.

  • Spectral Acquisition:

    • IR Spectroscopy: An infrared beam is passed through the gas cell, and the absorption of radiation at specific frequencies is measured.

    • Raman Spectroscopy: The sample is irradiated with a monochromatic laser beam, and the scattered light is collected and analyzed.

  • Data Analysis: The resulting IR or Raman spectrum is a plot of intensity versus frequency (wavenumber). The positions and relative intensities of the peaks are characteristic of the molecular structure of the compounds present.

  • Impurity Detection: The spectra of the synthesized ReF6 are compared to reference spectra of pure ReF6. The presence of additional peaks can indicate the presence of impurities. For example, the Re=O stretching vibration in oxyfluorides will appear at a characteristic frequency in the IR and Raman spectra, allowing for their detection. Similarly, ReF7 will have a different vibrational spectrum than the octahedral ReF6.[8]

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis Sample Synthesized ReF6 GasCell Introduction into Gas Cell Sample->GasCell IR_Spectrometer FTIR Spectrometer GasCell->IR_Spectrometer Raman_Spectrometer Raman Spectrometer GasCell->Raman_Spectrometer Spectrum Vibrational Spectrum IR_Spectrometer->Spectrum Raman_Spectrometer->Spectrum Comparison Comparison with Reference Spectra Spectrum->Comparison Impurity_Detection Impurity Detection Comparison->Impurity_Detection Purity_Confirmation Purity_Confirmation Impurity_Detection->Purity_Confirmation Purity Confirmation

Figure 3. Experimental workflow for Vibrational Spectroscopy analysis.

References

A Comparative Guide to the Mass Spectrometry and Ionization Energy of Rhenium Hexafluoride (ReF6)

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 13, 2025

This guide provides a detailed comparison of the ionization energy and mass spectrometric behavior of Rhenium Hexafluoride (ReF₆). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize mass spectrometry for the characterization of volatile inorganic compounds. The guide includes comparative data with other relevant transition metal hexafluorides and detailed experimental protocols.

Ionization Energy of this compound and Comparators

The ionization energy (IE), the energy required to remove an electron from a molecule, is a fundamental property for understanding chemical reactivity. For this compound (ReF₆), several values have been determined experimentally using methods such as Photoelectron Spectroscopy (PES). These values, along with those of other pertinent metal hexafluorides, are presented for comparison.

Table 1: Ionization Energy of this compound (ReF₆)

Ionization Energy (eV) Experimental Method Reference
11.0 Photoelectron Spectroscopy (PE) Vovna, Dudin, et al., 1980
11.1 ± 0.1 Photoelectron Spectroscopy (PE) Vovna, Dudin, et al., 1979

| 7.99 | Spectroscopy (S) | McDiarmid, 1971 |

Source: NIST Chemistry WebBook.[1]

The variation in reported ionization energies highlights the influence of different experimental techniques and conditions. For a broader context, the ionization energies of ReF₆ and other transition metal hexafluorides are compared in the table below.

Table 2: Comparative Ionization Energies of Transition Metal Hexafluorides

Compound Formula Ionization Energy (eV)
This compound ReF₆ 11.0[1]
Osmium Hexafluoride OsF₆ 12.2[2]
Tungsten Hexafluoride WF₆ 15.53[1]
Molybdenum Hexafluoride MoF₆ 14.50 ± 0.10[3]

| Uranium Hexafluoride | UF₆ | 14.00 ± 0.10[4] |

This comparison illustrates the variance in ionization energies across different central metals within the hexafluoride series.

Mass Spectrometry and Fragmentation Analysis of ReF₆

Electron Ionization (EI) mass spectrometry is a standard technique for analyzing volatile compounds. In EI-MS, high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and subsequent fragmentation.[2][5] This process creates a unique mass spectrum that serves as a molecular fingerprint.

For ReF₆, the mass spectrum is expected to show a molecular ion (ReF₆⁺) followed by a series of fragment ions corresponding to the sequential loss of fluorine atoms. The relative abundance of these ions provides structural information.[6][7][8] The predicted fragmentation pattern for ReF₆ is based on the known behavior of similar compounds, such as Uranium hexafluoride (UF₆), which displays prominent UF₅⁺ and UF₄⁺ ions in its mass spectrum.[4]

Table 3: Predicted Major Ions in the Electron Ionization Mass Spectrum of ReF₆

Ion Formula Key m/z Values (for ¹⁸⁷Re isotope) Notes
Molecular Ion [ReF₆]⁺ 301 The parent ion formed by the removal of one electron.
Fragment Ion [ReF₅]⁺ 282 Resulting from the loss of one fluorine atom. Often a major peak.
Fragment Ion [ReF₄]⁺ 263 Resulting from the loss of two fluorine atoms.
Fragment Ion [ReF₃]⁺ 244 Resulting from the loss of three fluorine atoms.
Fragment Ion [ReF₂]⁺ 225 Resulting from the loss of four fluorine atoms.
Fragment Ion [ReF]⁺ 206 Resulting from the loss of five fluorine atoms.

| Fragment Ion | [Re]⁺ | 187 | The bare metal ion. |

Note: m/z values are calculated using the mass of the most abundant stable isotope of Rhenium, ¹⁸⁷Re. The presence of the ¹⁸⁵Re isotope will result in corresponding peaks at 2 m/z units lower.

Experimental Protocols

Detailed methodologies are crucial for the safe and effective analysis of highly reactive and corrosive compounds like this compound.

This protocol outlines a generalized procedure for the analysis of gaseous ReF₆ using a quadrupole or time-of-flight (TOF) mass spectrometer.

  • Sample Handling and Introduction:

    • All manipulations must be performed in a well-ventilated fume hood or glove box.

    • Use a vacuum-tight gas handling line constructed from corrosion-resistant materials (e.g., Monel, stainless steel, or passivated nickel).

    • Introduce the gaseous ReF₆ sample from a cooled container into the mass spectrometer's ion source via a heated, corrosion-resistant leak valve to ensure a constant and low-pressure flow.

  • Ion Source Conditions:

    • Ionization Method: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns suitable for library comparison.[5]

    • Source Temperature: Maintain at approximately 150-200 °C to prevent condensation of the sample.

  • Mass Analysis:

    • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

    • Mass Range: Scan from m/z 50 to 350 to cover the molecular ion and all expected fragments.

    • Detector: An electron multiplier or similar sensitive detector.

  • Data Acquisition:

    • Acquire spectra over the desired mass range.

    • Identify the molecular ion peak and the major fragment ions.

    • Compare the resulting fragmentation pattern with known spectra or theoretical predictions.

Photoelectron spectroscopy is a high-resolution technique used to measure the ionization energies of molecules.

  • Principle: A sample in the gas phase is irradiated with a monochromatic beam of high-energy photons (e.g., UV or X-rays). The photons cause the ejection of electrons (photoionization).

  • Procedure:

    • The kinetic energy of the ejected photoelectrons is measured using an electron energy analyzer.

    • The ionization energy (IE) is calculated by subtracting the kinetic energy of the electron (Eₖ) from the energy of the incident photon (hν): IE = hν - Eₖ .

  • Instrumentation:

    • A high-vacuum chamber containing a photon source (e.g., a helium discharge lamp), a sample inlet, and an electron energy analyzer.

    • The gaseous ReF₆ is introduced into the chamber at a low, constant pressure.

  • Analysis: The resulting photoelectron spectrum is a plot of the number of photoelectrons versus their kinetic energy (or ionization energy). Peaks in the spectrum correspond to ionization from different molecular orbitals.

Visualizations

Diagrams created using Graphviz illustrate key experimental and logical pathways.

G cluster_0 A Gaseous ReF₆ Sample Introduction B Ionization Chamber (70 eV Electron Beam) A->B Low Pressure C Ion Acceleration (Electrostatic Lenses) B->C [ReF₆]⁺, [ReF₅]⁺, etc. D Mass Analyzer (e.g., TOF or Quadrupole) C->D Focused Ion Beam E Detector (Electron Multiplier) D->E Mass Separation F Data System (Mass Spectrum) E->F Signal Amplification

Caption: Workflow for Electron Ionization Mass Spectrometry.

G ReF6 ReF₆ ReF6_ion [ReF₆]⁺˙ ReF6->ReF6_ion + e⁻ → + 2e⁻ (Ionization) ReF5_ion [ReF₅]⁺ ReF6_ion->ReF5_ion - F˙ (Fragmentation) ReF4_ion [ReF₄]⁺ ReF5_ion->ReF4_ion - F˙ Other_ions ... ReF4_ion->Other_ions - F˙

References

A Comparative Guide to Metal Hexafluorides for Advanced Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise deposition of high-quality thin films is paramount. Metal hexafluorides are a critical class of precursors for techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), enabling the creation of pure metal and metal compound films for a variety of applications, from microelectronics to catalysis. This guide provides a comparative analysis of key metal hexafluorides—Tungsten Hexafluoride (WF₆), Molybdenum Hexafluoride (MoF₆), and Rhenium Hexafluoride (ReF₆)—offering a summary of their properties, deposition parameters, and the characteristics of the resulting films, supported by experimental data.

Physical and Chemical Properties of Precursors

The selection of a suitable precursor is the foundational step in any deposition process. The physical and chemical properties of the metal hexafluoride, such as its vapor pressure and reactivity, dictate the process window and the quality of the deposited film. Tungsten hexafluoride is a gas at room temperature, while molybdenum and rhenium hexafluorides are liquids, a factor that influences precursor delivery design in deposition systems.[1] All three are highly reactive and corrosive, particularly with moisture, which necessitates specialized handling procedures.[2][3]

PropertyTungsten Hexafluoride (WF₆)Molybdenum Hexafluoride (MoF₆)This compound (ReF₆)
Formula Weight 297.83 g/mol 209.93 g/mol 300.22 g/mol
State at 25°C Gas[1]Liquid[1]Liquid
Boiling Point 17.1 °C[2]34 °C33.7 °C
Vapor Pressure High[4][5]Moderate[4][5]Moderate[4][5]
Reactivity Highly reactive, especially with water[2][6][7]Highly reactive, especially with water[6][7]Highly reactive

Thin Film Deposition Parameters: A Comparative Overview

The choice of deposition technique and the specific process parameters are critical for controlling film properties such as thickness, purity, and crystallinity. Both CVD and ALD are widely employed for depositing thin films from metal hexafluoride precursors.

Chemical Vapor Deposition (CVD)

CVD involves the chemical reaction of a precursor gas on a heated substrate to form a solid film. It is valued for its ability to produce high-quality, dense films at relatively high deposition rates.[8]

ParameterTungsten (from WF₆)Molybdenum (from MoF₆)Rhenium (from ReF₆)
Typical Precursors WF₆, H₂/SiH₄/Si₂H₆[2]MoF₆, H₂ReF₆, H₂
Deposition Temp. 300 - 500 °C (H₂ reduction)[2], ~250 °C (SiH₄ reduction)[2]300 - 600 °C350 - 450 °C
Deposition Rate High[2]ModerateModerate
Film Purity High, low fluorine content with O₂ addition[9]HighHigh, <25 ppm fluorine for ductility[9]
Film Resistivity ~10 µΩ·cm[2]9 - 18.6 µΩ·cm[10][11]N/A
Atomic Layer Deposition (ALD)

ALD is a more precise technique that builds films layer by layer through self-limiting surface reactions, offering exceptional conformality and thickness control, which is crucial for modern 3D nanostructures.[2]

ParameterTungsten (from WF₆)Molybdenum (from MoF₆)Rhenium (from ReF₆)
Typical Co-reactants SiH₄, Si₂H₆, B₂H₆, H₂[12][13][14]H₂S, Si₂H₆[15]NH₃[16]
Deposition Temp. 425 - 600 K[12]90 - 150 °C (with Si₂H₆)[15], 200 °C (with H₂S)[17]275 - 500 °C[16]
Growth Per Cycle ~2.5 Å/cycle (with Si₂H₆)[12]0.46 Å/cycle (with H₂S)[17]~0.60 Å/cycle
Film Purity High, no measurable Si or F[12]HighHigh, ~2 at.% total impurities[16]
Film Resistivity ~150 µΩ·cm (with B₂H₆)[14]N/A22 - 90 µΩ·cm[16]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving desired film characteristics. Below are generalized workflows for CVD and ALD processes using metal hexafluoride precursors.

Generalized CVD Protocol
  • Substrate Preparation: The substrate is cleaned to remove any surface contaminants. This may involve solvent cleaning followed by a plasma treatment.

  • Chamber Loading and Pump-down: The substrate is loaded into the CVD reactor, which is then evacuated to a base pressure typically in the range of 10⁻⁶ to 10⁻⁸ Torr.

  • Heating: The substrate is heated to the desired deposition temperature, which can range from 250 to 600 °C depending on the precursor and reducing agent.[2][18]

  • Precursor and Reactant Gas Introduction: The metal hexafluoride and a reducing gas (e.g., H₂, SiH₄) are introduced into the reactor at controlled flow rates. The chamber pressure is maintained at a specific level, often in the mTorr to Torr range.

  • Deposition: The gases react on the hot substrate surface, leading to the deposition of the metal film and the formation of volatile byproducts (e.g., HF). The deposition time determines the final film thickness.

  • Purge and Cool-down: After the desired thickness is achieved, the precursor and reactant gas flows are stopped, and the chamber is purged with an inert gas (e.g., Ar, N₂). The substrate is then cooled down to room temperature under vacuum or in an inert atmosphere.

  • Unloading: The coated substrate is removed from the reactor.

Generalized ALD Protocol
  • Substrate Preparation: Similar to the CVD process, the substrate is meticulously cleaned before being introduced into the ALD reactor.

  • Chamber Loading and Pump-down: The substrate is placed in the reactor, which is then pumped down to a high vacuum.

  • Heating: The substrate and chamber walls are heated to the specified deposition temperature, typically within the ALD "window" where self-limiting growth occurs (e.g., 90-150 °C for Mo ALD with Si₂H₆).[15]

  • ALD Cycle (repeated): a. Pulse A (Metal Precursor): A pulse of the metal hexafluoride vapor is introduced into the chamber, which chemisorbs as a monolayer on the substrate surface. b. Purge 1: The chamber is purged with an inert gas to remove any unreacted precursor and gaseous byproducts. c. Pulse B (Co-reactant): A pulse of the co-reactant (e.g., Si₂H₆, NH₃) is introduced, which reacts with the adsorbed precursor layer to form the desired film and volatile byproducts.[12][16] d. Purge 2: The chamber is again purged with an inert gas to remove reaction byproducts and any unreacted co-reactant.

  • Cool-down and Unloading: Once the desired number of cycles (and thus film thickness) is completed, the substrate is cooled, and the chamber is vented to unload the sample.

Visualizing the Deposition Workflow

The logical flow of a typical thin film deposition process, from initial precursor handling to the final deposited film, can be visualized to better understand the interconnected steps.

G General Workflow for Metal Hexafluoride Thin Film Deposition cluster_prep Pre-Deposition cluster_deposition Deposition Process cluster_post Post-Deposition Precursor Metal Hexafluoride Precursor (e.g., WF6, MoF6, ReF6) Cylinder Gas/Liquid Cylinder Vaporizer Vaporizer/Bubbler (if necessary) Cylinder->Vaporizer Liquid/Gas Flow MFC Mass Flow Controller Vaporizer->MFC Vapor Flow Gas_Inlet Gas Inlet MFC->Gas_Inlet Controlled Gas Flow Reactor Deposition Reactor (CVD or ALD) Exhaust Exhaust/Scrubber Reactor->Exhaust Substrate Substrate Substrate->Reactor Heating Substrate Heating Heating->Reactor Pumping Vacuum Pumping Pumping->Reactor Gas_Inlet->Reactor Analysis Film Characterization (e.g., SEM, TEM, XPS, XRD) Device Device Fabrication Deposited_Film Deposited Thin Film Deposited_Film->Analysis Deposited_Film->Device

Caption: A generalized workflow for thin film deposition using metal hexafluoride precursors.

Safety and Handling

Metal hexafluorides are hazardous materials that require stringent safety protocols. They are highly toxic and corrosive, and their reaction with moisture produces hydrofluoric acid (HF), which is extremely dangerous.[2][3]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a full-face respirator or self-contained breathing apparatus (SCBA), and a lab coat.[3] In case of potential exposure, a full-body protective suit may be necessary.[19]

  • Ventilation: All handling of metal hexafluorides should be conducted in a well-ventilated fume hood or a glove box.[3]

  • Material Compatibility: Use equipment and reactors made of compatible materials, such as stainless steel or nickel alloys, that are resistant to corrosion by the hexafluoride and HF.

  • Emergency Procedures: Ensure that emergency procedures are in place for accidental releases, including access to emergency showers, eyewash stations, and appropriate neutralizing agents for spills.[19]

  • Storage: Cylinders should be stored upright in a cool, dry, and well-ventilated area, away from incompatible materials.[20]

By understanding the comparative properties and deposition characteristics of different metal hexafluorides, researchers can make informed decisions to optimize their thin film deposition processes for a wide range of advanced applications.

References

Vibrational Analysis of Rhenium Hexafluoride (ReF₆): A Comparative Guide to Raman and Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular vibrations of compounds is crucial for structural elucidation and characterization. This guide provides a comparative overview of Raman and Infrared (IR) spectroscopy for the vibrational analysis of Rhenium Hexafluoride (ReF₆), a molecule with significant applications in various chemical processes. We present a summary of experimental data, detailed experimental protocols, and a logical visualization of the underlying principles.

This compound (ReF₆) is a volatile and highly corrosive compound. Its molecular structure and vibrational dynamics can be effectively probed using Raman and Infrared (IR) spectroscopy. These two techniques are complementary, providing a more complete picture of the molecular vibrational modes based on different selection rules.

Data Presentation: Vibrational Frequencies of Gaseous ReF₆

The vibrational frequencies of gaseous ReF₆ have been determined using both Raman and IR spectroscopy. The molecule belongs to the octahedral point group (Oₕ), which governs the activity of its fundamental vibrational modes.[1] For an octahedral molecule, there are six fundamental vibrational modes (ν₁, ν₂, ν₃, ν₄, ν₅, and ν₆). The following table summarizes the observed frequencies for gaseous ReF₆.

Vibrational ModeSymmetryRaman ActivityIR ActivityObserved Frequency (cm⁻¹)Reference
ν₁ (stretching)A₁gActiveInactive755[1]
ν₂ (stretching)E gActiveInactive596[1]
ν₃ (stretching)F₁uInactiveActive715[1]
ν₄ (bending)F₁uInactiveActive257[1]
ν₅ (bending)F₂gActiveInactive246[1]
ν₆ (bending)F₂uInactiveInactive193[1]

Experimental Protocols

The corrosive nature of ReF₆ necessitates specialized handling and equipment for spectroscopic analysis. Below are detailed methodologies for obtaining Raman and IR spectra of gaseous ReF₆.

Gas Phase Raman Spectroscopy of ReF₆

Objective: To obtain the Raman spectrum of gaseous ReF₆ to observe the Raman-active vibrational modes.

Materials:

  • This compound (ReF₆) gas

  • A suitable Raman spectrometer equipped with a laser source (e.g., Argon ion laser)

  • A gas cell constructed from a material resistant to fluoride corrosion (e.g., Monel or nickel) with optically transparent windows (e.g., sapphire or CaF₂)

  • A vacuum line for sample handling and transfer

  • Appropriate personal protective equipment (PPE) for handling corrosive gases.

Procedure:

  • Sample Preparation: The ReF₆ gas is carefully transferred from its storage cylinder to the evacuated gas cell via a vacuum line. The pressure of the gas in the cell should be optimized to obtain a good signal-to-noise ratio without significant pressure broadening of the Raman bands.

  • Instrument Setup: The gas cell containing the ReF₆ sample is placed in the sample compartment of the Raman spectrometer. The laser is aligned to pass through the gas cell.

  • Data Acquisition: The Raman spectrum is recorded. The scattered light is collected at a 90° angle to the incident laser beam. A suitable spectral range should be scanned to cover all expected vibrational modes. Multiple scans may be accumulated to improve the signal-to-noise ratio.

  • Data Processing: The obtained spectrum is processed to remove any background noise and to accurately determine the peak positions (in cm⁻¹) of the Raman bands.

Gas Phase Fourier Transform Infrared (FTIR) Spectroscopy of ReF₆

Objective: To obtain the IR absorption spectrum of gaseous ReF₆ to observe the IR-active vibrational modes.

Materials:

  • This compound (ReF₆) gas

  • A Fourier Transform Infrared (FTIR) spectrometer

  • A gas cell with a path length suitable for observing gas-phase absorptions (e.g., a multi-pass gas cell) constructed from corrosion-resistant materials. The windows of the cell should be transparent to IR radiation in the region of interest (e.g., KBr, AgCl, or polyethylene).[1]

  • A vacuum line for sample handling.

  • Appropriate PPE.

Procedure:

  • Sample Preparation: The ReF₆ gas is introduced into the evacuated IR gas cell to a known pressure. The path length of the cell may need to be adjusted depending on the concentration of the gas and the intensity of the absorption bands.

  • Instrument Setup: The gas cell is placed in the sample beam of the FTIR spectrometer. A background spectrum of the evacuated gas cell is recorded.

  • Data Acquisition: The IR spectrum of the ReF₆ sample is then recorded. The instrument measures the interferogram, which is then Fourier-transformed to obtain the absorption spectrum.

  • Data Processing: The absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum. The positions of the absorption bands are then determined.

Mandatory Visualization: Vibrational Mode Activity in ReF₆

The following diagram illustrates the logical relationship between the octahedral symmetry of the ReF₆ molecule, its fundamental vibrational modes, and their activity in Raman and IR spectroscopy.

ReF6_Vibrational_Modes cluster_molecule ReF₆ Molecule cluster_modes Fundamental Vibrational Modes cluster_spectroscopy Spectroscopic Activity ReF6 ReF₆ Symmetry Octahedral Symmetry (Oₕ) ReF6->Symmetry possesses v1 ν₁ (A₁g) v2 ν₂ (E g) v3 ν₃ (F₁u) v4 ν₄ (F₁u) v5 ν₅ (F₂g) v6 ν₆ (F₂u) Raman_Active Raman Active v1->Raman_Active v2->Raman_Active IR_Active IR Active v3->IR_Active v4->IR_Active v5->Raman_Active Inactive Inactive v6->Inactive

Caption: Vibrational mode activity of ReF₆ based on its octahedral symmetry.

Conclusion

Raman and IR spectroscopy are indispensable and complementary techniques for the vibrational analysis of ReF₆. The octahedral symmetry of the molecule dictates that its vibrational modes are either Raman-active, IR-active, or inactive in both, with no modes being active in both simultaneously (the rule of mutual exclusion). This guide provides the fundamental data, experimental considerations, and theoretical framework necessary for researchers to effectively utilize these spectroscopic methods for the characterization of ReF₆ and other similar octahedral molecules. The provided protocols emphasize the safety and handling requirements for such corrosive compounds, ensuring reliable and safe experimental outcomes.

References

A Comparative Guide to the Reactivity of d-Block Transition Metal Hexafluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of d-block transition metal hexafluorides, a class of compounds known for their extreme oxidizing capabilities and high reactivity. The information presented herein is intended to assist researchers in understanding the chemical behavior of these volatile and corrosive substances, with a focus on their relative reactivity trends, thermal stability, and susceptibility to hydrolysis. Due to the significant experimental challenges associated with handling these compounds, this guide incorporates both experimental observations and theoretical calculations to provide a comprehensive overview.

General Reactivity Trends

The reactivity of d-block transition metal hexafluorides is largely dictated by the central metal atom's identity and its position in the periodic table. Generally, reactivity, particularly oxidizing strength, increases across a period and is more pronounced in the second and third transition series compared to the first.[1][2] The hexafluorides of the third-row transition metals are among the most powerful neutral oxidizers known.[3]

The stability of the +6 oxidation state and the electron affinity of the hexafluoride molecule are key determinants of its reactivity. For instance, the electron affinities of the third-row transition metal hexafluorides increase significantly from tungsten (W) to platinum (Pt), indicating a dramatic increase in their oxidizing power.[2][3] This trend is a direct consequence of the increasing effective nuclear charge and the poor shielding by d- and f-electrons.

Comparative Data

The following tables summarize key theoretical and experimental data related to the reactivity of selected d-block transition metal hexafluorides. It is important to note that a comprehensive set of directly comparable experimental data for all these compounds is scarce due to their hazardous nature. Therefore, many of the presented values are derived from high-level electronic structure calculations.

Table 1: Calculated Electron Affinities and First M-F Bond Dissociation Energies for Third-Row Transition Metal Hexafluorides
HexafluorideElectron Affinity (eV)First M-F Bond Dissociation Energy (kcal/mol)
WF₆3.15 - 3.5~110
ReF₆4.58~95
OsF₆5.92~90
IrF₆5.99~85
PtF₆7.09~75
AuF₆8.20~60

Note: Data is primarily based on theoretical calculations. Experimental values, where available, are in close agreement.

Table 2: Qualitative Reactivity and Hydrolysis Products
HexafluorideGeneral Reactivity/Oxidizing StrengthHydrolysis Product(s)
First Row
CrF₅ (CrF₆ is unstable)Highly reactive, strong oxidizerCrO₃ and HF
Second Row
MoF₆Moderately reactive, strong Lewis acidMoO₃ and HF[4][5]
TcF₆Highly reactive, radioactiveTcO₃ and HF
RuF₆Very strong oxidizerRuO₄ and HF
RhF₆Extremely reactive, strong oxidizerRhO₂ and HF
Third Row
WF₆Least reactive of the 3rd row, mild Lewis acidWO₃ and HF[4][5]
ReF₆Strong oxidizerReO₃ and HF
OsF₆Very strong oxidizerOsO₄ and HF
IrF₆Very strong oxidizerIrO₂ and HF
PtF₆Exceptionally strong oxidizerPtO₂ and HF

Key Reactivity Aspects

Oxidizing Properties

The oxidizing strength of the d-block hexafluorides is their most prominent chemical feature. This property is directly related to their high electron affinities. Platinum hexafluoride (PtF₆), for example, is renowned for its ability to oxidize dioxygen (O₂) to form O₂⁺[PtF₆]⁻ and was instrumental in the discovery of noble gas chemistry through the oxidation of xenon.[3] The oxidizing power generally increases from left to right across the third transition series, making PtF₆ and RuF₆ exceptionally potent oxidizing agents.[2]

Hydrolysis

Transition metal hexafluorides are extremely sensitive to moisture and undergo rapid hydrolysis. The nature of the hydrolysis products can vary. For instance, molybdenum hexafluoride (MoF₆) and tungsten hexafluoride (WF₆) hydrolyze to form the corresponding trioxides (MoO₃ and WO₃) and hydrogen fluoride (HF).[4][5] In contrast, the hydrolysis of uranium hexafluoride (UF₆), an f-block analogue, yields uranyl fluoride (UO₂F₂).[4][5] The kinetics of these reactions are typically very fast, often proceeding violently upon contact with water.

Thermal Stability

The thermal stability of d-block hexafluorides generally decreases with increasing atomic number across a period. For instance, while WF₆ is relatively stable, PtF₆ is less so and can begin to decompose at elevated temperatures. The hexafluorides of the first-row transition metals are notably less stable than their second and third-row counterparts; for example, chromium hexafluoride (CrF₆) is thermally unstable at room temperature.

Lewis Acidity

Experimental Protocols

Handling d-block transition metal hexafluorides requires specialized equipment and stringent safety precautions due to their high reactivity, volatility, and the toxicity of both the compounds and their hydrolysis products (especially HF).

General Handling Procedures:

  • Inert Atmosphere: All manipulations must be carried out in a dry, inert atmosphere, typically within a glovebox or using Schlenk line techniques. The moisture and oxygen content should be kept below 1 ppm.

  • Materials: All apparatus must be constructed from materials resistant to fluoride corrosion, such as stainless steel, nickel, Monel®, or passivated copper. Glassware is susceptible to attack by HF and should be avoided, especially for prolonged experiments or at elevated temperatures. Polytetrafluoroethylene (PTFE) and other fluoropolymers are suitable for seals and reaction vessels.

  • Purification: The hexafluorides are typically purified by fractional distillation or sublimation under vacuum.

  • Safety: Appropriate personal protective equipment (PPE), including full-face shields, acid-resistant gloves, and lab coats, is mandatory. A hydrogen fluoride (HF) safety protocol, including access to calcium gluconate gel, must be in place.

Example Experimental Protocol: Comparative Hydrolysis Study (Conceptual)

A quantitative comparison of hydrolysis rates could be performed using a stopped-flow infrared (IR) spectrometer with a reaction cell constructed from HF-resistant materials.

  • Reactant Preparation: A known concentration of the metal hexafluoride in a dry, inert solvent (e.g., anhydrous hexane or a perfluorinated solvent) is prepared in one syringe of the stopped-flow apparatus. A second syringe is filled with the same solvent containing a controlled, low concentration of water.

  • Reaction Initiation: The contents of the two syringes are rapidly mixed in the IR cell.

  • Data Acquisition: The disappearance of the characteristic IR absorption bands of the hexafluoride and the appearance of the bands corresponding to the hydrolysis products (e.g., M=O stretches and HF) are monitored over time.

  • Kinetic Analysis: The rate constants for the hydrolysis reaction can be determined by fitting the time-dependent concentration data to appropriate rate laws.

Visualization of Reactivity Factors

The following diagram illustrates the key factors influencing the reactivity of d-block transition metal hexafluorides and their resulting chemical behavior.

G Factors Influencing the Reactivity of d-Block Hexafluorides Reactivity Overall Reactivity Oxidizing Strong Oxidizing Agent Reactivity->Oxidizing Hydrolysis Rapid Hydrolysis Reactivity->Hydrolysis ThermalDecomp Thermal Decomposition Reactivity->ThermalDecomp Coordination Coordination Chemistry Reactivity->Coordination EA High Electron Affinity EA->Reactivity Increases BDE M-F Bond Strength BDE->Reactivity Decreases (weaker bond, more reactive) LewisAcidity Lewis Acidity LewisAcidity->Reactivity Increases

Caption: Interplay of factors governing hexafluoride reactivity.

This guide provides a foundational understanding of the comparative reactivity of d-block transition metal hexafluorides. For more in-depth information on specific compounds or reaction types, consulting the primary literature is highly recommended.

References

A Comparative Guide to the X-ray Crystallography of Rhenium Hexafluoride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for Rhenium Hexafluoride (ReF₆) and its notable derivatives. The structural parameters derived from these studies are crucial for understanding the reactivity, stability, and potential applications of these compounds in various fields, including catalysis and materials science.

Comparative Crystallographic Data

The structural integrity and molecular geometry of rhenium fluoride compounds are highly dependent on the oxidation state of the rhenium center and the coordination environment. The following table summarizes key crystallographic data for ReF₆ and two representative derivatives, showcasing the structural variations.

Parameter This compound (ReF₆) Rhenium Heptafluoride (ReF₇) Cesium Hexafluoridorhenate(IV) (Cs₂[ReF₆])
Chemical Formula F₆ReF₇ReCs₂F₆Re
Crystal System OrthorhombicTriclinicTrigonal
Space Group PnmaP1 (No. 2)P-3m1
a (Å) 9.417[1]5.6316.279
b (Å) 8.570[1]8.4416.279
c (Å) 4.965[1]5.5135.034
α (°) 9091.1390
β (°) 90119.2290
γ (°) 9090.02120
Z 421
Avg. Re–F Bond (Å) 1.823[1]1.865 (avg.)[2]1.951 (avg.)[3]
Geometry Octahedral (Oₕ)[1]Distorted Pentagonal Bipyramidal[4][5]Octahedral (Oₕ)[3]

Data for ReF₆ was measured at -140 °C.[1] Data for ReF₇ was determined by neutron diffraction at 1.5 K.[5]

Experimental Protocols

The acquisition of high-quality crystallographic data is contingent upon meticulous experimental procedures. Below are representative protocols for the synthesis, crystallization, and X-ray data collection for a rhenium fluoride derivative.

2.1. Synthesis and Crystallization: Example of Cs₂[ReF₆]

Cesium hexafluoridorhenate(IV) can be synthesized via the reduction of a higher-valent rhenium fluoride in the presence of a cesium salt.

  • Reaction Setup: In a dry glovebox, a solution of this compound (ReF₆) in anhydrous hydrogen fluoride (aHF) is prepared within a fluorinated ethylene propylene (FEP) reactor.

  • Reduction: A stoichiometric amount of Cesium iodide (CsI) is slowly added to the stirring solution. The iodide acts as the reducing agent, reducing Re(VI) to Re(IV).

  • Precipitation: The product, Cs₂[ReF₆], is sparingly soluble in aHF and precipitates out of the solution as a microcrystalline powder.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of the aHF solvent from a saturated solution of the product over several days at a constant, slightly elevated temperature (e.g., 40 °C).

2.2. X-ray Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop using inert perfluoropolyether oil.

  • Data Collection: The crystal is placed on a goniometer head of a diffractometer (e.g., Bruker D8 VENTURE) equipped with a multilayer mirror monochromator and a Mo Kα X-ray source (λ = 0.71073 Å). The crystal is cooled to 100 K under a stream of nitrogen gas to minimize thermal vibrations.

  • Data Processing: A full sphere of diffraction data is collected using a series of ω and φ scans. The raw data are processed using software such as SAINT for integration and SADABS for absorption correction.

  • Structure Solution and Refinement: The crystal structure is solved using intrinsic phasing methods (e.g., SHELXT) and refined by full-matrix least-squares on F² using appropriate software (e.g., SHELXL). All non-hydrogen atoms are refined anisotropically.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray crystallography experiment, from the initial synthesis of the compound to the final structural analysis and validation.

G General Workflow for Single-Crystal X-ray Crystallography A Synthesis of Rhenium Compound B Purification & Crystal Growth A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Data Processing (Integration, Scaling) D->E F Structure Solution (Phasing) E->F G Structure Refinement F->G H Validation & Analysis G->H

A typical workflow for X-ray crystallography.

3.2. Comparison of Molecular Geometries

The coordination geometry around the central rhenium atom is a key structural feature. The diagram below compares the ideal octahedral geometry of the ReF₆ molecule with the distorted pentagonal bipyramidal structure of ReF₇. This change in geometry is a direct consequence of the increased coordination number.

G cluster_0 ReF₆ (Octahedral) cluster_1 ReF₇ (Distorted Pentagonal Bipyramidal) Re1 Re F1 F Re1->F1 F2 F Re1->F2 F3 F Re1->F3 F4 F Re1->F4 F5 F Re1->F5 F6 F Re1->F6 Re2 Re Fa1 F Re2->Fa1 Fa2 F Re2->Fa2 Fe1 F Re2->Fe1 Fe2 F Re2->Fe2 Fe3 F Re2->Fe3 Fe4 F Re2->Fe4 Fe5 F Re2->Fe5

Comparison of ReF₆ and ReF₇ molecular geometries.

References

Unveiling the Structure of Rhenium Hexafluoride: A Comparative Guide to Theoretical Predictions and Experimental Observations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the geometric structure of Rhenium Hexafluoride (ReF6) reveals a fascinating interplay between theoretical predictions, primarily driven by the Jahn-Teller effect, and experimental findings from gas-phase studies. This guide provides a comprehensive comparison of the theoretical and experimental structures of ReF6, offering insights into the methodologies employed for their determination and the nuances that account for the observed differences.

This compound is a molecule of significant interest in inorganic chemistry due to its electronic structure. With a d¹ electron configuration, ReF6 is a classic example of a system susceptible to the Jahn-Teller effect. This theorem posits that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove this degeneracy and lower its overall energy. For an octahedrally coordinated molecule like ReF6, this implies a deviation from perfect octahedral (Oₕ) symmetry.

At a Glance: Theoretical vs. Experimental Geometry

The primary distinction between the theoretical and experimental structures of ReF6 lies in the predicted versus observed molecular symmetry. While theoretical calculations consistently point towards a distorted geometry to satisfy the Jahn-Teller theorem, experimental gas-phase measurements indicate a structure that is, on average, highly symmetric and closely approximates an ideal octahedron.

ParameterExperimental Structure (Gas Electron Diffraction)Theoretical Structure (DFT, B3P86/SDD)
Symmetry Near Octahedral (Oₕ)Tetragonally Distorted (D₄ₕ)
Re-F Bond Length (Axial) 1.829(2) Å (average)1.789 Å
Re-F Bond Length (Equatorial) 1.829(2) Å (average)1.857 Å
F(axial)-Re-F(equatorial) Bond Angle ~90°90°
F(equatorial)-Re-F(equatorial) Bond Angle ~90°90°
F(axial)-Re-F(axial) Bond Angle ~180°180°

The Theoretical Perspective: A Jahn-Teller Distortion

Computational quantum chemistry provides a powerful lens through which to examine the stable geometry of molecules. For ReF6, Density Functional Theory (DFT) calculations have been instrumental in predicting its structure.

Computational Methodology

A representative theoretical approach for determining the geometry of ReF6 involves the following:

  • Method: Density Functional Theory (DFT)

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3P86)

  • Basis Set: Stuttgart/Dresden (SDD) effective core potential for Rhenium and a suitable basis set for Fluorine.

These calculations reveal that a structure with D₄ₕ symmetry, characterized by a tetragonal distortion of the octahedron, is energetically more favorable than a perfect Oₕ structure. This distortion manifests as two shorter axial Re-F bonds and four longer equatorial Re-F bonds. The energy difference between the distorted and the ideal octahedral structure is small, suggesting a dynamic Jahn-Teller effect where the distortion can rapidly interchange between equivalent axes.

The Experimental Evidence: A Near-Perfect Octahedron

The most definitive experimental data for the gas-phase structure of ReF6 comes from Gas Electron Diffraction (GED).

Experimental Protocol: Gas Electron Diffraction

Gas Electron Diffraction is a powerful technique for determining the geometric structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid state. The general workflow for a GED experiment is as follows:

  • Sample Introduction: A gaseous sample of ReF6 is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is fired at the gas molecules.

  • Scattering: The electrons are scattered by the electrostatic potential of the atoms in the ReF6 molecules.

  • Diffraction Pattern: The scattered electrons create a diffraction pattern of concentric rings on a detector.

  • Data Analysis: The intensity of these rings as a function of scattering angle is analyzed. This information is used to determine the internuclear distances and vibrational amplitudes within the molecule.

For ReF6, the GED data is best fitted with a model of Oₕ symmetry, yielding a single Re-F bond length of 1.829(2) Å. The experimental results suggest that any deviation from a perfect octahedron is very small, falling within the vibrational amplitude of the atoms. This observation of an average octahedral structure is consistent with a dynamic Jahn-Teller effect, where the molecule rapidly vibrates between the three equivalent tetragonally distorted structures, resulting in a time-averaged structure that appears as a regular octahedron.

Visualizing the Comparison Workflow

The process of comparing the theoretical and experimental structures of ReF6 can be visualized as a logical workflow:

G cluster_theoretical Theoretical Approach cluster_experimental Experimental Approach Theor_Start Jahn-Teller Theorem Prediction (Degenerate Ground State) DFT_Calc DFT Calculation (e.g., B3P86/SDD) Theor_Start->DFT_Calc Guides computational model Theor_Result Predicted Structure: Tetragonally Distorted (D4h) DFT_Calc->Theor_Result Yields lowest energy geometry Comparison Comparison of Structures Theor_Result->Comparison Exp_Start Gas-Phase Sample of ReF6 GED_Exp Gas Electron Diffraction (GED) Exp_Start->GED_Exp Exp_Result Observed Structure: Near-Octahedral (Oh) GED_Exp->Exp_Result Provides average molecular geometry Exp_Result->Comparison Conclusion Conclusion: Dynamic Jahn-Teller Effect. Theory predicts instantaneous geometry, Experiment observes time-averaged structure. Comparison->Conclusion

Figure 1. Workflow comparing the theoretical prediction and experimental observation of the structure of ReF6.

Conclusion: A Tale of Two Structures

The apparent discrepancy between the theoretical D₄ₕ and experimental Oₕ structures of ReF6 is elegantly resolved by the concept of a dynamic Jahn-Teller effect. Theoretical calculations provide a snapshot of the molecule at its lowest energy, distorted geometry. In contrast, the gas electron diffraction experiment, occurring over a longer timescale, captures a time-averaged picture of the molecule as it rapidly transitions between equivalent distorted forms. This dynamic behavior results in an average structure that appears as a highly symmetric octahedron. This comparison underscores the importance of considering both theoretical models and experimental data to gain a complete understanding of molecular structure and dynamics.

Safety Operating Guide

Safe Disposal of Rhenium Hexafluoride: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of highly reactive and corrosive Rhenium Hexafluoride (ReF6) is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe neutralization and disposal of small quantities of this compound, minimizing risks and promoting a secure working environment.

This compound is a volatile, yellow crystalline solid or liquid that reacts violently with water, producing highly toxic and corrosive hydrofluoric acid (HF).[1][2] Inhalation of its vapors can cause severe respiratory tract damage, and skin or eye contact can result in severe burns.[1] Therefore, strict adherence to safety protocols is critical when handling this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

  • Work Area: All handling and disposal operations must be conducted in a certified chemical fume hood with the sash positioned as low as practical.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear a double layer of gloves, consisting of an inner nitrile glove and an outer heavy-duty neoprene or butyl rubber glove.

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

    • Body Protection: A flame-resistant lab coat and a chemical-resistant apron are required.

    • Respiratory Protection: For operations with a potential for vapor release, a full-face respirator with an appropriate cartridge for acid gases and halogens should be used.

Quantitative Data for Disposal Procedures

The following table summarizes key quantitative data relevant to the safe disposal of this compound.

PropertyValue
This compound (ReF6)
Molar Mass300.20 g/mol
Melting Point18.5 °C
Boiling Point33.7 °C
Neutralizing Agents
Calcium Hydroxide (Ca(OH)₂)Saturated aqueous solution (~1.65 g/L at 25 °C) or as a slurry.
Sodium Bicarbonate (NaHCO₃)5-10% aqueous solution.
Reaction Byproducts
Hydrofluoric Acid (HF)Highly corrosive and toxic. Reacts with glass, silica, and many metals.
Rhenium Oxides/HydroxidesThe exact species formed can vary, but they are generally considered less hazardous than ReF6 or HF.

Experimental Protocol for Safe Disposal of this compound

This protocol details a two-stage process for the safe disposal of small quantities (typically less than 10 grams) of this compound: controlled hydrolysis (quenching) followed by neutralization of the resulting acidic solution.

Stage 1: Controlled Hydrolysis (Quenching) of this compound

This stage aims to safely react the ReF6 with a quenching agent to manage the exothermic reaction and prevent the uncontrolled release of HF gas.

Methodology:

  • Preparation:

    • In a chemical fume hood, prepare a quenching solution of a large excess of a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the quenching solution should be at least 20 times the mass of the this compound to be neutralized (e.g., for 1 g of ReF6, use at least 20 mL of NaHCO₃ solution).

    • Place the quenching solution in a large, heavy-walled beaker or flask made of a material resistant to hydrofluoric acid, such as polyethylene or Teflon®. Do not use glass.

    • Place this beaker/flask in a larger secondary container (e.g., an ice bath) to dissipate the heat generated during the reaction.

    • Ensure a magnetic stirrer is available.

  • Quenching Procedure:

    • Slowly and carefully add the this compound to the stirred quenching solution dropwise or in very small portions. Extreme caution is advised as the reaction can be vigorous.

    • Maintain a slow addition rate to control the rate of gas evolution and heat generation.

    • Continue stirring the solution for at least one hour after the final addition of ReF6 to ensure the reaction is complete.

Stage 2: Neutralization of the Resulting Solution

The solution from Stage 1 will be acidic due to the formation of hydrofluoric acid. This stage neutralizes the acid and precipitates the fluoride ions.

Methodology:

  • pH Adjustment:

    • Slowly add a slurry of calcium hydroxide (Ca(OH)₂) to the stirred solution. Calcium hydroxide is preferred for final neutralization as it forms insoluble calcium fluoride (CaF₂), effectively removing fluoride ions from the solution.[3]

    • Monitor the pH of the solution using pH paper or a calibrated pH meter with an HF-resistant electrode.

    • Continue adding calcium hydroxide until the pH of the solution is between 6 and 8.

  • Precipitation and Settling:

    • Once the solution is neutralized, stop stirring and allow the precipitate (primarily calcium fluoride and rhenium compounds) to settle. This may take several hours or overnight.

  • Waste Disposal:

    • Carefully decant the supernatant liquid and check its pH again. If it remains neutral, it can be disposed of down the drain with copious amounts of water, in accordance with local regulations.

    • The solid precipitate should be collected, transferred to a labeled, sealed, and chemically resistant container (e.g., polyethylene).

    • Label the container clearly as "Neutralized this compound Waste (contains Calcium Fluoride and Rhenium compounds)" and dispose of it as hazardous waste through your institution's environmental health and safety office.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_quench Controlled Hydrolysis (Quenching) cluster_neutralize Neutralization cluster_disposal Waste Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood QuenchPrep Prepare NaHCO3 Quenching Solution FumeHood->QuenchPrep AddReF6 Slowly Add ReF6 to Quenching Solution QuenchPrep->AddReF6 Stir Stir for 1 Hour AddReF6->Stir AddCaOH2 Add Calcium Hydroxide Slurry Stir->AddCaOH2 CheckpH Monitor and Adjust pH to 6-8 AddCaOH2->CheckpH Settle Allow Precipitate to Settle CheckpH->Settle Decant Decant Supernatant Settle->Decant DisposeLiquid Dispose of Neutral Liquid Waste Decant->DisposeLiquid CollectSolid Collect Solid Precipitate Decant->CollectSolid DisposeSolid Dispose of Solid Hazardous Waste CollectSolid->DisposeSolid

Caption: Workflow for the safe disposal of this compound.

By following these detailed procedures, laboratory personnel can confidently and safely manage the disposal of this compound, ensuring a secure research environment. Always consult your institution's specific safety guidelines and waste disposal protocols.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Rhenium Hexafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Logistical Information for Rhenium Hexafluoride

This compound (ReF₆) is a highly reactive and corrosive compound that demands stringent safety protocols. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure safe handling, emergency preparedness, and proper disposal. Adherence to these guidelines is critical to mitigate the significant hazards associated with this chemical.

Core Hazards of this compound

This compound is classified as a substance that causes severe skin burns and serious eye damage.[1][2][3] It is harmful if swallowed or in contact with skin and can be fatal if inhaled.[4] A primary danger is its violent reaction with water, which produces hydrofluoric acid, a highly corrosive and toxic substance.[3] Exposure to moist air can produce bluish vapor.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is mandatory when handling this compound. The following table summarizes the required PPE for various levels of protection.

Protection Type Required Equipment Key Specifications & Notes
Respiratory Protection Full-face respirator or a self-contained breathing apparatus (SCBA).[1][4]A NIOSH-approved respirator should be used when exposure limits may be exceeded or if irritation is experienced.[4] For emergencies or firefighting, a self-contained breathing apparatus is necessary.[1][4]
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[1][2]Must conform to EN 166 (EU) or be NIOSH-approved (US).[1][2] An eyewash station must be in the immediate vicinity.[4]
Hand Protection Chemical impermeable gloves.[1][2]Gloves must be inspected before use and should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][2]
Body Protection Fire/flame resistant and impervious clothing.[1][2] A fully protective impervious suit is recommended, especially for emergencies.[4]Disposable coveralls should be considered and disposed of after use, particularly in case of a spill.[4]
Foot Protection Rubber boots.[4]

Operational Protocol: From Handling to Disposal

This section outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound.

Handling Procedures
  • Work Area Preparation : All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4] Ensure that an emergency exit and a risk-elimination area are established.[1]

  • Donning PPE : Before handling, put on all required personal protective equipment as detailed in the table above.

  • Handling the Compound :

    • Avoid breathing any dust, vapor, mist, or gas.[4]

    • Prevent all contact with skin and eyes.[1][4]

    • Use non-sparking tools to prevent ignition from electrostatic discharge.[1][2]

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[1][4] Keep it away from incompatible materials.[1]

Emergency Procedures
  • Inhalation : Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[1][2]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water and consult a doctor.[1][2]

  • Eye Contact : Rinse eyes cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[1]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]

  • Spills : Evacuate personnel to a safe area, keeping people upwind of the spill.[1] Remove all sources of ignition.[1] Dike and contain the spill with inert material such as sand or vermiculite.[4] Collect the material in a suitable, closed container for disposal using spark-proof tools.[2][4] Ventilate the area and wash the spill site after material pickup is complete.[4]

Disposal Plan
  • Container Management : Keep the chemical in suitable and closed containers for disposal.[2]

  • Disposal Method : this compound must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Environmental Protection : Do not allow the chemical to enter drains, sewers, or bodies of water.[1][4] Environmental discharge must be avoided.[1]

  • Packaging : Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the logical progression of steps for safely handling this compound, from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Full PPE prep_area->don_ppe handle Handle ReF6 don_ppe->handle store Store Securely handle->store spill Spill handle->spill exposure Exposure handle->exposure package_waste Package Waste store->package_waste contain_spill Contain & Clean Spill spill->contain_spill first_aid Administer First Aid exposure->first_aid contain_spill->package_waste dispose Professional Disposal package_waste->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.